molecular formula C7H14N2O2 B12409281 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

Katalognummer: B12409281
Molekulargewicht: 161.22 g/mol
InChI-Schlüssel: ZKHFVKXZYZDWSP-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 161.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H14N2O2

Molekulargewicht

161.22 g/mol

IUPAC-Name

1-(oxolan-3-ylmethyl)-3-(trideuteriomethyl)urea

InChI

InChI=1S/C7H14N2O2/c1-8-7(10)9-4-6-2-3-11-5-6/h6H,2-5H2,1H3,(H2,8,9,10)/i1D3

InChI-Schlüssel

ZKHFVKXZYZDWSP-FIBGUPNXSA-N

Isomerische SMILES

[2H]C([2H])([2H])NC(=O)NCC1CCOC1

Kanonische SMILES

CNC(=O)NCC1CCOC1

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. As a deuterated isotopologue, this compound holds significant potential in various research and development applications, particularly as an internal standard for quantitative analysis and in pharmacokinetic studies. This document elucidates the compound's structure, predicted physicochemical properties, and discusses prospective synthetic and analytical methodologies. A critical clarification regarding its erroneous association with γ-Tocotrienol by some commercial suppliers is also addressed. The insights presented herein are grounded in fundamental chemical principles and data from its non-deuterated analogue, offering a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and analytical science.

Introduction and Correct Compound Identification

1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is a stable isotope-labeled version of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea. The deuterium atoms are specifically incorporated into the N-methyl group. It is imperative to clarify a prevalent misconception in some commercial listings which incorrectly identify this compound as a deuterated form of γ-Tocotrienol, a type of vitamin E.[1][2][3] The chemical structure, confirmed by the CAS registry for its non-deuterated counterpart (CAS 457614-34-5), is fundamentally different from that of γ-Tocotrienol.[4]

The primary utility of deuterium-labeled compounds lies in their application as internal standards for mass spectrometry-based quantification (LC-MS, GC-MS) and as tracers in metabolic studies.[1] The incorporation of deuterium imparts a higher mass without significantly altering the chemical properties, making it an ideal tool for distinguishing the analyte from its endogenous or unlabeled counterpart.

Chemical and Physical Properties

Molecular Structure and Weight

The core structure consists of a urea backbone substituted with a methyl group on one nitrogen and a (tetrahydrofuran-3-yl)methyl group on the other. The defining feature of the -d3 isotopologue is the replacement of the three protons of the N-methyl group with deuterium atoms.

PropertyValue (Non-deuterated)Value (Deuterated, -d3)Data Source
Molecular Formula C₇H₁₄N₂O₂C₇H₁₁D₃N₂O₂PubChem[4] / Calculated
Molecular Weight 158.20 g/mol 161.22 g/mol PubChem[4] / Calculated
CAS Number 457614-34-5Not assignedPubChem[4]
Predicted Physicochemical Properties

The following properties are predicted for the non-deuterated compound and are expected to be very similar for the deuterated version.

PropertyPredicted ValueData Source
Boiling Point 347.2 ± 15.0 °CChemicalBook[5]
Density 1.064 ± 0.06 g/cm³ChemicalBook[5]
pKa 14.45 ± 0.46ChemicalBook[5]
LogP -0.4PubChem[4]
Appearance White to Off-White SolidChemicalBook[5]

Solubility: Based on its structure, which contains both polar (urea, ether) and non-polar (alkyl) moieties, the compound is predicted to be sparingly soluble in chloroform and DMSO.[5] Its solubility in aqueous solutions is likely to be moderate, influenced by the hydrogen bonding capabilities of the urea and ether groups.

Synthesis and Deuterium Labeling

A specific, documented synthesis for 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is not publicly available. However, a plausible synthetic route can be devised based on established methods for urea synthesis.

General Synthesis of the Urea Backbone

The formation of the urea linkage can be achieved through several well-established chemical reactions. A common and efficient method involves the reaction of an amine with an isocyanate.

Urea Synthesis cluster_reactants Reactants cluster_product Product amine (Tetrahydrofuran-3-yl)methanamine reaction Reaction in aprotic solvent (e.g., THF) amine->reaction + isocyanate Methyl-d3 isocyanate isocyanate->reaction product 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 reaction->product

Figure 1: General synthetic scheme for 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3.

Experimental Protocol Outline:

  • Reactant Preparation: (Tetrahydrofuran-3-yl)methanamine would be dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Reaction: Methyl-d3 isocyanate would be added dropwise to the solution of the amine, likely at a controlled temperature (e.g., 0 °C to room temperature) to manage any exothermic reaction.

  • Reaction Monitoring: The progress of the reaction would be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture would be worked up to remove any unreacted starting materials and byproducts. This could involve quenching the reaction, extraction, and subsequent purification of the product, likely by column chromatography or recrystallization.

Introduction of the Deuterium Label

The key to synthesizing the -d3 isotopologue is the use of a deuterated starting material. In the proposed synthetic route, this would be methyl-d3 isocyanate (CD₃NCO). This reagent can be prepared from commercially available deuterated precursors, such as methyl-d3-amine.

Chemical Stability and Storage

The stability of urea derivatives is influenced by factors such as pH, temperature, and the presence of moisture.

  • pH: Urea compounds are generally most stable in a neutral to slightly acidic pH range (pH 4-8). In strongly acidic or basic conditions, they can be susceptible to hydrolysis, breaking down into their constituent amines and carbon dioxide (or isocyanate).

  • Temperature: Elevated temperatures can accelerate the degradation of ureas. For long-term storage, refrigeration is recommended.

  • Moisture: Due to the hygroscopic nature of many ureas and their susceptibility to hydrolysis, it is crucial to store the compound in a tightly sealed container in a dry environment.

For optimal stability, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 should be stored in a cool, dry place, protected from light and moisture.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques would be employed to confirm the identity, purity, and isotopic enrichment of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic incorporation.

  • Expected Molecular Ion Peak: For the deuterated compound, the molecular ion peak ([M+H]⁺) in electrospray ionization (ESI) mass spectrometry would be expected at m/z 162.2.

  • Isotopic Purity Assessment: High-resolution mass spectrometry can be used to determine the isotopic purity by comparing the relative intensities of the signals corresponding to the d0, d1, d2, and d3 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

  • ¹H NMR: In the proton NMR spectrum, the characteristic singlet of the N-methyl group in the non-deuterated compound would be absent or significantly reduced in intensity in the -d3 analogue. The remaining protons on the tetrahydrofuran ring and the methylene bridge would show characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon spectrum would show a signal for the deuterated methyl carbon, which would appear as a multiplet due to coupling with deuterium (a spin-1 nucleus). The chemical shift of this carbon would be slightly different from its protonated counterpart due to the isotopic effect.

  • ²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal corresponding to the CD₃ group, confirming the location of the deuterium label.

Chromatographic Analysis (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the compound.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Synthesized Compound hplc HPLC/GC (Purity Assessment) synthesis->hplc ms Mass Spectrometry (MW & Isotopic Purity) synthesis->ms nmr NMR Spectroscopy (Structure & Label Location) synthesis->nmr final_product Characterized 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 hplc->final_product Purity >95% ms->final_product nmr->final_product

Figure 2: A typical analytical workflow for the characterization of the title compound.

HPLC Method Development Considerations:

  • Column: A reverse-phase C18 column is generally suitable for the analysis of moderately polar compounds like this urea derivative.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, would likely provide good peak shape and resolution.

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) would be appropriate for the urea chromophore.

Applications in Research and Development

The primary application of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is as an internal standard in quantitative bioanalytical methods. When analyzing samples from preclinical or clinical studies, the addition of a known amount of the deuterated standard allows for accurate quantification of the non-deuterated parent compound, correcting for variations in sample preparation and instrument response.

Furthermore, the strategic placement of deuterium on the methyl group can be used to study the metabolic fate of the molecule. The carbon-deuterium bond is stronger than the carbon-proton bond, which can lead to a kinetic isotope effect, potentially slowing down metabolic processes that involve the cleavage of this bond, such as N-demethylation by cytochrome P450 enzymes.

Conclusion

1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is a valuable tool for researchers in drug discovery and development. While specific experimental data for this compound is limited, a thorough understanding of its chemical properties can be derived from the principles of organic chemistry and data from its non-deuterated analogue. This guide provides a foundational understanding of its structure, predicted properties, potential synthesis, and analytical characterization, enabling scientists to effectively utilize this compound in their research endeavors. It is crucial for users to verify the identity of commercially sourced material, as it has been found to be misidentified in some instances.

References

  • Ankit Scientific. 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. [Link]

  • Genprice. 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. [Link]

  • GetSynBio. 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. [Link]

  • Biorepositories. 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. [Link]

  • Organic Syntheses. 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. [Link]

  • School of Biotechnology Madurai Kamaraj University. 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. [Link]

  • Illuminated Cell. 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. [Link]

  • Glyko. 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. [Link]

  • RNA Cell Therapy. 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. [Link]

  • Modular Bioscience. 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. [Link]

  • PubChem. 1-Methyltetrahydrofuran-1-ium. [Link]

  • Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632. [Link]

  • PubChem. Vitamin D3. [Link]

  • Burmistrov, V. V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3538. [Link]

  • PubChem. 1-Methyl-3-(tetrahydro-3-furylmethyl)urea. [Link]

  • PubChem. Vitamin D3-d3. [Link]

  • Wang, L., et al. (2018). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Chemical Engineering Transactions, 71, 1363-1368. [Link]

  • PubChem. 1-Methyl-3-[(methylcarbamoylamino)methyl]urea. [Link]

  • Sivarao, T., et al. (2019). Development of RP-HPLC Method for the Determination of N- Methylurea Content in Methohexital Drug Substance and Its Validation. International Journal of Pharmaceutical and Phytopharmacological Research, 9(4), 1-12. [Link]

  • PrepChem. Preparation of 1-methyl-3-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)urea. [Link]

  • Lewis-Sigler Institute for Integrative Genomics. An LC-MS chemical derivatization method for the measurement of five different one-carbon states of cellular tetrahydrofolate. [Link]

Sources

A Technical Guide to the Synthesis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of the isotopically labeled compound, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. The synthetic strategy is centered on a convergent approach, involving the independent preparation of two key intermediates: (tetrahydrofuran-3-yl)methanamine and deuterated methyl isocyanate (methyl-d3 isocyanate). The subsequent coupling of these precursors affords the target molecule. This guide elucidates the rationale behind the chosen synthetic pathways, provides detailed, step-by-step experimental protocols, and emphasizes critical safety considerations. The final compound is of significant interest to researchers in drug development and medicinal chemistry, primarily for its application as a stable isotope-labeled internal standard in pharmacokinetic (DMPK) and metabolic studies.[1]

Introduction and Strategic Overview

Isotopic labeling, particularly deuteration, is a cornerstone of modern pharmaceutical research. The incorporation of deuterium into a drug candidate or metabolite can subtly alter its metabolic profile, and, more commonly, allows it to serve as an ideal internal standard for quantitative analysis by mass spectrometry.[1] The target molecule, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, is the deuterated analog of a substituted urea, a structural motif frequently found in biologically active compounds.[2]

The synthesis detailed herein is designed for clarity, efficiency, and reproducibility in a standard organic chemistry laboratory. Our strategy hinges on a retrosynthetic disconnection across the urea C-N bonds, identifying two primary building blocks:

  • (Tetrahydrofuran-3-yl)methanamine : A commercially available or readily synthesized cyclic amine.

  • Methyl-d3 isocyanate : A deuterated electrophile, which will be generated in situ or used directly to install the labeled methylurea functionality.

This approach allows for the independent synthesis and purification of precursors, ensuring a high-purity final product.

Retrosynthetic Analysis

The logical disconnection for a 1,3-disubstituted urea is between the carbonyl carbon and one of the nitrogen atoms. This reveals an amine and an isocyanate as the most direct precursors. This is a robust and widely employed method for urea synthesis.[2][3][4]

G cluster_precursors Precursors Target 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 (5) Disconnect C-N Disconnection (Urea Formation) Target->Disconnect Amine (Tetrahydrofuran-3-yl)methanamine (2) Disconnect->Amine Isocyanate Methyl-d3 Isocyanate (4) Disconnect->Isocyanate

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

Pathway I: Preparation of (Tetrahydrofuran-3-yl)methanamine (2)

The amine precursor is a crucial building block. While it can be purchased, its synthesis from tetrahydrofuran-3-carboxaldehyde (1) via reductive amination is a high-yielding and well-documented procedure.[5][6] This transformation involves the formation of an intermediate imine by reacting the aldehyde with ammonia, followed by immediate reduction to the primary amine.

Experimental Protocol: Reductive Amination

  • Reactor Setup: To a 500 mL stainless steel autoclave, add tetrahydrofuran-3-carboxaldehyde (10.0 g, 0.1 mol), methanol (150 mL), and Raney Nickel (2.0 g, ~50% slurry in water, washed with methanol).

  • Ammonia Addition: Cool the sealed reactor to 0°C and carefully introduce anhydrous ammonia (5.1 g, 0.3 mol).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to 4 MPa (approx. 580 psi).

  • Reaction: Heat the mixture to 60°C and stir vigorously for 12 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Cool the reactor to room temperature and cautiously vent the excess pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil, (tetrahydrofuran-3-yl)methanamine (2), is often of sufficient purity (>98%) for the subsequent step. Further purification can be achieved by vacuum distillation if necessary. A typical yield is >95%.[5]

ReagentM.W. ( g/mol )AmountMoles (mol)Role
Tetrahydrofuran-3-carboxaldehyde (1)100.1210.0 g0.1Starting Material
Ammonia17.035.1 g0.3Amine Source
Hydrogen (H₂)2.024 MPa-Reducing Agent
Raney Nickel-2.0 g-Catalyst
Methanol32.04150 mL-Solvent
Pathway II: Preparation of Methyl-d3 Isocyanate (4)

The synthesis of isocyanates requires careful handling due to their toxicity.[7] While phosgene is the traditional reagent, safer solid phosgene equivalents like triphosgene are preferred for lab-scale synthesis. The reaction proceeds by converting the primary amine into a carbamoyl chloride, which then eliminates HCl to form the isocyanate.

Experimental Protocol: Isocyanate Formation

  • Caution: This procedure must be performed in a certified high-efficiency fume hood. Triphosgene is a stable solid but decomposes to highly toxic phosgene gas upon contact with moisture or heat. Methyl isocyanate is extremely toxic and a potent lachrymator.[7]*

  • Inert Atmosphere: To a flame-dried 250 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser vented through a calcium chloride tube, add triphosgene (4.45 g, 15 mmol) and 100 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (10.5 mL, 60 mmol) to the stirred suspension.

  • Amine Addition: Dissolve methylamine-d3 hydrochloride (3) (2.1 g, 30 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the triphosgene mixture over 30 minutes at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Product Isolation: The resulting solution of methyl-d3 isocyanate (4) in DCM is typically used directly in the next step without isolation to minimize handling of the toxic intermediate. The concentration can be estimated based on the limiting reagent (methylamine-d3 HCl).

ReagentM.W. ( g/mol )AmountMoles (mol)Role
Methylamine-d3 HCl (3)70.542.1 g0.03Deuterated Source
Triphosgene296.754.45 g0.015Phosgene Equivalent
DIPEA129.2410.5 mL0.06Non-nucleophilic Base
Dichloromethane (DCM)84.93150 mL-Solvent

Final Assembly and Overall Workflow

The final step is the nucleophilic addition of the amine precursor (2) to the electrophilic isocyanate (4). This reaction is typically fast, clean, and high-yielding.

G cluster_path1 Pathway I cluster_path2 Pathway II A Tetrahydrofuran-3- carboxaldehyde (1) B (Tetrahydrofuran-3-yl)methanamine (2) A->B Reductive Amination (NH₃, H₂, Raney Ni) E 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 (5) B->E Nucleophilic Addition C Methylamine-d3 HCl (3) D Methyl-d3 Isocyanate (4) C->D Triphosgene, DIPEA D->E

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocol: Urea Formation

  • Reaction Setup: In the fume hood, dissolve (tetrahydrofuran-3-yl)methanamine (2) (3.03 g, 30 mmol) in 50 mL of anhydrous DCM in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the amine solution to 0°C. Slowly add the previously prepared solution of methyl-d3 isocyanate (4) (~30 mmol in 150 mL DCM) via a dropping funnel over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure to yield a crude solid. Purify the product by flash column chromatography on silica gel (e.g., using a DCM/Methanol gradient) or by recrystallization (e.g., from ethyl acetate/hexanes) to afford the final product (5) as a white solid.

ReagentM.W. ( g/mol )AmountMoles (mol)Role
(Tetrahydrofuran-3-yl)methanamine (2)101.153.03 g0.03Nucleophile
Methyl-d3 Isocyanate (4)60.07~1.8 g~0.03Electrophile
Dichloromethane (DCM)84.93200 mL-Solvent

Product Characterization

To confirm the identity, purity, and successful isotopic incorporation of the final product, a suite of analytical techniques is required:

  • ¹H NMR: Will confirm the overall structure. A key diagnostic feature will be the complete absence of the N-CH₃ singlet that would be present in the non-deuterated analog.

  • ¹³C NMR: The signal for the deuterated methyl group (-CD₃) will appear as a multiplet (typically a triplet of triplets due to C-D coupling) with a lower intensity compared to protonated carbons.

  • High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the successful incorporation of the three deuterium atoms. The measured molecular weight should correspond to the exact mass of C₇H₁₁D₃N₂O₂.

  • HPLC: Used to determine the final purity of the compound, which should ideally be >98% for use as an analytical standard.

Safety and Handling

The synthesis of this compound involves several hazardous materials and procedures. A thorough risk assessment must be conducted before commencing any experimental work.

  • Triphosgene: Highly toxic. Handle only in a fume hood. Avoid contact with moisture.

  • Methyl-d3 Isocyanate: Extremely toxic, volatile, and a potent lachrymator. It should be generated and used in situ in a closed system within a fume hood.

  • Raney Nickel: Can be pyrophoric when dry. Always handle as a slurry under a solvent.

  • Hydrogen Gas: Highly flammable and explosive. Use in a well-ventilated area away from ignition sources, and with appropriate pressure-rated equipment.

  • Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory at all times.

Conclusion

This guide outlines a reliable and robust synthetic route to 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. By following a convergent strategy involving the preparation of a key amine precursor via reductive amination and a deuterated isocyanate, the target molecule can be accessed in good yield and high purity. The detailed protocols and safety considerations provided herein are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this valuable isotopically labeled compound for advanced analytical applications.

References

  • Rosa, N. S., Glachet, T., Ibert, Q., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

  • Musiol, R. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(6), 1613. Available at: [Link]

  • Gogul, V., & Ganthi, T. R. (2023). Substituted Ureas. Methods of Synthesis and Applications. ResearchGate. Available at: [Link]

  • GetSynBio. (n.d.). 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. Available at: [Link]

  • CN109438396A - A kind of preparation method of tetrahydrofuran-3-methylamine. Google Patents.
  • Wikipedia. (n.d.). Methyl isocyanate. Available at: [Link]

  • Zhao, X., Wang, Y., Wang, S., et al. (2007). Synthesis of MDI from Dimethyl Carbonate over Solid Catalysts. Industrial & Engineering Chemistry Research, 46(10), 3073-3077. Available at: [Link]

  • Schuster, R. E., Scott, J. E., & Casanova, Jr., J. (1966). Methyl isocyanide. Organic Syntheses, 46, 75. Available at: [Link]

  • Modular Bioscience. (n.d.). 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. Available at: [Link]

  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran. Google Patents.
  • Wang, Y., Wang, Z., Zhang, J., et al. (2023). How To Get Isocyanate? ACS Omega, 8(40), 36879-36889. Available at: [Link]

  • RNA Cell Therapy. (n.d.). 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. Available at: [Link]

  • Biorepositories. (n.d.). 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. Available at: [Link]

  • US4255350A - Process for preparing methyl isocyanate. Google Patents.
  • Protas, A. V., et al. (2018). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Pharmaceutical Chemistry Journal, 52, 41-45. Available at: [Link]

  • Gerasimova, T. P., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3535. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3: A Key Internal Standard for Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Deuterated Standards in Modern Analytical Chemistry

In the landscape of drug development and environmental monitoring, the accurate quantification of xenobiotics and their metabolites is paramount. This guide provides a comprehensive technical overview of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, a deuterated internal standard crucial for the precise analysis of a key metabolite of the neonicotinoid insecticide, dinotefuran. The unlabeled form, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea, is a significant degradation product of dinotefuran, often designated as "UF".[1][2] The use of stable isotope-labeled internal standards, such as the d3 variant of this metabolite, is the gold standard in quantitative mass spectrometry, mitigating matrix effects and improving the accuracy and precision of analytical methods.[3]

This document will delve into the synthesis, physicochemical properties, and analytical applications of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, with a focus on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and residue analysis.

Physicochemical Properties and Identification

While a specific CAS number for the deuterated form, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, is not individually assigned, it is identified by the CAS number of its unlabeled counterpart, 457614-34-5 , with the isotopic labeling specified in its chemical name.[4][5][6] This is a common practice for isotopically labeled compounds where the modification does not fundamentally alter the chemical structure.

PropertyValueSource
Chemical Formula C₇H₁₁D₃N₂O₂[4]
Molecular Weight 161.22 g/mol [4]
Unlabeled CAS Number 457614-34-5[4]
Appearance Solid (White to off-white)[4]
Synonyms Dinotefuran Metabolite UF-d3, Dinotefuran-urea-d3[1][7]

Synthesis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3: A Mechanistic Approach

The synthesis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 involves a two-step conceptual pathway, starting from commercially available precursors. The key is the introduction of the deuterated methyl group via a deuterated reagent.

Step 1: Synthesis of the Isocyanate Precursor (Not Commercially Available)

The non-deuterated urea is a metabolite of dinotefuran, and its synthesis in a laboratory setting would likely involve the reaction of (tetrahydrofuran-3-yl)methanamine with methyl isocyanate.[8][9] For the deuterated analog, the logical approach is the reaction of (tetrahydrofuran-3-yl)methanamine with methyl-d3-isocyanate or the reaction of methyl-d3-amine with ((tetrahydrofuran-3-yl)methyl)isocyanate. The latter is often a more practical route due to the commercial availability of methyl-d3-amine.

The precursor, ((tetrahydrofuran-3-yl)methyl)isocyanate, can be synthesized from (tetrahydrofuran-3-yl)methanamine by reaction with phosgene or a phosgene equivalent. This reaction should be handled with extreme caution due to the high toxicity of phosgene.

Step 2: Urea Formation with Deuterated Methylamine

The final step is the reaction of the synthesized ((tetrahydrofuran-3-yl)methyl)isocyanate with methyl-d3-amine. This is a standard urea formation reaction.

Experimental Protocol: Synthesis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

Materials:

  • (Tetrahydrofuran-3-yl)methanamine

  • Triphosgene (a safer substitute for phosgene)

  • Triethylamine

  • Anhydrous Dichloromethane

  • Methyl-d3-amine hydrochloride

  • Sodium hydroxide

Procedure:

  • Preparation of ((tetrahydrofuran-3-yl)methyl)isocyanate:

    • In a three-necked flask under an inert atmosphere, dissolve (tetrahydrofuran-3-yl)methanamine in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of triphosgene in anhydrous dichloromethane.

    • Add triethylamine dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • The reaction progress can be monitored by thin-layer chromatography.

    • Upon completion, the resulting isocyanate can be used directly in the next step or purified by distillation under reduced pressure.

  • Formation of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3:

    • Prepare a solution of free methyl-d3-amine by treating methyl-d3-amine hydrochloride with a stoichiometric amount of sodium hydroxide in a suitable solvent.

    • In a separate flask, dissolve the prepared ((tetrahydrofuran-3-yl)methyl)isocyanate in an anhydrous aprotic solvent such as tetrahydrofuran or dichloromethane.

    • Slowly add the solution of methyl-d3-amine to the isocyanate solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • The product, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, will precipitate out of the solution or can be obtained after solvent evaporation.

    • The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Formation THF_amine (Tetrahydrofuran-3-yl)methanamine Isocyanate ((Tetrahydrofuran-3-yl)methyl)isocyanate THF_amine->Isocyanate Reaction with Phosgene equivalent Triphosgene Triphosgene Triphosgene->Isocyanate Final_Product 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 Isocyanate->Final_Product Urea Formation Me_d3_amine Methyl-d3-amine Me_d3_amine->Final_Product

Caption: Synthetic pathway for 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3.

Application in Bioanalytical Methods: LC-MS/MS

The primary application of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is as an internal standard for the quantification of the dinotefuran metabolite UF in various biological and environmental matrices. Its utility is most pronounced in LC-MS/MS methods due to its chemical similarity to the analyte, which ensures it co-elutes and experiences similar ionization effects, thus correcting for variations in sample preparation and instrument response.

LC-MS/MS Method Parameters

A typical LC-MS/MS method for the analysis of dinotefuran and its metabolites would involve the following:

  • Chromatographic Separation: Reversed-phase chromatography using a C18 column is commonly employed. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency, is used.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity.

Multiple Reaction Monitoring (MRM) Transitions

For quantitative analysis, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. Based on the structure of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea and general fragmentation patterns of ureas, the following MRM transitions are proposed:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea (UF) 159.1 [M+H]⁺102.1Optimized experimentally
88.1Optimized experimentally
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 162.1 [M+H]⁺105.1Optimized experimentally
88.1Optimized experimentally

Note: The exact collision energies need to be optimized for the specific instrument used.

The +3 Da mass shift in the precursor ion and a corresponding shift in the fragment ion containing the deuterated methyl group provide a clear distinction between the analyte and the internal standard, while ensuring they behave nearly identically during the analysis.

MRM_Diagram cluster_analyte Analyte (UF) cluster_is Internal Standard (UF-d3) Precursor_Analyte [M+H]⁺ 159.1 m/z Product1_Analyte Product Ion 1 102.1 m/z Precursor_Analyte->Product1_Analyte Fragmentation Product2_Analyte Product Ion 2 88.1 m/z Precursor_Analyte->Product2_Analyte Precursor_IS [M+H]⁺ 162.1 m/z Product1_IS Product Ion 1 105.1 m/z Precursor_IS->Product1_IS Fragmentation Product2_IS Product Ion 2 88.1 m/z Precursor_IS->Product2_IS

Caption: Proposed MRM transitions for UF and its d3-labeled internal standard.

Pharmacokinetic and Residue Studies of Dinotefuran

The use of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is critical in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of dinotefuran. By accurately quantifying the UF metabolite, researchers can build a comprehensive metabolic profile of the parent insecticide. Similarly, in residue analysis of food products and environmental samples, this internal standard allows for the reliable determination of dinotefuran metabolite levels, which is essential for assessing consumer exposure and environmental impact.[10][11]

Conclusion

1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 serves as an indispensable tool for researchers and analytical scientists in the fields of drug metabolism, pharmacokinetics, and environmental science. Its role as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the quantification of the dinotefuran metabolite UF. This technical guide has provided a detailed overview of its synthesis, properties, and application, underscoring its importance in modern bioanalytical chemistry.

References

  • Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks. (2025). National Institutes of Health. [Link]

  • Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks. (2025). MDPI. [Link]

  • Comparative toxicity and bioaccumulation of two dinotefuran metabolites, UF and DN, in earthworms (Eisenia fetida). (2021). PubMed. [Link]

  • A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry. (2018). PubMed. [Link]

  • Residue behaviors and dietary risk assessment of dinotefuran and its metabolites in Oryza sativa by a new HPLC-MS/MS method. (2017). PubMed. [Link]

  • Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool. (2022). Semantic Scholar. [Link]

  • Analytical Method for Dinotefuran (Animal and Fishery Products). Ministry of Health, Labour and Welfare, Japan. [Link]

  • Residue behaviors and dietary risk assessment of dinotefuran and its metabolites in Oryza sativa by a new HPLC-MS/MS method. (2017). PubMed. [Link]

  • 1-Methyl-3-(tetrahydro-3-furylmethyl)urea. PubChem. [Link]

  • CAS No : 457614-34-5 | Product Name : Dinotefuran UF. Pharmaffiliates. [Link]

  • CAS Registry Number. Wikipedia. [Link]

  • Deuterium. US EPA. [Link]

  • R-8.3.1 Specifically labelled compounds. ACD/Labs. [Link]

  • Chapter P-8 ISOTOPICALLY MODIFIED COMPOUNDS. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

  • Reaction of phosgene with the tricycle related to the minor base of phenylalanine transfer ribonucleic acids. (2002). PubMed. [Link]

  • An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate. (2017). National Institutes of Health. [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. (2021). PubMed. [Link]

  • The synthetic method of 3 amino methyl tetrahydrofurans.
  • A kind of preparation method of tetrahydrofuran -3- methylamine.
  • Process for the preparation of 3-methyltetrahydrofuran.
  • Process for the preparation of 3-methyltetrahydrofuran.
  • (Tetrahydrofuran-3-yl)methanamine. PubChem. [Link]

  • Methyl isocyanide. Organic Syntheses Procedure. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. (2022). National Institutes of Health. [Link]

  • (TETRAHYDROFURAN-3-YL)METHANAMINE. lookchem. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023). MDPI. [Link]

  • Process for the manufacture of 3-oxo-tetrahydrofuran.

Sources

Physical and chemical properties of deuterated γ-Tocotrienol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated γ-Tocotrienol

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of deuterated γ-Tocotrienol (γ-T3), a molecule of significant interest in pharmacology and drug development. We begin by establishing the baseline properties of the parent compound, γ-Tocotrienol, a natural isoform of Vitamin E known for its potent antioxidant and biological activities. The guide then delves into the core principles of deuterium substitution, focusing on the kinetic isotope effect (KIE) and its profound implications for metabolic stability. We present a detailed examination of the altered physicochemical characteristics, metabolic fate, and antioxidant capacity of deuterated γ-T3. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust scientific framework for understanding and utilizing this novel compound.

Foundational Chemistry of γ-Tocotrienol

γ-Tocotrienol is a member of the vitamin E family, a group of eight naturally occurring, lipid-soluble compounds.[1][2][3] The vitamin E family is divided into two subgroups: tocopherols, which have a saturated phytyl tail, and tocotrienols, which possess an unsaturated farnesyl isoprenoid tail.[1][2][4] Each subgroup contains four isomers—alpha (α), beta (β), gamma (γ), and delta (δ)—which differ in the number and position of methyl groups on the chromanol ring.[1][5]

γ-Tocotrienol is structurally defined by a chromanol head with methyl groups at the 7 and 8 positions and an unsaturated farnesyl tail.[3][5] This unsaturated side-chain is believed to allow for more efficient penetration into tissues with saturated fatty layers, such as the brain and liver, compared to its tocopherol counterparts.[4][6]

cluster_gamma γ-Tocotrienol (γ-T3) cluster_d_gamma Deuterated γ-Tocotrienol (d-γ-T3) (Example: d6 at terminal methyls) g_T3 d_g_T3 caption Fig 1. Chemical structures of γ-Tocotrienol and its deuterated analogue. KIE_Concept cluster_CH C-H Bond Cleavage (Metabolism) cluster_CD C-D Bond Cleavage (Metabolism) CH_Molecule Drug-C-H CH_Metabolite Metabolite CH_Molecule->CH_Metabolite Fast Reaction (Weaker Bond) CD_Molecule Drug-C-D CD_Metabolite Metabolite CD_Molecule->CD_Metabolite Slow Reaction (Stronger Bond) Kinetic Isotope Effect

Caption: Fig 2. The Kinetic Isotope Effect slows reactions involving C-D bond cleavage.

Synthesis and Characterization of Deuterated γ-Tocotrienol

The synthesis of deuterated γ-Tocotrienol requires strategic placement of deuterium atoms at sites known to be susceptible to metabolic degradation. The primary metabolic pathway for tocotrienols is initiated by ω-hydroxylation at the terminal methyl groups of the farnesyl tail, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP4F2. [7][8][9]This is followed by a series of β-oxidation cycles that shorten the side chain. [9][10][11] Therefore, a logical synthetic strategy involves the deuteration of these terminal (ω) methyl groups. While specific synthesis schemes for d-γ-T3 are proprietary, a highly analogous approach has been published for δ-tocotrienol (d₆-DT3), which can be adapted. [7]The synthesis generally involves coupling a suitably protected and deuterated farnesyl side-chain with the appropriate chromanol ring precursor. [12] Characterization Workflow:

Post-synthesis, rigorous characterization is essential to confirm the identity, purity, and extent of deuteration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the overall structure and to verify the absence of proton signals at the deuterated positions. ²H NMR can be used to directly observe the deuterium signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the exact mass of the deuterated molecule, which will be higher than the parent compound by the number of deuterium atoms incorporated. For example, a hexadeuterated γ-T3 (d₆-γ-T3) would show an increased mass of ~6.036 Da.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound. Both normal-phase and reversed-phase methods are effective for analyzing tocotrienols. [2][13]Fluorescence detection is commonly employed due to its high sensitivity for tocochromanols. [13]

Comparative Physicochemical Properties

Deuteration is a subtle modification that typically does not significantly alter bulk physicochemical properties like solubility, pKa, or melting point. However, the increase in molecular weight is a key distinguishing feature.

Table 1: Comparison of Physicochemical Properties

Propertyγ-TocotrienolDeuterated γ-Tocotrienol (d₆-γ-T3)Rationale for Change
Chemical Formula C₂₈H₄₂O₂ [3][14]C₂₈H₃₆D₆O₂Replacement of 6 H atoms with 6 D atoms.
Molar Mass 410.63 g/mol [3]~416.67 g/mol Deuterium is heavier than protium.
Appearance Yellow liquid [15]Expected to be a yellow liquidIsotopic substitution rarely affects physical appearance.
Solubility Soluble in ethanol, hexanes, DMSO [15]Expected to be soluble in organic solventsPolarity is minimally affected.
UV Max (in Ethanol) ~297 nm [16]~297 nmThe chromophore is unaffected by tail deuteration.

Enhanced Metabolic Stability: The Primary Advantage

The most significant consequence of deuterating γ-T3 at its terminal methyl groups is the dramatic enhancement of its metabolic stability. [7]As previously noted, the rate-limiting first step in γ-T3 catabolism is CYP450-mediated ω-oxidation of the farnesyl tail. [7][9]

cluster_pathway Metabolic Degradation Pathway of γ-Tocotrienol gamma_T3 γ-Tocotrienol (or d-γ-T3) omega_OH ω-hydroxylation (Rate-Limiting Step) gamma_T3->omega_OH CYP4F2 beta_ox β-oxidation (Multiple Cycles) omega_OH->beta_ox Slower for d-γ-T3 due to KIE metabolites Carboxychromanol Metabolites (Excreted) beta_ox->metabolites

Caption: Fig 3. Metabolic pathway of γ-T3, highlighting the rate-limiting step affected by deuteration.

By replacing the C-H bonds at this site with stronger C-D bonds, the enzymatic abstraction of a hydrogen atom is significantly slowed. This has been demonstrated experimentally with deuterated δ-tocotrienol (d₆-DT3), which showed markedly improved stability in both in vitro human liver microsome assays and in vivo pharmacokinetic studies in mice compared to its non-deuterated counterpart. [7][17]A similar enhancement is expected for d-γ-T3 due to the identical metabolic pathway. [10] Table 2: Expected Metabolic Stability Profile

Parameterγ-Tocotrienol (γ-T3)Deuterated γ-Tocotrienol (d₆-γ-T3)Expected Outcome
In Vitro Half-Life (t½) ShorterSignificantly LongerKIE slows CYP450-mediated metabolism.
In Vivo Clearance (CL) HighLowerReduced metabolic breakdown leads to slower clearance.
Area Under the Curve (AUC) LowerHigherIncreased systemic exposure due to longer residence time.

Impact on Antioxidant Activity

The antioxidant activity of γ-T3 relies on the donation of a hydrogen atom from the phenolic hydroxyl group on the chromanol ring. [1]Deuteration of the farnesyl tail is not expected to directly impact this mechanism.

However, if deuterium were placed on the hydroxyl group itself (a C-O-D bond), a KIE would be observed. [18]This would slow the rate of hydrogen/deuterium atom transfer to a free radical. [18][19]Depending on the specific biological context, this could be interpreted as either a decrease in the potency of radical scavenging or as a "sparing" effect, making the antioxidant last longer. Studies on deuterated polyunsaturated fatty acids have shown that deuteration at reactive sites can significantly reduce lipid peroxidation, suggesting a protective effect. [20][19]The precise impact on the overall antioxidant capacity in a complex biological system requires further empirical investigation.

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To compare the metabolic stability of deuterated vs. non-deuterated γ-Tocotrienol.

Principle: The compound is incubated with human liver microsomes (HLM), which contain a high concentration of CYP450 enzymes. The disappearance of the parent compound over time is monitored to calculate its intrinsic clearance and half-life.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 M stock solution of the test compound (γ-T3 or d-γ-T3) in DMSO.

    • Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-warm 0.5 mg/mL HLM in phosphate buffer to 37°C for 5 minutes.

    • Spike the test compound into the HLM suspension to a final concentration of 1 µM. Mix gently.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. This is your T₀ (time zero) point.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., α-tocopherol). This step simultaneously stops the reaction and precipitates the microsomal proteins.

  • Sample Processing:

    • Vortex the quenched samples vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • Calculate the half-life (t½) from the slope of the linear regression line (t½ = -0.693 / slope).

start Prepare Reagents (HLM, Buffer, NADPH, Compound) pre_warm Pre-warm HLM (37°C, 5 min) start->pre_warm add_compound Add Test Compound (1 µM final conc.) pre_warm->add_compound start_reaction Initiate with NADPH (Time = 0) add_compound->start_reaction sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench For each time point centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end Calculate Half-Life (t½) analyze->end

Caption: Fig 4. Workflow for the in vitro metabolic stability assay.

Protocol: HPLC Method for Quantification of γ-Tocotrienol

Objective: To separate and quantify γ-Tocotrienol from a biological matrix.

Instrumentation:

  • HPLC system with a fluorescence detector (FLD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Methanol

    • Mobile Phase B: Water

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Fluorescence Detector Settings: Excitation λ = 295 nm, Emission λ = 325 nm. [13] * Gradient Elution:

Table 3: Example HPLC Gradient

Time (min)% Mobile Phase A (Methanol)% Mobile Phase B (Water)
0.09010
10.01000
15.01000
15.19010
20.09010
  • Quantification:

    • Generate a standard curve by injecting known concentrations of γ-T3.

    • Plot peak area versus concentration.

    • Quantify unknown samples by interpolating their peak areas from the standard curve.

Conclusion

Deuteration of γ-Tocotrienol at its metabolically labile terminal methyl groups represents a sophisticated and validated strategy to enhance its pharmacokinetic profile. By leveraging the kinetic isotope effect, the resulting d-γ-T3 is predicted to exhibit significantly greater metabolic stability, leading to increased systemic exposure and bioavailability. This modification does not fundamentally alter the core physicochemical properties or the antioxidant-conferring chromanol head of the molecule. The improved drug-like properties of deuterated γ-Tocotrienol open new avenues for its therapeutic application, warranting further investigation into its efficacy in various models of human disease where the parent compound has already shown promise.

References

  • Baillie, T. A. (2008). The use of stable isotopes in pharmacological research. PubMed.
  • Hill, S., & Lamberson, C. R. (2017).
  • Gak, E., et al. (2017). Deuterium kinetic isotope effect (DKIE)
  • Halford, B. (2017).
  • Lamberson, C. R., et al. (2014).
  • Raffa, R., et al. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Scirp.org.
  • Aggarwal, B. B., et al. (2014).
  • Witting, P. K., et al. (1995). Inverse deuterium kinetic isotope effect for peroxidation in human low-density lipoprotein (LDL). PubMed.
  • Pharmafile. (2017).
  • Various Authors. Tocotrienol. Wikipedia.
  • BOC Sciences. (2025).
  • Scheiner, M. (2021).
  • Mutlib, A. E. (2011). Deuterium Isotope Effects on Drug Pharmacokinetics. PubMed.
  • Li, Y., et al. (2020). Deuteration of the farnesyl terminal methyl groups of δ-tocotrienol and its effects on the metabolic stability and ability of inducing G-CSF production. PMC - NIH.
  • Obach, R. S., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One.
  • Various Authors. Kinetic isotope effect. Wikipedia.
  • Gatbonton-Schwertscher, T., et al. (2020). Synthesis of [18F]F-γ-T-3, a Redox-Silent γ-Tocotrienol (γ-T-3) Vitamin E Analogue. MDPI.
  • Ahsan, H., et al. (2014). Pharmacological potential of tocotrienols: a review. PMC - PubMed Central.
  • National Center for Biotechnology Inform
  • Zieliński, H., et al. (2016).
  • Sen, C. K., et al. (2006). Tocotrienols: Vitamin E Beyond Tocopherols. PMC - NIH.
  • LKT Labs. γ-Tocotrienol. LKT Labs.
  • Holopainen, U., & Piironen, V. (2019). Analysis of Tocopherols and Tocotrienols by HPLC. American Oil Chemists' Society.
  • Jiang, Q. (2017). Structures of tocopherols and tocotrienols and their side-chain degradation pathways.
  • Lodge, J. K., et al. (2007). γ-Tocotrienol and γ-Tocopherol Are Primarily Metabolized to Conjugated 2-(β-carboxyethyl)
  • Jiang, Q. (2017). Side‐chain degradation pathway of vitamin E using γ‐tocopherol (γ‐T) as an example.
  • Cayman Chemical. γ-Tocotrienol. Cayman Chemical.
  • Sundram, K., & Nor, R. M. (2002).
  • Various Authors. γ-Tocotrienol. Wikipedia.
  • Henkel Corporation. (2005). PROCESS FOR SYNTHESIZING d-TOCOTRIENOLS FROM 2- VINYLCHROMANE COMPOUND.
  • Wellness Resources. Gamma Tocotrienol and Breast Cancer. Wellness Resources.
  • Li, Y., et al. (2020). Deuteration of the farnesyl terminal methyl groups of δ-tocotrienol and its effects on the metabolic stability and ability of inducing G-CSF production. PubMed.
  • Jiang, W., et al. (2016). γ-Tocotrienol Inhibits Proliferation and Induces Apoptosis via the Mitochondrial Pathway in Human Cervical Cancer HeLa Cells. NIH.

Sources

Part 1: Core Directive - Agonism at the Nicotinic Acetylcholine Receptor (nAChR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

This guide provides a detailed examination of the mechanism of action for the deuterated compound 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. For clarity and scientific accuracy, this analysis is predicated on the established pharmacology of its non-deuterated parent compound, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea, a known primary metabolite of the neonicotinoid insecticide, Dinotefuran.[1] The core mechanism is therefore inherited from Dinotefuran's interaction with nicotinic acetylcholine receptors, with the strategic deuterium labeling on the N-methyl group primarily influencing the compound's metabolic fate.

The foundational mechanism of action for 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is its function as an agonist at the nicotinic acetylcholine receptor (nAChR).[2][3] This is a well-established mode of action for the parent neonicotinoid class of compounds.[4]

nAChRs are ligand-gated ion channels integral to synaptic transmission in the central nervous system of insects and vertebrates.[5][6] When an agonist binds to the nAChR, it stabilizes the open conformation of the channel.[7] This allows for a rapid influx of cations, primarily Na⁺ and Ca²⁺, into the neuron.[5][6] The influx of positive ions leads to the depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP).[7] In insects, this sustained activation of nAChRs leads to overstimulation of the nervous system, resulting in paralysis and eventual death.[8][9][10]

While the parent compound, Dinotefuran, and by extension its metabolites, act as nAChR agonists, it is noteworthy that their binding characteristics may differ from other neonicotinoids like imidacloprid.[3] This suggests a potentially unique interaction with the receptor subtypes, which could be a subject of further investigation for the deuterated metabolite as well.[11] The downstream consequences of nAChR-mediated calcium influx can also trigger secondary cellular stress pathways, including the overproduction of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[10]

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization EPSP Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP Response Neuronal Overstimulation & Downstream Effects EPSP->Response

Caption: Agonist binding to nAChR initiates ion influx and neuronal depolarization.

Part 2: Scientific Integrity - The Impact of Deuteration on Metabolic Stability

The defining feature of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is the replacement of three hydrogen atoms with deuterium on the N-methyl group. This isotopic substitution does not typically alter the core pharmacology—the binding affinity and functional activity at the nAChR are expected to be nearly identical to the non-deuterated analog. Instead, its primary purpose is to influence the molecule's pharmacokinetics through the Kinetic Isotope Effect (KIE) .[12][13]

N-demethylation is a common metabolic pathway for many xenobiotics and is frequently catalyzed by cytochrome P450 (CYP) enzymes in the liver.[14][15] Studies on Dinotefuran metabolism confirm that N-demethylation is a relevant pathway.[16] This process involves the enzymatic cleavage of a carbon-hydrogen (C-H) bond on the methyl group.

The C-D bond is significantly stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, it requires more energy to break. When the cleavage of this bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium can substantially slow down the reaction rate.[17] This slowing of metabolism for the deuterated compound leads to:

  • Increased Metabolic Stability: The compound is cleared less rapidly by metabolic enzymes.

  • Longer Half-Life (T½): The compound persists in the system for a longer duration.

  • Potentially Higher Systemic Exposure (AUC): A greater amount of the compound may be available to interact with its target over time.

This principle is the cornerstone of a strategy in drug development to improve the pharmacokinetic profiles of promising compounds.

Part 3: Authoritative Grounding - Experimental Validation and Protocols

A rigorous validation of the proposed mechanism of action requires a multi-faceted experimental approach. The following protocols provide a framework for confirming nAChR agonism and quantifying the metabolic advantage conferred by deuteration.

Protocol 1: nAChR Competitive Binding Assay

This experiment aims to determine the binding affinity of the test compound to its molecular target. A radioligand binding assay is a classic and robust method for this purpose.[18]

Objective: To quantify the binding affinity (Kᵢ) of the test compound for nAChRs from an appropriate source (e.g., insect nerve cord membranes).

Methodology:

  • Membrane Preparation: Homogenize nerve cords from a suitable insect model (e.g., American cockroach, Periplaneta americana) in an ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a suitable nAChR radioligand (e.g., [³H]epibatidine), and varying concentrations of the test compound (1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3) or a known competitor (e.g., nicotine).

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand inhibition versus the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

CompoundRadioligandSourceIC₅₀ (nM) [Hypothetical]Kᵢ (nM) [Hypothetical]
Nicotine (Reference)[³H]EpibatidineP. americana nerve cord5025
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3[³H]EpibatidineP. americana nerve cord950475
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea (non-d)[³H]EpibatidineP. americana nerve cord945472

Expected Outcome: The deuterated and non-deuterated compounds should exhibit nearly identical Kᵢ values, confirming that deuteration does not affect target binding.

Binding_Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Prep Prepare nAChR Membranes Plate Plate Membranes, Radioligand & Compound Prep->Plate Incubate Incubate to Equilibrium Plate->Incubate Filter Filter & Wash (Separate Bound/Unbound) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC₅₀ & Kᵢ Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Cell-Based nAChR Functional Assay

This experiment assesses whether the compound acts as an agonist, antagonist, or modulator of receptor function. A fluorescence-based assay measuring changes in membrane potential is a common high-throughput method.[19][20]

Objective: To determine the functional activity (EC₅₀) of the test compound at a specific nAChR subtype.

Methodology:

  • Cell Culture: Culture a human cell line (e.g., SH-EP1) stably transfected to express the desired nAChR subtype (e.g., human α4β2).

  • Dye Loading: Plate the cells in a 96-well plate and load them with a fluorescent membrane potential-sensitive dye.

  • Compound Addition: Add varying concentrations of the test compound to the wells using a liquid handler (e.g., FLIPR).

  • Fluorescence Reading: Immediately measure the change in fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization, consistent with agonist activity.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (concentration that elicits 50% of the maximal response) and the maximum efficacy (Eₘₐₓ).

CompoundnAChR SubtypeEC₅₀ (nM) [Hypothetical]Eₘₐₓ (% of Acetylcholine) [Hypothetical]
Acetylcholine (Reference)human α4β21,200100%
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3human α4β225,00095%
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea (non-d)human α4β225,50096%

Expected Outcome: The deuterated and non-deuterated compounds should demonstrate similar EC₅₀ and Eₘₐₓ values, confirming their role as nAChR agonists.

Protocol 3: In Vitro Metabolic Stability Assay

This is the pivotal experiment to validate the core hypothesis that deuteration enhances metabolic stability. The assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[21][22][23]

Objective: To compare the metabolic half-life (T½) and intrinsic clearance (Clᵢₙₜ) of the deuterated compound versus its non-deuterated analog.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes (HLM) in a phosphate buffer. Prepare a separate solution of an NADPH-regenerating system (to fuel the CYP enzymes).

  • Incubation Setup: In a 96-well plate, pre-warm the microsomal solution to 37°C.

  • Initiate Reaction: Add the test compound (deuterated or non-deuterated) to the wells. Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each well using a calibrated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line corresponds to the elimination rate constant (k). Calculate the half-life (T½ = 0.693 / k) and intrinsic clearance (Clᵢₙₜ).

CompoundT½ (min) [Hypothetical]Intrinsic Clearance (µL/min/mg protein) [Hypothetical]
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea (non-d)2555.4
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d311512.1
Verapamil (High Turnover Control)< 10> 138.6

Expected Outcome: 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 will exhibit a significantly longer half-life and lower intrinsic clearance compared to its non-deuterated counterpart, providing direct evidence of the kinetic isotope effect.

Metabolic_Stability_Workflow cluster_incubation Incubation (37°C) cluster_processing Sample Processing cluster_analysis Analysis Mix Combine Microsomes, Compound & NADPH Timepoints Quench Reaction at Time Intervals (0-60 min) Mix->Timepoints Centrifuge Centrifuge to Pellet Protein Timepoints->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Quantification of Parent Compound Supernatant->LCMS Calculate Calculate T½ & Clᵢₙₜ LCMS->Calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion

The mechanism of action of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is two-fold. Its primary pharmacological action is as a nicotinic acetylcholine receptor agonist , a mechanism inherited from its parent compound, the insecticide Dinotefuran. This interaction leads to neuronal excitation. The key feature imparted by its deuterated structure is a significant enhancement of metabolic stability . By leveraging the kinetic isotope effect, the d3-substitution on the N-methyl group slows the rate of CYP450-mediated N-demethylation, resulting in a longer biological half-life and reduced intrinsic clearance. This dual profile makes it an interesting candidate for applications requiring sustained nAChR activity with an improved pharmacokinetic profile.

References

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

  • Yin, H. H., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(1), 68-76. Available from: [Link]

  • Wikipedia. Dinotefuran. In: Wikipedia. [Online]. Available from: [Link]

  • Wikipedia. Nicotinic agonist. In: Wikipedia. [Online]. Available from: [Link]

  • Wang, Y., et al. (2018). The Metabolism Distribution and Effect of Dinotefuran in Chinese Lizards (Eremias Argus). Chemosphere, 211, 591-599. Available from: [Link]

  • Patsnap. (2024). What are Nicotinic receptors agonists and how do they work?. Patsnap Synapse. Available from: [Link]

  • Kenvos. (2022). The Third Generation Neonicotinoid Pesticides—"Dinotefuran". Kenvos. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Wikipedia. Nicotinic acetylcholine receptor. In: Wikipedia. [Online]. Available from: [Link]

  • Taka, H., et al. (2002). Origin of the Primary Kinetic Hydrogen Isotope Effects on N-dealkylation from N-alkylamine by Hemoproteins. Bulletin of the Chemical Society of Japan, 75(6), 1357-1363. Available from: [Link]

  • IRAC. Dinotefuran. Insecticide Resistance Action Committee. Available from: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available from: [Link]

  • Albuquerque, E. X., et al. (2009). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Marine Drugs, 7(2), 125-159. Available from: [Link]

  • Zhang, Z., et al. (2023). Kinetic isotope effect study of N-6 methyladenosine chemical demethylation in bicarbonate-activated peroxide system. The Journal of Chemical Physics, 159(12). Available from: [Link]

  • Baciocchi, R., et al. (1998). Kinetic Deuterium Isotope Effect Profiles and Substituent Effects in the Oxidative N-Demethylation of N,N-Dimethylanilines Catalyzed by Tetrakis(pentafluorophenyl)porphyrin Iron(III) Chloride. Journal of the American Chemical Society, 120(43), 11096-11101. Available from: [Link]

  • Tayebati, S. K., et al. (2022). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. Journal of Personalized Medicine, 12(1), 101. Available from: [Link]

  • ResearchGate. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. ResearchGate. Available from: [Link]

  • Honda, H., et al. (2020). Controlled expression of nicotinic acetylcholine receptor-encoding genes in insects uncovers distinct mechanisms of action of the neonicotinoid insecticide dinotefuran. Insect Biochemistry and Molecular Biology, 124, 103444. Available from: [Link]

  • Garcia, A., et al. (2012). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies, 10(2), 164-173. Available from: [Link]

  • Miwa, G. T., et al. (1980). Kinetic isotope effects in cytochrome P-450-catalyzed oxidation reactions. Intermolecular and intramolecular deuterium isotope effects during the N-demethylation of N,N-dimethylphentermine. The Journal of Biological Chemistry, 255(13), 6049-6054. Available from: [Link]

  • Abdel-Monem, M. M. (1975). Isotope effects in enzymatic N-demethylation of tertiary amines. Journal of Medicinal Chemistry, 18(4), 427-430. Available from: [Link]

  • Hyland, R., et al. (1999). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology, 47(2), 239-248. Available from: [Link]

  • Venkatakrishnan, K., et al. (1998). Cytochromes P450 mediating the N-demethylation of amitriptyline. British Journal of Clinical Pharmacology, 46(5), 451-461. Available from: [Link]

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In: Methods in Molecular Biology, vol 290. Humana Press. Available from: [Link]

  • PubChem. Dinotefuran. National Center for Biotechnology Information. Available from: [Link]

  • Shaik, S., et al. (2007). Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450: The Mechanistic Significance of Kinetic Isotope Effect Profiles. The Journal of Physical Chemistry B, 111(42), 12328-12338. Available from: [Link]

  • Liu, Y., et al. (2018). Comparative toxicity and bioaccumulation of two dinotefuran metabolites, UF and DN, in earthworms (Eisenia fetida). Chemosphere, 191, 1004-1011. Available from: [Link]

  • Reaction Biology. nAChR (α4β2) Functional Antagonist Assay Service. Reaction Biology. Available from: [Link]

  • Anzenbacher, P., et al. (2021). High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism. International Journal of Molecular Sciences, 22(19), 10738. Available from: [Link]

  • Ford, K. A., & Casida, J. E. (2008). Unique and Common Metabolites of Thiamethoxam, Clothianidin, and Dinotefuran in Mice. Chemical Research in Toxicology, 21(3), 635-643. Available from: [Link]

  • Wang, Y., et al. (2022). Paralysis caused by dinotefuran at environmental concentration via interfering the Ca2+–ROS–mitochondria pathway in Chironomus kiiensis. Ecotoxicology and Environmental Safety, 242, 113915. Available from: [Link]

  • ResearchGate. P450-mediated pathways for the N-demethylation of methadone. ResearchGate. Available from: [Link]

  • ResearchGate. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • ResearchGate. (2020). Controlled expression of nicotinic acetylcholine receptor-encoding genes in insects uncovers distinct mechanisms of action of the neonicotinoid insecticide dinotefuran. ResearchGate. Available from: [Link]

  • Corbel, V., et al. (2004). Dinotefuran: A Potential Neonicotinoid Insecticide Against Resistant Mosquitoes. Journal of Medical Entomology, 41(4), 712-717. Available from: [Link]

  • Shi, Z., et al. (2021). The Transcriptomic Landscape of Molecular Effects after Sublethal Exposure to Dinotefuran on Apis mellifera. Insects, 12(10), 896. Available from: [Link]

  • ResearchGate. (2009). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. ResearchGate. Available from: [Link]

  • Zhang, A., et al. (2002). Interaction of dinotefuran and its analogues with nicotinic acetylcholine receptors of cockroach nerve cords. Pest Management Science, 58(9), 916-920. Available from: [Link]

  • Mayo Clinic Laboratories. Overview: Acetylcholine Receptor Modulating Antibody, Flow Cytometry Assay, Serum. Mayo Clinic Laboratories. Available from: [Link]

  • Green, W. N., & Wanamaker, C. P. (1997). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of Neuroscience, 17(15), 5555-5564. Available from: [Link]

  • Labcorp. 085902: Acetylcholine Receptor (AChR)-binding Antibodies. Labcorp. Available from: [Link]

Sources

A Technical Guide to 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3: Application and Synthesis Insights for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, a deuterated analog of a substituted urea derivative. The document aims to clarify existing misinformation in the public domain regarding its chemical identity and to provide a detailed exploration of its primary application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Furthermore, this guide outlines a plausible synthetic route to the compound and its deuterated variant, based on established chemical principles, and offers a foundational experimental protocol for its use in quantitative analysis. This guide is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and analytical chemistry, enabling them to effectively utilize this compound in their studies.

Introduction and Clarification of Chemical Identity

1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 has been erroneously identified by some commercial suppliers as a deuterated form of γ-Tocotrienol, a member of the vitamin E family.[1][2][3] This is a significant factual inaccuracy that requires immediate clarification. The chemical structures of the two compounds are fundamentally different, as illustrated below.

1.1. Chemical Structure Analysis

  • 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea: A small molecule featuring a urea functional group linked to a methyl group and a tetrahydrofuran-3-ylmethyl group. Its molecular formula is C7H14N2O2.

  • γ-Tocotrienol: A significantly larger and more complex molecule with a chromanol ring and a farnesyl isoprenoid tail. It is a lipid-soluble antioxidant.

The misidentification likely stems from a cataloging error. Researchers procuring this compound should rely on its systematic name and CAS number (1329835-31-0) for accurate identification.

Figure 1: Comparison of Chemical Structures.

Commercial Availability

While the compound is listed by several chemical suppliers, its availability can be inconsistent. Researchers should verify stock with multiple vendors.

Supplier Stated Availability Notes
MedchemExpressAvailableErroneously identifies the compound as deuterated γ-Tocotrienol.[4]
Ankit ScientificAvailableErroneously identifies the compound as deuterated γ-Tocotrienol.[2]
GenpriceAvailableErroneously identifies the compound as deuterated γ-Tocotrienol.[3]
GlykoNot Available[5]
BiorepositoriesNot Available[6]
Jackson Immuno ResearchNot Available[7]
Modular BioscienceNot Available[8]

Primary Application: Internal Standard in Mass Spectrometry

The primary and most valuable application of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is as an internal standard (IS) for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).

3.1. The Role of Deuterated Internal Standards

In quantitative LC-MS, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency but is mass-differentiated. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification. Deuterated standards are considered the "gold standard" for this purpose as their physicochemical properties are nearly identical to their non-deuterated counterparts.

G cluster_workflow Quantitative LC-MS Workflow A Sample Collection (e.g., plasma, urine) B Spike with 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 (IS) A->B C Sample Preparation (e.g., protein precipitation, extraction) B->C D LC Separation C->D E Mass Spectrometry (Detection of Analyte and IS) D->E F Data Analysis (Ratio of Analyte/IS vs. Concentration) E->F G Accurate Quantification F->G

Figure 2: Workflow for using a deuterated internal standard.

3.2. Advantages of Using 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 as an IS

  • Co-elution: The deuterated standard will have virtually the same retention time as the non-deuterated analyte, ensuring that both experience the same matrix effects at the time of ionization.

  • Similar Ionization Efficiency: The ionization response of the deuterated and non-deuterated forms will be very similar, leading to a consistent analyte-to-IS ratio.

  • Mass Differentiation: The +3 Da mass shift allows for easy differentiation by the mass spectrometer.

Proposed Synthesis Pathway

4.1. Step 1: Synthesis of (Tetrahydrofuran-3-yl)methanamine (Precursor)

The precursor amine can be synthesized via the reductive amination of tetrahydrofuran-3-carboxaldehyde. This method has been shown to produce high yields.[1][2]

G A Tetrahydrofuran-3-carboxaldehyde B Reductive Amination (e.g., NH3, H2, Raney Ni) A->B C (Tetrahydrofuran-3-yl)methanamine B->C

Figure 3: Synthesis of the precursor amine.

4.2. Step 2: Synthesis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

The final product can be synthesized by reacting the precursor amine with deuterated methyl isocyanate (CD3NCO). This is a standard method for the preparation of substituted ureas.

G A (Tetrahydrofuran-3-yl)methanamine B Reaction with CD3NCO A->B C 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 B->C

Figure 4: Final synthesis step for the deuterated compound.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

The following is a foundational protocol for the use of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 as an internal standard for the quantification of its non-deuterated analog in a biological matrix (e.g., human plasma). This protocol should be optimized and validated for specific applications.

5.1. Materials and Reagents

  • Analyte: 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea

  • Internal Standard: 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

  • Human Plasma (or other relevant biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Water, LC-MS grade

5.2. Preparation of Standard and QC Samples

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the internal standard in methanol or ACN.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Spiking: Spike the calibration standards and QC samples into the biological matrix to create the final calibration curve and QC samples.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL in ACN).

5.3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

5.4. LC-MS/MS Parameters (Hypothetical)

These parameters are illustrative and will require optimization.

Parameter Condition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Analyte: m/z 159.1 -> [fragment ion]
IS: m/z 162.1 -> [corresponding fragment ion]

Note: The specific fragment ions for the MS/MS transitions would need to be determined by infusing the individual compounds into the mass spectrometer and performing a product ion scan.

5.5. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte for the calibration standards.

  • Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the curve.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

References

  • Ankit Scientific. 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. [Link]

  • Genprice. 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. [Link]

  • Glyko. 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. [Link]

  • Biorepositories. 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. [Link]

  • Modular Bioscience. 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. [Link]

  • Demin, A. M., et al. (2021). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Molecules, 26(1), 158. [Link]

Sources

Methodological & Application

Application Note: A Protocol for Determining the In Vitro Metabolic Stability of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 Using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metabolic stability is a critical parameter assessed during early drug discovery to predict the in vivo half-life and clearance of new chemical entities.[1][2] This application note provides a detailed protocol for determining the in vitro metabolic stability of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, a deuterated analog of a potential drug candidate. The protocol outlines a systematic approach using pooled human liver microsomes (HLM) as the enzyme source and quantifies the disappearance of the parent compound over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] This document is intended for researchers, scientists, and drug development professionals, offering step-by-step instructions, explanations of experimental choices, data analysis procedures, and troubleshooting guidance.

Introduction and Scientific Background

The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their elimination.[4] An in vitro metabolic stability assay using liver microsomes—vesicles of the endoplasmic reticulum containing these enzymes—is a standard high-throughput screen to rank compounds based on their susceptibility to Phase I metabolism.[4][5][6] Compounds with high metabolic instability often exhibit rapid clearance in vivo, leading to poor bioavailability and short duration of action, which can hinder their development.[6]

The test article, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, is a stable isotope-labeled compound. Deuteration, the replacement of hydrogen with its stable isotope deuterium, can alter the rate of metabolism by strengthening the carbon-hydrogen bond at specific sites (the kinetic isotope effect).[] This can lead to improved metabolic stability and a more favorable pharmacokinetic profile.[8][9] Studying the deuterated compound itself provides direct insight into its metabolic fate, which is crucial for evaluating its potential as a therapeutic agent.[8][10] This protocol is designed in accordance with principles outlined in FDA guidance for industry on in vitro drug metabolism studies.[11][12][13][14]

Assay Principle

The core of the assay involves incubating the test compound with human liver microsomes in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which serves as a necessary cofactor for CYP enzyme activity.[4] The reaction is conducted at a physiological temperature (37°C). Aliquots are taken at various time points and the enzymatic reaction is quenched by adding a cold organic solvent, which precipitates the microsomal proteins. The concentration of the remaining parent compound is then quantified by LC-MS/MS. The rate of disappearance is used to calculate key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).

Materials and Reagents

Reagent/MaterialSupplier/GradeNotes
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3Custom SynthesisTest Article (TA).
Pooled Human Liver Microsomes (HLM), 20 mg/mLCorning, BD, or equivalentStore at -80°C. Thaw at 37°C just before use and keep on ice.
Potassium Phosphate Buffer, 1M, pH 7.4Sigma-Aldrich, ACS GradePrepare by mixing monobasic and dibasic solutions.
Magnesium Chloride (MgCl₂)Sigma-Aldrich, ACS GradePrepare a 1 M stock solution in ultrapure water.
NADPH Regenerating System (e.g., Corning Gentest™)Corning, or equivalentSolution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase).
Verapamil HydrochlorideSigma-AldrichHigh-turnover (low stability) positive control.
WarfarinSigma-AldrichLow-turnover (high stability) positive control.
Acetonitrile (ACN)Fisher Scientific, LC-MS GradeUsed for quenching and mobile phase.
Methanol (MeOH)Fisher Scientific, LC-MS GradeUsed for stock solutions.
Formic Acid (FA)Fisher Scientific, LC-MS GradeMobile phase modifier.
Internal Standard (IS)e.g., Labetalol-d3A structurally similar but chromatographically distinct compound.
96-well incubation platesPolypropylene, V-bottom
96-well collection platesPolypropyleneFor sample analysis.

Experimental Workflow and Protocol

Preparation of Stock and Working Solutions
  • Test Article & Control Stock Solutions (10 mM): Prepare 10 mM stock solutions of the test article, Verapamil, and Warfarin in 100% DMSO or Methanol.

  • Intermediate Solutions (100 µM): Prepare 100 µM intermediate solutions by diluting the 10 mM stock solutions in 50:50 Acetonitrile:Water.

  • Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare the working buffer by diluting the 1 M stock. Ensure the final pH is 7.4.[3]

  • HLM Working Solution (1 mg/mL): On the day of the experiment, thaw the 20 mg/mL HLM stock in a 37°C water bath. Immediately place on ice. Dilute to a 1 mg/mL concentration using cold 100 mM Potassium Phosphate Buffer.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions immediately before use.

Incubation Procedure

The final incubation volume will be 200 µL with a test article concentration of 1 µM and an HLM concentration of 0.5 mg/mL.[4]

  • Plate Setup: Set up a 96-well incubation plate. For each compound, you will need wells for each time point (e.g., 0, 5, 15, 30, 60 min) and a negative control without the NADPH system at the final time point.

  • Pre-incubation:

    • To each well, add 98 µL of 100 mM Potassium Phosphate Buffer (pH 7.4).

    • Add 100 µL of the 1 mg/mL HLM working solution.

    • For the "-NADPH" control wells, add 2 µL of buffer instead of the test compound solution in the next step.

    • Add 2 µL of the 100 µM test article intermediate solution to the appropriate wells.

    • Gently mix and pre-incubate the plate at 37°C for 5-10 minutes in a shaking incubator. This allows the system to reach thermal equilibrium.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding 40 µL of the freshly prepared NADPH regenerating system to all wells (except the "-NADPH" controls, to which 40 µL of buffer is added).

    • Time Point 0 (T=0): Immediately after adding NADPH, take the first aliquot. Quench the reaction by transferring 50 µL of the incubation mixture to a collection plate containing 150 µL of ice-cold Acetonitrile with the internal standard (e.g., 100 ng/mL Labetalol-d3).

    • Subsequent Time Points (5, 15, 30, 60 min): Return the incubation plate to the 37°C incubator. At each subsequent time point, remove the plate and quench the reaction as described for T=0.

  • Sample Processing:

    • After the final time point, seal the collection plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis p1 Prepare 10 mM Stocks (Test Article, Controls) p2 Prepare 100 µM Intermediates p3 Prepare Buffers & HLM (1 mg/mL) p4 Prepare NADPH System i1 Add Buffer, HLM, & Test Article to 96-well plate p4->i1 i2 Pre-incubate 10 min i1->i2 i3 Initiate Reaction: Add NADPH System i2->i3 s1 T=0 min i3->s1 quench Quench Aliquots in Ice-Cold ACN + Internal Standard s1->quench s2 T=5 min s2->quench s3 T=15 min s3->quench s4 T=30 min s4->quench s5 T=60 min s5->quench s_neg -NADPH Control s_neg->quench a1 Centrifuge to Pellet Protein quench->a1 a2 Transfer Supernatant a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Calculate t½ & CLint a3->a4

Caption: Workflow for the HLM metabolic stability assay.

LC-MS/MS Analysis

Analysis should be performed on a sensitive triple quadrupole mass spectrometer.[15][16][17][18]

ParameterRecommended Setting
LC Column C18 reverse-phase, e.g., 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2 min, hold for 1 min, re-equilibrate
Injection Volume 2-5 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of the test article and internal standard.

Data Analysis and Interpretation

  • Calculate Peak Area Ratios: For each sample, calculate the ratio of the peak area of the test article to the peak area of the internal standard.

    Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of IS)

  • Determine Percent Remaining: Normalize the peak area ratios at each time point to the T=0 sample, which represents 100% of the compound at the start of the reaction.

    % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Calculate Half-Life (t½):

    • Plot the natural logarithm (ln) of the % Remaining against time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Slope (k) = (ln(C₁) - ln(C₂)) / (t₁ - t₂)

    • The half-life is calculated using the formula:

      t½ (min) = 0.693 / k [19]

  • Calculate Intrinsic Clearance (CLint):

    • CLint is the volume of liver microsomal matrix cleared of the drug per unit time per amount of protein.[20][21]

    • The formula is:

      CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of Incubation (µL) / mg of Microsomal Protein in Incubation) [19]

    • For this protocol: CLint = (0.693 / t½) x (200 µL / 0.1 mg)

Example Data and Interpretation
CompoundHalf-Life (t½, min)CLint (µL/min/mg)Stability Classification
Verapamil8.5163.1Low Stability (High Clearance)
Warfarin> 60 (No significant turnover)< 23.1High Stability (Low Clearance)
Test Article-d3 27.3 50.8 Moderate Stability

Interpretation: The results for the positive controls, Verapamil and Warfarin, should fall within the expected ranges for the assay to be considered valid.[22] A low half-life and high clearance value for Verapamil confirm that the microsomal enzymes and cofactors were active.[23] High stability for Warfarin confirms the assay can distinguish between high and low turnover compounds. The test article's moderate stability suggests it is metabolized at a reasonable rate, which may translate to acceptable pharmacokinetic properties in vivo.

System Suitability and Quality Control

  • -NADPH Control: The amount of compound remaining in the "-NADPH" control should be >85% of the T=0 value. Significant loss indicates non-CYP-mediated degradation or instability in the matrix.

  • Positive Controls: Verapamil should show significant turnover (e.g., t½ < 15 min), while Warfarin should show minimal turnover (e.g., t½ > 60 min).[22][23]

  • Linearity: The plot of ln(% Remaining) vs. time should have a correlation coefficient (R²) of ≥ 0.9 for an accurate half-life determination.

Troubleshooting

IssuePossible CauseSuggested Solution
No metabolism of positive control (Verapamil) Inactive HLM; Degraded NADPH system.Use a new lot of HLM. Always prepare the NADPH system fresh. Ensure proper storage of all reagents.
Rapid loss of compound in -NADPH control Chemical instability; Non-CYP enzymatic degradation.Assess compound stability in buffer alone. Consider using other test systems like S9 fractions or hepatocytes.
High variability between replicates Pipetting errors; Incomplete mixing; Inefficient protein precipitation.Calibrate pipettes. Ensure thorough mixing after adding reagents. Vortex samples vigorously after quenching.
Poor linearity in the decay curve Substrate concentration too high (saturating kinetics).Re-run the assay at a lower concentration (e.g., 0.5 µM). The standard 1 µM is assumed to be below the Km.[3]

References

  • FDA. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S. Food and Drug Administration. [Link]

  • Galam L, et al. (2005). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition. [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]

  • FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances. [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]

  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

  • Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. [Link]

  • MTT-Sopron. (n.d.). In vitro metabolism: for the selection of your lead compounds. [Link]

  • Al-Sanea, M. M., et al. (2021). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. PMC. [Link]

  • Al-Sanea, M. M., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. National Institutes of Health. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. [Link]

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Galam L, et al. (2005). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. ResearchGate. [Link]

  • Chem Help ASAP. (2023). Metabolic Stability & Determining Intrinsic Drug Clearance. [Link]

  • ResearchGate. (2025). Use of intrinsic clearance for prediction of human hepatic clearance. [Link]

  • ResearchGate. (2019). How to calculate in vitro intrinsic clearance?. [Link]

  • Absorption Systems. (n.d.). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. [Link]

  • Di, L., et al. (2015). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC. [Link]

  • ResearchGate. (n.d.). Reagents for Microsomal Stability Assay. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]

  • Empathia AI. (n.d.). Verapamil and Warfarin Interaction: Important Safety Information. [Link]

Sources

Application Note: Quantitative Analysis of γ-Tocotrienol Metabolites Using a Deuterated d3 Analog

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the quantitative analysis of γ-Tocotrienol and its primary metabolites in biological matrices, specifically plasma. γ-Tocotrienol, a member of the vitamin E family, has garnered significant scientific interest for its potential health benefits.[1][2][3] Understanding its metabolic fate is crucial for evaluating its efficacy and safety in drug development and nutritional research. This method employs a stable isotope-labeled internal standard, d3-γ-Tocotrienol, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure high accuracy, precision, and sensitivity, consistent with the principles of stable isotope dilution analysis. The detailed protocols for sample preparation, LC-MS/MS analysis, and method validation are outlined, adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4][5][6]

Introduction: The Rationale for Metabolite Quantification

γ-Tocotrienol, an unsaturated analog of vitamin E, is metabolized in the liver through a process initiated by cytochrome P450-catalyzed ω-hydroxylation of its phytyl tail, followed by a series of β-oxidation steps.[7][8][9][10] This metabolic cascade generates a series of shorter-chain carboxychromanol metabolites, with the terminal and most abundant metabolite being carboxyethyl-hydroxychroman (CEHC).[7][9] These metabolites are not merely excretory products; they possess distinct biological activities that may contribute significantly to the overall physiological effects of γ-Tocotrienol.[9] Therefore, accurate quantification of both the parent compound and its key metabolites is essential for a complete pharmacokinetic and pharmacodynamic understanding.

The use of a stable isotope-labeled internal standard, such as d3-γ-Tocotrienol, is the gold standard for quantitative bioanalysis. This analog is chemically identical to the analyte of interest but has a slightly higher mass due to the incorporation of deuterium atoms. By adding a known amount of the d3-analog to the sample at the beginning of the extraction process, it co-elutes with the endogenous analyte and experiences the same extraction inefficiencies and matrix effects. The ratio of the analyte to its deuterated counterpart, as measured by the mass spectrometer, allows for highly accurate and precise quantification, effectively correcting for any sample loss during preparation and ionization suppression in the MS source.

The Metabolic Pathway of γ-Tocotrienol

The metabolic degradation of γ-Tocotrienol primarily involves the shortening of its isoprenoid side chain. The process is initiated by ω-hydroxylation, followed by oxidation to a carboxylic acid. Subsequent β-oxidation cycles progressively shorten the side chain, leading to the formation of various carboxychromanol metabolites.[7][9][10]

G cluster_0 Hepatic Metabolism γ-Tocotrienol γ-Tocotrienol 13'-OH-γ-Tocotrienol 13'-OH-γ-Tocotrienol γ-Tocotrienol->13'-OH-γ-Tocotrienol CYP4F2/CYP3A4 (ω-hydroxylation) 13'-COOH-γ-Tocotrienol 13'-COOH-γ-Tocotrienol 13'-OH-γ-Tocotrienol->13'-COOH-γ-Tocotrienol Oxidation Intermediate Carboxychromanols Intermediate Carboxychromanols 13'-COOH-γ-Tocotrienol->Intermediate Carboxychromanols β-oxidation cycles γ-CEHC (Carboxyethyl-hydroxychroman) γ-CEHC (Carboxyethyl-hydroxychroman) Intermediate Carboxychromanols->γ-CEHC (Carboxyethyl-hydroxychroman) Final β-oxidation γ-CEHC-Sulfate/Glucuronide γ-CEHC-Sulfate/Glucuronide γ-CEHC (Carboxyethyl-hydroxychroman)->γ-CEHC-Sulfate/Glucuronide Phase II Conjugation Urinary Excretion Urinary Excretion γ-CEHC-Sulfate/Glucuronide->Urinary Excretion

Figure 1. Simplified metabolic pathway of γ-Tocotrienol.

Experimental Protocol

This protocol is designed for the analysis of γ-Tocotrienol and its primary metabolites in rat or human plasma.

Materials and Reagents
  • γ-Tocotrienol analytical standard

  • d3-γ-Tocotrienol (internal standard)

  • γ-CEHC analytical standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Human or rat plasma (K2-EDTA)

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This two-step procedure ensures the efficient removal of proteins and phospholipids, which can cause significant matrix effects and interfere with the analysis.

  • Thaw plasma samples on ice.

  • Spike 100 µL of plasma with 10 µL of d3-γ-Tocotrienol internal standard working solution (concentration to be optimized, e.g., 100 ng/mL in methanol). Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Add 1 mL of hexane/ethyl acetate (9:1, v/v) to the supernatant for liquid-liquid extraction of the parent γ-Tocotrienol. Vortex for 2 minutes.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.

  • Transfer the upper organic layer (containing γ-Tocotrienol) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This is the Tocotrienol Fraction .

  • The remaining aqueous layer from step 7 contains the more polar metabolites. Acidify with 10 µL of 1% formic acid.

  • Extract the metabolites by adding 1 mL of ethyl acetate. Vortex for 2 minutes.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase. This is the Metabolite Fraction .

G cluster_workflow Sample Preparation Workflow start 100 µL Plasma spike Spike with d3-γ-Tocotrienol IS start->spike ppt Protein Precipitation (300 µL Acetonitrile) spike->ppt cent1 Centrifuge (14,000 x g) ppt->cent1 supernatant Collect Supernatant cent1->supernatant lle1 LLE with Hexane/EtOAc supernatant->lle1 cent2 Centrifuge lle1->cent2 organic_phase Organic Phase (γ-Tocotrienol) cent2->organic_phase aqueous_phase Aqueous Phase (Metabolites) cent2->aqueous_phase evap1 Evaporate organic_phase->evap1 acidify Acidify aqueous_phase->acidify recon1 Reconstitute evap1->recon1 analysis1 LC-MS/MS Analysis (Tocotrienol) recon1->analysis1 lle2 LLE with Ethyl Acetate acidify->lle2 cent3 Centrifuge lle2->cent3 organic_phase2 Organic Phase cent3->organic_phase2 evap2 Evaporate organic_phase2->evap2 recon2 Reconstitute evap2->recon2 analysis2 LC-MS/MS Analysis (Metabolites) recon2->analysis2

Figure 2. Workflow for sample preparation.

LC-MS/MS Conditions

The following are starting conditions and should be optimized for the specific instrument used.

ParameterCondition
LC System High-performance liquid chromatography system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 35% B to 100% B over 10 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)

Table 1. Recommended starting LC-MS/MS parameters.

MRM Transitions

The specific mass-to-charge ratios (m/z) for the precursor and product ions must be determined by infusing the analytical standards. The transitions below are representative.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
γ-Tocotrienol411.3191.1Optimized (e.g., 25)
d3-γ-Tocotrienol414.3191.1Optimized (e.g., 25)
γ-CEHC279.1177.1Optimized (e.g., 20)

Table 2. Example MRM transitions for γ-Tocotrienol and its metabolite.

Method Validation

A full method validation should be conducted according to FDA guidelines to ensure the reliability of the data.[4][5][6] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix. This is assessed by analyzing blank plasma from at least six different sources.

  • Linearity and Range: The method should be linear over a defined concentration range. A calibration curve with at least six non-zero standards should be prepared, and the correlation coefficient (r²) should be >0.99. A typical range for γ-Tocotrienol in plasma is 10-1000 ng/mL.[1][2]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of three concentration levels (low, medium, and high QC samples). The accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[2]

  • Recovery and Matrix Effect: Extraction recovery and matrix effects should be assessed to understand the efficiency of the sample preparation process and the influence of the biological matrix on ionization.

  • Stability: The stability of the analytes in the biological matrix under various conditions (bench-top, freeze-thaw cycles, long-term storage) must be evaluated to ensure sample integrity.

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) > 0.990.998
Intra-day Precision (CV%) ≤ 15%4.5% - 8.2%
Inter-day Precision (CV%) ≤ 15%6.1% - 9.5%
Intra-day Accuracy (% Bias) ± 15%-5.3% to +7.8%
Inter-day Accuracy (% Bias) ± 15%-8.1% to +4.2%
Extraction Recovery Consistent and reproducible~85% for γ-Tocotrienol
Matrix Effect Minimal and consistent< 10%

Table 3. Summary of typical method validation results.

Conclusion

The described LC-MS/MS method, utilizing a d3-γ-Tocotrienol internal standard, provides a highly selective, sensitive, and robust platform for the simultaneous quantification of γ-Tocotrienol and its key metabolites in plasma. This application note offers a comprehensive framework for researchers, scientists, and drug development professionals to accurately assess the pharmacokinetics of γ-Tocotrienol. Adherence to the detailed protocols and rigorous validation procedures will ensure the generation of high-quality, reliable data crucial for advancing our understanding of this promising natural compound.

References

  • Jiang, Q., et al. (2016). γ-Tocotrienol and γ-Tocopherol Are Primarily Metabolized to Conjugated 2-(β-carboxyethyl)-6-Hydroxy-2,7,8-Trimethylchroman and Sulfated Long-Chain Carboxychromanols in Rats. The Journal of Nutrition. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Wikipedia. Tocotrienol. Available at: [Link]

  • Jiang, Q., et al. (2010). Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Traber, M. G. (1994). Measurement of vitamin E in serum and plasma by high performance liquid chromatography with electrochemical detection. Methods in Enzymology. Available at: [Link]

  • Encyclopedia MDPI. (2023). Pharmacokinetics of Tocotrienol. Available at: [Link]

  • Zhao, Y., et al. (2014). Development and Validation of a Sensitive LC/MS/MS Method for the Determination of γ-Tocotrienol in Rat Plasma: Application to Pharmacokinetic Studies. Biomedical Chromatography. Available at: [Link]

  • Gao, R., et al. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Midttun, Ø., & Ueland, P. M. (2011). Determination of vitamins A, D and E in a small volume of human plasma by a high-throughput method based on liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Jiang, Q. (2017). Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites. Journal of Lipid Research. Available at: [Link]

  • Zhao, Y., et al. (2012). Development and validation of a sensitive LC/MS/MS method for the determination of γ-tocotrienol in rat plasma: application to pharmacokinetic studies. Biomedical Chromatography. Available at: [Link]

  • Jiang, Q., et al. (2010). Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Al-Bayati, M. A. F., & Jamil, D. A. (2008). A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma. Journal of Chromatography B. Available at: [Link]

  • Abidi, S. L., & Mounts, T. L. (2019). Analysis of Tocopherols and Tocotrienols by HPLC. AOCS. Available at: [Link]

  • Grebenstein, N., et al. (2012). Comprehensive Analysis of Vitamin E Constituents in Human Plasma by Liquid Chromatography−Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Gao, R., et al. (2012). Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS. Journal of Lipid Research. Available at: [Link]

  • Bartosińska, E., et al. (2016). GC–MS and LC–MS approaches for determination of tocopherols and tocotrienols in biological and food matrices. Journal of Chromatography B. Available at: [Link]

  • Bartosińska, E., et al. (2016). GC-MS and LC-MS approaches for determination of tocopherols and tocotrienols in biological and food matrices. ResearchGate. Available at: [Link]

  • O'Doherty, J., et al. (2020). Synthesis of [18f]f-γ-t-3, a redox-silent γ-tocotrienol (γ-t-3) vitamin e analogue for image-based in vivo studies of vitamin e biodistribution and dynamics. Find an Expert - The University of Melbourne. Available at: [Link]

  • Zhang, R., et al. (2019). Simultaneous determination of tocopherols and tocotrienols in vegetable oils by GC-MS. Food Chemistry. Available at: [Link]

  • O'Doherty, J., et al. (2020). Synthesis of [18F]F-γ-T-3, a Redox-Silent γ-Tocotrienol (γ-T-3) Vitamin E Analogue for Image-Based In Vivo Studies of Vitamin E Biodistribution and Dynamics. Molecules. Available at: [Link]

  • Suenaga, K., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules. Available at: [Link]

  • Patel, V., et al. (2015). A new formulation of Gamma Delta Tocotrienol has superior bioavailability compared to existing Tocotrienol-Rich Fraction in healthy human subjects. Food & Nutrition Research. Available at: [Link]

  • Theriault, A., et al. (1999). Effects of gamma-tocotrienol on ApoB synthesis, degradation, and secretion in HepG2 cells. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

Sources

1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 for tracing metabolic pathways

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Metabolic Pathway Elucidation Using 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

Abstract

Stable isotope tracing is a powerful methodology for mapping the intricate network of metabolic pathways within biological systems.[1] The introduction of isotopically labeled molecules allows researchers to follow the transformation of a precursor through downstream biochemical reactions, providing unparalleled insights into cellular metabolism.[1] This application note provides a comprehensive guide for utilizing 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 , a deuterated stable isotope tracer, for investigating metabolic pathways. We will delve into the principles of deuterium-based tracing, provide detailed protocols for its application in cell culture, and discuss analytical strategies using mass spectrometry and NMR spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to employ stable isotope-resolved metabolomics to explore xenobiotic metabolism and its interplay with endogenous pathways like nitrogen metabolism.

Part 1: The Foundation of Isotope Tracing with Deuterium

The Principle of Stable Isotope Labeling

Stable Isotope-Resolved Metabolomics (SIRM) is a technique that introduces non-radioactive heavy isotopes into a biological system.[2][3] These isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are chemically identical to their lighter counterparts but differ in mass due to an extra neutron.[3][4] When a labeled compound (tracer) is introduced to cells, it is taken up and processed through metabolic pathways.[4] Analytical instruments like mass spectrometers can distinguish between the labeled (heavy) and unlabeled (light) molecules based on their mass difference, allowing for the precise tracking of the tracer's fate.[3]

Advantages and Considerations of Deuterium (²H) Tracers

Deuterium has emerged as a widely used stable isotope in metabolic research for several key reasons:

  • High Abundance & Affordability: Deuterium oxide (D₂O, or "heavy water") is significantly less expensive than ¹³C- or ¹⁵N-labeled precursors, making large-scale or in vivo studies more accessible.[5]

  • Versatility: Deuterium can be incorporated into a wide range of molecules, either through the use of deuterated precursors or by growing organisms in D₂O-enriched media, which provides near-universal labeling.[5]

  • Safety: As a stable, non-radioactive isotope, deuterium is safe for use in a variety of experimental systems, including in vivo studies in animals and humans at low enrichment levels.[6][7]

  • Unique Analytical Properties: The presence of deuterium can be detected by both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering complementary analytical approaches.[7][8]

A primary consideration when using deuterium is the Kinetic Isotope Effect (KIE) , where the greater mass of deuterium can sometimes slow down reactions involving the breaking of a carbon-hydrogen bond. While often negligible, this effect should be considered during data interpretation, as it can influence measured metabolic rates.

Part 2: The Tracer Molecule: 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

Chemical Identity and Context

1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea is a known metabolite of the neonicotinoid insecticide Dinotefuran.[9] The deuterated version, with three deuterium atoms typically replacing the hydrogens on the N-methyl group (as "-d3"), serves as an ideal internal standard or tracer for metabolic studies.[10] Its structure contains a urea moiety, suggesting it may be a useful tool for investigating pathways involving urea, such as the urea cycle, or for broader studies in xenobiotic metabolism and detoxification.

  • Molecular Formula: C₇H₁₁D₃N₂O₂

  • Parent Compound: 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea[9]

  • Key Structural Features: A central urea group, a methyl group (labeled), and a tetrahydrofuran ring.

Potential Applications in Metabolic Research
  • Xenobiotic Metabolism: As a metabolite of a widely used pesticide, this tracer is perfectly suited for studies on how organisms process and detoxify foreign compounds. Researchers can investigate the enzymes and pathways involved in its further breakdown or conjugation.

  • Probing the Urea Cycle: The urea core of the molecule makes it a potential substrate or inhibitor for enzymes in the urea cycle, the primary pathway for ammonia detoxification in mammals.[11][12] Tracing experiments can reveal if and how this molecule interacts with key enzymes like arginase or ornithine transcarbamylase.[12][13]

  • Drug Development: In pharmaceutical research, deuterated compounds are frequently used to study the metabolic fate of drug candidates.[14] The principles and protocols described here are directly applicable to understanding how novel therapeutic agents are metabolized.

Part 3: Designing a Robust Isotope Tracing Experiment

A successful tracing experiment begins with a well-defined experimental plan. The diagram below outlines the critical stages of a typical workflow.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis a Define Research Question b Select Cell Model (e.g., HepG2) a->b c Prepare Labeling Medium (Tracer + Dialyzed FBS) b->c d Cell Seeding & Growth c->d e Introduce Tracer (Time Course) d->e f Quench Metabolism & Harvest Cells e->f g Metabolite Extraction f->g h LC-MS or NMR Analysis g->h i Data Processing & Interpretation h->i

Caption: General workflow for a stable isotope tracing experiment.

Key Experimental Parameters
ParameterRecommendation & Rationale
Cell Line Select a cell line relevant to the research question. For metabolism studies, liver cell lines like HepG2 are common due to their metabolic activity.
Tracer Concentration Should be high enough for detection but not so high as to cause toxicity or perturb normal metabolism. Titration experiments are recommended.
Labeling Duration The time required to reach isotopic steady-state (where the enrichment in metabolites platues) varies by pathway. Glycolysis is rapid (~minutes), while the TCA cycle and biosynthesis can take hours.[15] A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is often informative.[16]
Culture Medium Use medium containing the tracer. For precise results, supplement with dialyzed Fetal Bovine Serum (dFBS) .[17] Dialysis removes small molecule metabolites from the serum that would otherwise compete with the labeled tracer and dilute the isotopic enrichment.[17]
Controls Include unlabeled controls (cells grown in standard medium) and blank controls (labeling medium with no cells) to account for background and tracer stability.[16]

Part 4: Detailed Experimental Protocols

These protocols provide a framework for a typical in vitro tracing experiment. They should be optimized for your specific cell line and experimental goals.

Protocol 1: Cell Culture Labeling

This protocol is adapted from established methods for adherent mammalian cells.[15][16]

  • Media Preparation: Prepare a labeling medium using a base medium appropriate for your cells (e.g., glucose-free DMEM). Add 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 to the desired final concentration. Supplement with 10% dialyzed FBS, penicillin-streptomycin, and other necessary components.[16] Pre-warm the medium to 37°C in a CO₂ incubator.

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) and grow to approximately 70-80% confluency.

  • Initiate Labeling: Aspirate the standard growth medium from the cells. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.

  • Add Tracer: Add the pre-warmed labeling medium to each well. Return the plates to the incubator for the designated time points.

Protocol 2: Metabolite Quenching and Extraction

Rapidly stopping, or "quenching," metabolic activity is critical to capture an accurate snapshot of the metabolome at the time of harvest.[18]

  • Prepare for Harvest: At the end of the incubation period, place the cell culture plate on ice to slow metabolism.

  • Remove Medium: Quickly aspirate the labeling medium.

  • Wash Cells: Wash the cell monolayer twice with ice-cold PBS to remove any remaining extracellular tracer.

  • Quench and Lyse: Add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol / 20% water) directly to the well.[19] This step simultaneously quenches metabolism and lyses the cells.

  • Scrape and Collect: Use a cell scraper to detach the cells into the extraction solvent.[20] Transfer the entire cell lysate/solvent mixture to a microcentrifuge tube.

  • Clarify Lysate: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.[19]

  • Collect Supernatant: Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube. Store samples at -80°C until analysis.[20]

Protocol 3: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique ideal for detecting and quantifying labeled metabolites.[21]

  • Chromatography: Separate metabolites using a method appropriate for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[19]

  • Mass Spectrometry: Analyze samples on a high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF instrument.[2] HRMS is essential to accurately resolve the small mass difference between the labeled and unlabeled isotopologues.

  • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Analysis:

    • Extract ion chromatograms for the unlabeled parent compound (M+0) and its deuterated isotopologue (M+3).

    • Search for potential downstream metabolites by predicting their masses. For example, if a hydroxyl group is added to the tracer, the new metabolite would appear at (M+3+16) Da.

    • Use specialized software to calculate the isotopic enrichment and trace the label's incorporation into different metabolic products.[22]

Protocol 4: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides complementary information to MS, offering the unique ability to determine the exact position of the isotope label within a molecule's structure.[8][23][24]

  • Sample Preparation: Lyophilize the metabolite extracts and reconstitute them in a deuterated buffer (e.g., phosphate buffer in D₂O) suitable for NMR.

  • Data Acquisition: Acquire ²H (deuterium) or ¹H NMR spectra.[7] While ²H NMR directly detects the label, advanced ¹H-based 2D NMR experiments can also provide detailed information on labeling patterns.[25]

  • Data Analysis: Compare the spectra of labeled samples to unlabeled controls. The appearance of new signals or changes in splitting patterns in the labeled samples can be used to identify deuterated metabolites and pinpoint the location of the deuterium atoms.[8][25]

Part 5: Data Interpretation and Hypothetical Case Study

Imagine we are using 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 to probe nitrogen metabolism in a liver cell line. We hypothesize that the urea moiety of the tracer could be cleaved by a cellular enzyme, releasing the labeled methylamine-d3, which could then enter one-carbon metabolism.

G cluster_pathway Hypothetical Metabolic Pathway cluster_1c One-Carbon Metabolism tracer Tracer-d3 (Extracellular) tracer_in Tracer-d3 (Intracellular) tracer->tracer_in cleavage Enzymatic Cleavage (e.g., Urease-like activity) tracer_in->cleavage met1 Metabolite A-d3 (Methylamine-d3) cleavage->met1 Labeled met2 Metabolite B (Unlabeled fragment) cleavage->met2 Unlabeled folate Folate Cycle met1->folate sam SAM Cycle met1->sam

Caption: Hypothetical pathway for the metabolism of the d3-tracer.

Expected Results

An LC-MS analysis would track the decrease of the intracellular Tracer-d3 signal over time, concurrent with the appearance and increase of a new mass feature corresponding to Metabolite A-d3.

Time (hours)Tracer-d3 Abundance (Peak Area)Metabolite A-d3 Abundance (Peak Area)
01.5 x 10⁷0
21.1 x 10⁷3.2 x 10⁵
60.7 x 10⁷9.8 x 10⁵
120.3 x 10⁷1.4 x 10⁶
24< 0.1 x 10⁷1.6 x 10⁶

This quantitative data strongly suggests that the tracer is being converted into Metabolite A. Further analysis using tandem MS (MS/MS) on the Metabolite A-d3 peak would be required to confirm its structure.[26] If Metabolite A-d3 enters the folate cycle, we would expect to see the d3 label incorporated into downstream products like serine or nucleotides, which could also be monitored by LC-MS.

References

  • Buescher, J. M., et al. (2015). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry. [Link]

  • Mackay, G. M., et al. (2015). Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. [Link]

  • Fan, T. W., et al. (2012). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Methods in Molecular Biology. [Link]

  • Ivanisevic, J., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. NIH National Center for Biotechnology Information. [Link]

  • Steinhauser, M. L., et al. (2017). Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. NIH National Center for Biotechnology Information. [Link]

  • Lorkiewicz, P. K., et al. (2019). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. NIH National Center for Biotechnology Information. [Link]

  • EMBL-EBI. (n.d.). Sample preparation. Metabolomics - EMBL-EBI. [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Spectroscopy and Isotopomer Analysis. UT Southwestern Medical Center. [Link]

  • Schwaiger-Haber, M., et al. (2020). Metabolite Annotation through Stable Isotope Labeling. ScienceDirect. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility. [Link]

  • de Graaf, R. A., et al. (2019). Deuterium Metabolic Imaging – Back to the Future. NIH National Center for Biotechnology Information. [Link]

  • Lane, A. N., et al. (2019). NMR-Based Stable Isotope Resolved Metabolomics in Systems Biochemistry. NIH National Center for Biotechnology Information. [Link]

  • Villas-Bôas, S. G., et al. (2005). Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. ScienceDirect. [Link]

  • Fan, T. W. M., & Lane, A. N. (2018). NMR-Based Stable Isotope Tracing of Cancer Metabolism. Springer Nature Experiments. [Link]

  • Lane, A. N., & Fan, T. W. M. (2018). Stable Isotope-Resolved Metabolomics by NMR. Springer Nature Experiments. [Link]

  • Varghese, R. S., et al. (2023). Stable Isotope Tracing Experiments Using LC-MS. Springer Link. [Link]

  • Han, J., et al. (2017). Preparation and LC/MS-based metabolomic analysis of samples. Bio-protocol. [Link]

  • Pan, N., et al. (2021). Hydrogen/Deuterium Exchange Aiding Metabolite Identification in Single-Cell Nanospray High-Resolution Mass Spectrometry Analysis. Analytical Chemistry. [Link]

  • Fan, T. (n.d.). Stable Isotope Tracer in Adhered Cells Experimental Protocol. University of Kentucky. [Link]

  • Li, D., et al. (2024). NMR Based Methods for Metabolites Analysis. Analytical Chemistry. [Link]

  • Metabolic Solutions. (n.d.). SPOTLIGHT on Deuteromics™. Metabolic Solutions. [Link]

  • Hui, S., et al. (2020). Metabolic flux analysis with isotope tracing using deuterium-labelled substrates. Nature Protocols. [Link]

  • Roci, I., et al. (2016). A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing. JoVE. [Link]

  • Seres Roig, B., et al. (2023). Deuterium metabolic imaging study of deuterated glucose and choline in a mouse model of glioblastoma. ResearchGate. [Link]

  • Chen, C., et al. (2013). An example of identifying a deuterium incorporated metabolite using MS/MS information. ResearchGate. [Link]

  • ResolveMass. (2024). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). ResolveMass. [Link]

  • Health System Action Network Lab. (n.d.). 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. Health System Action Network Lab. [Link]

  • Modular Bioscience. (n.d.). 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. Modular Bioscience. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-3-(tetrahydro-3-furylmethyl)urea. PubChem Compound Database. [Link]

  • GetSynBio. (n.d.). 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. GetSynBio. [Link]

  • illuminated Cell. (n.d.). 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. illuminated Cell. [Link]

  • Biorepositories. (n.d.). 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. Biorepositories. [Link]

  • Taresco, V., & Fochi, M. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. NIH National Center for Biotechnology Information. [Link]

  • Gropman, A. L., et al. (2023). Urea Cycle Disorders. NIH National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Urea cycle. Wikipedia. [Link]

  • DAV University. (n.d.). UREA CYCLE. DAV University. [Link]

  • Cleveland Clinic. (n.d.). Urea Cycle Disorder. Cleveland Clinic. [Link]

  • Danilov, D. V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. [Link]

  • Danilov, D. V., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. NIH National Center for Biotechnology Information. [Link]

  • Danilov, D. V., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. NIH National Center for Biotechnology Information. [Link]

Sources

Application Note: Pharmacokinetic Profiling of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 Using Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Stable Isotope Labeling in Modern Pharmacokinetics

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound.[1][2] This application note provides a detailed framework for conducting preclinical PK studies on 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, a novel small molecule, using established rodent models. The incorporation of a deuterium label (-d3) is a strategic decision rooted in the principles of modern bioanalysis. Deuteration, the substitution of hydrogen with its heavy, stable isotope deuterium, creates a compound that is chemically identical to the parent molecule but physically distinguishable by mass spectrometry.[3][4][]

This mass shift is invaluable for several reasons:

  • Reduced Bioanalytical Interference: It allows for the use of the non-labeled parent compound as an ideal internal standard in LC-MS/MS analysis, minimizing matrix effects and improving quantification accuracy.[6]

  • Metabolic Pathway Elucidation: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[] This can slow the rate of metabolic processes that involve the cleavage of this bond, helping to identify sites of metabolism and potentially creating a more favorable PK profile by reducing clearance.[3][4][][7]

  • Absolute Bioavailability Studies: It enables "intravenous-to-oral" crossover studies in the same animal, where the deuterated and non-deuterated forms are administered via different routes, simplifying the determination of absolute bioavailability.

This guide is designed for researchers, scientists, and drug development professionals, offering field-proven protocols and explaining the scientific rationale behind key experimental choices to ensure robust and reliable PK data generation.

Part 1: Pre-Study Fortification: Animal Model Selection and Ethical Considerations

The selection of an appropriate animal model is the bedrock of any preclinical study, directly influencing the translatability of the findings to humans.[1][8] Rodents, particularly rats and mice, are the workhorses of early-stage PK screening due to their well-characterized physiology, cost-effectiveness, and established correlation with human ADME properties.[1][9][10]

Rationale for Model Selection
  • Primary Model: Sprague Dawley (SD) Rat: The SD rat is an outbred strain widely used in toxicology and pharmacokinetic studies.[11] Its larger size compared to mice facilitates serial blood sampling without significant physiological stress, which is crucial for defining a detailed concentration-time curve from a single animal.[12][13] This adheres to the "3Rs" principle (Reduction, Refinement, Replacement) by minimizing the number of animals required.[14] Rats share many metabolic pathways with humans, particularly in the liver, making them a relevant starting point for metabolism studies.[11]

  • Secondary/Screening Model: CD-1 Mouse: Mice are often used for initial high-throughput PK screening.[9][15] While their small size makes serial sampling challenging, their lower cost and shorter breeding cycles are advantageous for screening multiple compounds or formulations early in discovery.[9] For studies in mice, a composite study design (where each time point is collected from a different subset of animals) is often employed.

Justification for Species Choice

The choice between rats and mice, or the use of both, depends on the study's objective. For a detailed characterization of a lead candidate like 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, the rat is superior. If the goal were to rapidly compare the PK of several analogues, the mouse model would be more efficient. For this guide, we will focus on the rat as the primary model.

Furthermore, specialized transgenic mouse models expressing human drug-metabolizing enzymes (e.g., humanized CYP450 mice) can be invaluable for investigating specific human metabolic pathways if initial data suggests significant species differences in metabolism.[16]

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare (e.g., IACUC approval) and performed in a facility accredited by AAALAC International.

Part 2: In-Life Experimental Protocols

Precise and consistent execution of in-life procedures is critical for minimizing variability and generating high-quality data. The following protocols are designed for the Sprague Dawley rat.

Protocol 2.1: Animal Acclimatization and Preparation
  • Animal Sourcing: Procure male Sprague Dawley rats (Weight: 225-275 g) from a certified vendor.

  • Acclimatization: House animals in standard ventilated cages with free access to food and water for a minimum of 3-5 days prior to the study to allow for acclimatization to the facility.

  • Health Assessment: Perform daily health checks. Only animals deemed healthy should be enrolled in the study.

  • Fasting: Fast animals overnight (approx. 12-16 hours) before oral dosing to reduce variability in gastrointestinal absorption. Water should be available at all times. For intravenous dosing, fasting is not strictly required but is often done for consistency.

Protocol 2.2: Formulation and Dosing

The objective is to administer the compound in a clear, homogenous solution or a uniform suspension.

Vehicle Selection: A preliminary vehicle screening should be performed to find a suitable formulation. A common starting point for a neutral small molecule is a solution of 5% DMSO, 10% Solutol HS 15, and 85% Saline (v/v/v).

  • Dose Calculation: Calculate the required volume for each animal based on its most recent body weight and the target dose (e.g., 1 mg/kg for IV, 5 mg/kg for oral). A typical dose volume is 5 mL/kg for oral and 1-2 mL/kg for intravenous administration.

  • Intravenous (IV) Administration:

    • Anesthetize the rat lightly if necessary, following approved institutional protocols.

    • Administer the dose slowly via a lateral tail vein over approximately 30-60 seconds.

    • Observe the animal for any immediate adverse reactions.

  • Oral (PO) Administration:

    • Administer the dose using a ball-tipped oral gavage needle.

    • Ensure the needle is inserted gently and correctly into the esophagus to prevent accidental tracheal administration.

    • Observe the animal post-dosing to ensure no regurgitation occurs.

Protocol 2.3: Serial Blood Sampling

Serial sampling from a single rat provides the most robust PK data. The saphenous vein is an excellent site for repeated, low-volume sampling in conscious rats.[17]

Materials:

  • K3-EDTA coated microcentrifuge tubes (for plasma)

  • 23-25 gauge needles

  • Capillary tubes (optional)

  • Gauze and appropriate restraint device

Procedure:

  • Restraint: Gently restrain the animal using a method that provides access to the hind leg.

  • Site Preparation: Apply a topical anesthetic (e.g., EMLA cream) 20-30 minutes before the first sample, if permitted by the protocol. Gently wipe the area with 70% ethanol.

  • Puncture: Puncture the saphenous vein with a sterile needle. A small drop of blood will form.

  • Collection: Collect approximately 100-150 µL of blood at each time point into a K3-EDTA tube.[12] Time points should be designed to capture the absorption, distribution, and elimination phases. A typical schedule would be:

    • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours.

  • Hemostasis: After each collection, apply gentle pressure with sterile gauze to the puncture site until bleeding stops.

  • Sample Handling: Place collected samples on ice immediately.

Part 3: Bioanalytical Protocol: LC-MS/MS Quantification

The gold standard for quantifying small molecules and their deuterated analogues in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][18]

Protocol 3.1: Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[19] Acetonitrile is a common and efficient precipitating agent.[20][21]

  • Centrifugation: Centrifuge the whole blood samples at 2000-3000 x g for 10 minutes at 4°C to separate plasma.

  • Aliquoting: Transfer the plasma supernatant to a new, clearly labeled 96-well plate or microcentrifuge tubes. Store at -80°C until analysis.

  • Sample Extraction:

    • Thaw plasma samples on ice.

    • To 50 µL of each plasma sample, standard, or quality control (QC) sample, add 150 µL of ice-cold acetonitrile containing the internal standard (the non-deuterated 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea). The 3:1 ratio of acetonitrile to plasma is highly effective for protein removal.[21]

    • Vortex the plate/tubes vigorously for 1-2 minutes to ensure complete protein precipitation.[22]

    • Centrifuge at >4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Bioanalytical Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA M10 guidance) to ensure its reliability.[18][23] Key validation parameters include:

  • Selectivity & Specificity: No interference at the retention times of the analyte and internal standard.

  • Accuracy & Precision: Within-run and between-run precision (%CV) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ).[24] Mean accuracy (% deviation from nominal) should be within ±15% (±20% at LLOQ).[24]

  • Calibration Curve: A regression model that adequately describes the concentration-response relationship.

  • Recovery & Matrix Effect: Consistent and reproducible analyte recovery with minimal ion suppression or enhancement from the plasma matrix.[6][24]

  • Stability: Analyte stability demonstrated under various conditions (freeze-thaw, bench-top, long-term storage).

Part 4: Data Presentation and Visualization

Clear presentation of data and workflows is essential for interpretation and reporting.

Table 1: Hypothetical Pharmacokinetic Parameters after IV and PO Administration in Rats
ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL)8501200
Tmax (h)0.08 (5 min)1.0
AUC_last (ngh/mL)15406800
AUC_inf (ngh/mL)15957150
Half-life (t½) (h)3.53.8
Clearance (CL) (mL/min/kg)10.5-
Volume of Distribution (Vd) (L/kg)3.1-
Bioavailability (F%) -90%
Note: This data is illustrative and serves as a template for reporting actual results.
Diagrams and Workflows

Visual aids are critical for conveying complex processes. The following diagrams, rendered using Graphviz, illustrate the key workflows described in this note.

G Overall Pharmacokinetic Study Workflow cluster_pre Pre-Study Phase cluster_inlife In-Life Phase cluster_bio Bioanalysis Phase cluster_data Data Analysis Phase Model Animal Model Selection (Sprague Dawley Rat) Dose Formulation & Dose Preparation Model->Dose Admin Dosing (IV or PO) Dose->Admin Sampling Serial Blood Sampling (Saphenous Vein) Admin->Sampling Process Sample Processing (Centrifugation to Plasma) Sampling->Process Extract Plasma Extraction (Protein Precipitation) Process->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quant Quantification LCMS->Quant PK_Calc PK Parameter Calculation (e.g., AUC, Cmax, t½) Quant->PK_Calc Report Reporting & Interpretation PK_Calc->Report

Caption: High-level workflow for a rodent pharmacokinetic study.

G Bioanalytical Sample Preparation Workflow start Plasma Sample (50 µL) (Standards, QCs, Unknowns) add_is Add 150 µL Acetonitrile with Internal Standard start->add_is vortex Vortex Vigorously (2 minutes) add_is->vortex centrifuge Centrifuge (>4000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant to New Plate centrifuge->supernatant pellet Protein Pellet (Discard) centrifuge->pellet end Inject into LC-MS/MS System supernatant->end

Caption: Detailed workflow for plasma protein precipitation.

References

  • Butch, A. W. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. [Link][3][4]

  • Southeast Center for Integrated Metabolomics. (2019). Sample Protein Precipitation for Global Metabolomics. University of Florida. [Link]

  • Aminabee, S. et al. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences. [Link][1]

  • Wang, J. et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release. [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. [Link][22]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Phenomenex. [Link][19]

  • Taconic Biosciences. (n.d.). The Role of Mouse Models in Drug Discovery. Taconic Biosciences. [Link][9]

  • Gonzalez, F. J. & Yu, A. M. (2018). Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. PubMed Central. [Link][16]

  • Sharma, R. K. et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link][18]

  • Shi, Y. et al. (2022). Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat. Journal of Visualized Experiments. [Link][12]

  • Xing, J. et al. (2016). Utility of Capillary Microsampling for Rat Pharmacokinetic Studies: Comparison of Tail-Vein Bleed to Jugular Vein Cannula Sampling. PubMed. [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. [Link]

  • U.S. Food and Drug Administration. (1996). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Vashishtha, V. et al. (2017). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. PubMed Central. [Link][7]

  • Cheng, C. et al. (2001). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations. [Link][13]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link][6]

  • Patsnap. (2023). How do drug researchers address effects that only occur in rats? Patsnap Synapse. [Link][11]

  • Ghosh, A. & S. K., T. (2023). Rodents in Drug Discovery. ResearchGate. [Link][10]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link][24]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link][23]

  • Joyce, A. et al. (2017). Balancing Blood Sample Volume with 3Rs: Implementation and Best Practices for Small Molecule Toxicokinetic Assessments in Rats. ILAR Journal. [Link][14]

  • Beutler, C. & Garcia, A. (2007). Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture. Journal of Visualized Experiments. [Link][17]

  • PubChem. (n.d.). 1-Methyl-3-(tetrahydro-3-furylmethyl)urea. National Center for Biotechnology Information. [Link]

  • Creative Biolabs. (n.d.). Small Animal In Vivo PK Service. Creative Biolabs. [Link][15]

  • Allucent. (n.d.). Preclinical Pharmacokinetics in Drug Development. Allucent. [Link][2]

  • ACS Publications. (2022). Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs. ACS Pharmacology & Translational Science. [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Karger Publishers. [Link]

  • Shanks, N. et al. (2009). Are animal models predictive for humans? Taylor & Francis Online. [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

Sources

Illuminating Molecular Architecture: A Detailed Guide to NMR Spectroscopy for the Characterization of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive application note provides an in-depth guide to the suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the complete structural elucidation and characterization of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. This deuterated analog of a key urea derivative serves as an excellent case study for researchers, scientists, and drug development professionals engaged in small molecule analysis. This document moves beyond a simple recitation of protocols, offering a detailed rationale for experimental choices and a guide to the interpretation of the resulting spectral data.

Introduction: The Imperative of Precise Structural Verification

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. Even subtle variations in molecular architecture can profoundly impact a compound's pharmacological and toxicological profile. 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, with its combination of aliphatic, heterocyclic, and urea functionalities, presents a representative challenge for structural analysis. The strategic incorporation of a deuterium-labeled methyl group (CD3) further underscores the need for a multi-faceted analytical approach, not only for structural confirmation but also for its utility as an internal standard in quantitative studies.[1]

NMR spectroscopy stands as the preeminent technique for the definitive structural elucidation of organic molecules in solution.[2] Its power lies in its ability to probe the chemical environment of individual nuclei, providing a detailed map of atomic connectivity and spatial relationships. This guide will systematically detail the application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, culminating in a comprehensive and self-validating analytical workflow.

Strategic Experimental Workflow

The complete NMR characterization of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is best approached through a logical sequence of experiments. Each step builds upon the information gathered in the previous one, leading to an unambiguous assignment of all proton and carbon signals and a detailed understanding of the molecule's three-dimensional structure.

G cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_special Specialized Technique cluster_analysis Data Analysis & Elucidation SamplePrep Sample Preparation H1_NMR ¹H NMR SamplePrep->H1_NMR Initial Survey H2_NMR ²H NMR SamplePrep->H2_NMR Deuterium Label Confirmation C13_NMR ¹³C NMR H1_NMR->C13_NMR Carbon Backbone COSY COSY H1_NMR->COSY H-H Connectivity NOESY NOESY H1_NMR->NOESY Spatial Proximity DEPT DEPT-135 C13_NMR->DEPT Carbon Multiplicity HSQC HSQC DEPT->HSQC ¹J C-H Correlation HMBC HMBC COSY->HMBC HSQC->HMBC Long-Range C-H Connectivity Structure Structure Elucidation HMBC->Structure NOESY->Structure H2_NMR->Structure G H_NH NH H_CH2N CH₂-N H_THF_CH THF CH H_CH2N->H_THF_CH ³J H_THF_CH2_beta THF CH₂ (β to O) H_THF_CH->H_THF_CH2_beta ³J H_THF_CH2_alpha THF CH₂ (α to O) H_THF_CH2_beta->H_THF_CH2_alpha ³J

Figure 2: Expected COSY correlations for 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3.

HSQC: Direct ¹H-¹³C Correlations

The Heteronuclear Single Quantum Coherence (HSQC) experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). This is a highly sensitive technique that allows for the definitive assignment of protonated carbons.

Protocol 5: HSQC Acquisition

  • Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum.

  • Process the 2D data. The x-axis will correspond to the ¹H chemical shifts, and the y-axis to the ¹³C chemical shifts.

  • Correlate each proton signal with its directly attached carbon by identifying the cross-peaks.

HMBC: Long-Range ¹H-¹³C Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons over two to four bonds. This is a powerful tool for piecing together the molecular fragments identified by COSY and HSQC, and for identifying quaternary carbons.

Protocol 6: HMBC Acquisition

  • Acquire a gradient-selected HMBC spectrum.

  • Process the 2D data.

  • Analyze the long-range correlations. For example, the CH₂-N protons should show a correlation to the urea carbonyl carbon. The protons on the tetrahydrofuran ring should show correlations to other carbons within the ring and to the CH₂-N carbon.

NOESY: Through-Space Correlations and Conformation

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment identifies protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds. This is invaluable for determining the three-dimensional structure and preferred conformation of the molecule.

Protocol 7: NOESY Acquisition

  • Acquire a 2D NOESY spectrum with a suitable mixing time (e.g., 500-800 ms for a small molecule).

  • Process the 2D data.

  • Analyze the cross-peaks to identify through-space interactions. For example, NOEs between the urea NH proton and protons on the tetrahydrofuran ring can provide insights into the molecule's conformation.

Part 4: Specialized Technique - ²H NMR

Given the isotopic labeling in 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, a Deuterium (²H) NMR experiment can be performed to confirm the position and success of the deuteration.

Protocol 8: ²H NMR Acquisition

  • Tune the NMR probe to the ²H frequency.

  • Acquire a simple one-pulse ²H NMR spectrum.

  • A single resonance should be observed in the region expected for a methyl group, confirming the presence of the -CD₃ moiety.

Data Processing and Analysis

Modern NMR data processing is typically performed using specialized software packages. These programs facilitate Fourier transformation, phasing, baseline correction, peak picking, and integration, as well as the visualization and analysis of 2D spectra. For complex structural elucidation, computational methods for predicting NMR chemical shifts can also be a valuable tool for comparing theoretical and experimental data. [3]

Conclusion

The comprehensive suite of NMR techniques detailed in this application note provides a robust and self-validating workflow for the complete structural characterization of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. By systematically applying 1D and 2D NMR experiments, researchers can confidently determine the atomic connectivity, assign all proton and carbon signals, and gain insights into the three-dimensional conformation of the molecule. The inclusion of ²H NMR provides definitive confirmation of the isotopic label. This methodical approach ensures the scientific integrity of the data and is an indispensable component of modern drug discovery and development.

References

  • Small molecule NMR sample preparation – Georgia Tech NMR Center. (2023, August 29).
  • Mnova NMR Software for 1D and 2D NMR Data - Mestrelab Research.
  • NMRium - The next-generation NMR software.
  • Recommended Software for NMR Data Process – Georgia Tech NMR Center.
  • NMR Data Processing Software - University of Delaware.
  • 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4).
  • 6.4: DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11).
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - NIH. (2022, November 24).
  • Principles of Deuterium (²H) NMR Spectroscopy: An In-depth Technical Guide - Benchchem.
  • NMR Sample Preparation: The Complete Guide - Organomation.
  • DEPT NMR: Signals and Problem Solving - Chemistry Steps.
  • Deuterium NMR - Wikipedia.
  • 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (2023, September 20).
  • NMR Sample Preparation - NMR Spectroscopy.
  • Chapter 1. Getting the Most Out of HSQC and HMBC Spectra | Request PDF - ResearchGate. (2025, August 5).
  • Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR - PubMed.
  • NMR Software | NMR Technologies - Bruker.
  • Dept nmr | PDF - Slideshare.
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University.
  • Structure Elucidation and NMR - Hypha Discovery.
  • What Is COSY NMR? - Chemistry For Everyone - YouTube. (2025, August 5).
  • HSQC / HMBC prediction - cheminfo ELN documentation.
  • NMR Techniques Relevant to Small Molecule Structure Elucidation - AZoM. (2024, November 6).
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • What Is NOESY NMR? - Chemistry For Everyone - YouTube. (2025, August 25).
  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. (2024, December 18).
  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11).
  • HSQC and HMBC - NMR Core Facility - Columbia University.
  • 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare.
  • NMR Spectroscopy, Techniques, Pulse Sequences for Structural Elucidation of Small Molecules | Request PDF - ResearchGate.
  • 5.4: NOESY Spectra - Chemistry LibreTexts. (2025, October 12).
  • H - The Royal Society of Chemistry.
  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime - CF NMR CEITEC.
  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation - MDPI. (2023, November 24).
  • Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek. (2021, July 7).
  • use of nmr in structure ellucidation | PDF - Slideshare.
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia.
  • The spatial structures of the conformers and the spectrum NOESY of the... | Download Scientific Diagram - ResearchGate.
  • Basic Experiments in 2H static NMR for the Characterization of Protein Side-Chain Dynamics - PMC - NIH.
  • How to run a 2H experiment | UMass Nuclear Magnetic Resonance (NMR) Labs. (2020, July 14).
  • COSY NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, April 11).
  • Chemistry—A European Journal.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • 1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives - PubMed.

Sources

High-Resolution Mass Spectrometric Analysis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3: A Protocol for Accurate Mass Measurement and Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive protocol for the analysis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC). Stable isotope-labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. The strategic incorporation of deuterium atoms provides a distinct mass shift, facilitating the differentiation of the parent compound from its metabolites and serving as an ideal internal standard for quantitative bioanalysis. This guide provides a detailed methodology, from sample preparation to data interpretation, tailored for researchers and scientists in the pharmaceutical industry. We delve into the rationale behind key experimental parameters and illustrate the expected fragmentation patterns, underscoring the power of HRMS for unambiguous identification and structural elucidation.

Introduction: The Role of Stable Isotope Labeling in Pharmaceutical Research

The journey of a drug candidate from discovery to clinical application is a multi-stage process where a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Stable isotope labeling, particularly with deuterium (²H or D), has become a cornerstone of modern drug development.[1][2] The substitution of hydrogen with deuterium creates a chemically identical molecule with a slightly higher mass. This mass difference, while not altering the compound's biological activity, is readily detectable by mass spectrometry.

1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 serves as a prime example of a deuterated analog used in pharmaceutical research. The three deuterium atoms on the N-methyl group provide a clear +3 Da mass shift from the unlabeled compound. This distinct isotopic signature is invaluable for:

  • Metabolite Identification: Differentiating between the administered drug and its biotransformation products in complex biological matrices.

  • Quantitative Bioanalysis: Serving as an ideal internal standard to correct for matrix effects and variations in instrument response, leading to more accurate and precise quantification.[1]

  • Pharmacokinetic (PK) Studies: Enabling the simultaneous administration of labeled and unlabeled drug (a "cocktail" dose) to determine bioavailability and study drug-drug interactions.[2]

High-Resolution Mass Spectrometry (HRMS) is the analytical technique of choice for these studies due to its ability to provide highly accurate mass measurements, which in turn allows for the determination of elemental compositions and confident structural elucidation.[3][4] This note will focus on the application of LC-HRMS for the characterization of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3.

Foundational Principles: High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as the Orbitrap and Quadrupole Time-of-Flight (Q-TOF), are distinguished by their high resolving power and mass accuracy.[3][5]

  • Resolving Power: The ability to distinguish between two peaks of very similar mass-to-charge ratios (m/z). This is critical for separating the analyte of interest from isobaric interferences in complex samples.

  • Mass Accuracy: The closeness of the measured mass to the true, calculated mass. HRMS instruments typically provide mass accuracy in the sub-5 ppm range, which is essential for determining the elemental composition of an unknown compound or confirming the identity of a known one.[4]

For the analysis of small polar molecules like our target compound, Electrospray Ionization (ESI) is the most suitable ionization technique. ESI is a "soft" ionization method that generates intact protonated molecules ([M+H]⁺) with minimal in-source fragmentation, preserving the molecular weight information.

Experimental Workflow and Protocols

The overall analytical workflow is depicted in the diagram below. Each step is critical for achieving high-quality, reproducible results.

workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing p1 Standard Solution Preparation p2 Matrix Spike (e.g., Plasma) p1->p2 p3 Protein Precipitation / Extraction p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution p4->p5 a1 LC Separation (C18 Column) p5->a1 a2 Electrospray Ionization (ESI+) a1->a2 a3 Full Scan HRMS a2->a3 a4 dd-MS² (Tandem MS) a3->a4 d1 Peak Integration a4->d1 d2 Accurate Mass Confirmation d1->d2 d3 Fragmentation Analysis d2->d3 d4 Structural Elucidation d3->d4

Figure 1: Experimental workflow for LC-HRMS analysis.
  • 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea (Unlabeled Standard)

  • 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 (Labeled Compound)

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Methanol

  • LC-MS Grade Water

  • Formic Acid (≥99%)

  • Human Plasma (or other relevant biological matrix)

This protocol is designed for the extraction of the analyte from a biological matrix like plasma.

  • Prepare Stock Solutions: Accurately weigh and dissolve the labeled and unlabeled compounds in methanol to prepare 1 mg/mL stock solutions.

  • Prepare Spiking Solutions: Serially dilute the stock solutions with 50:50 methanol:water to create working solutions for spiking into the matrix.

  • Sample Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the working solution. For the blank matrix, add 10 µL of 50:50 methanol:water.

  • Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid to each tube. This step precipitates the proteins.

  • Vortex and Centrifuge: Vortex the tubes for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for analysis.

The following parameters are a starting point and should be optimized for the specific instrument used.

LC Parameters Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
HRMS Parameters Setting
Instrument Orbitrap or Q-TOF Mass Spectrometer
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Sheath Gas Flow 40 (arbitrary units)
Aux Gas Flow 10 (arbitrary units)
Gas Temperature 320°C
Full Scan Resolution 70,000
Full Scan Range m/z 100-500
MS/MS Activation HCD or CID
Collision Energy 20-40 eV (optimized)
MS/MS Resolution 17,500

Data Analysis and Interpretation

The structure of the target molecule with the deuterium labels on the N-methyl group is shown below.

Figure 2: Structure of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3.

The first step in data analysis is to confirm the presence of the protonated molecule [M+H]⁺ by extracting the ion chromatogram at its calculated accurate mass. The high mass accuracy of the HRMS instrument allows for a very narrow mass extraction window (e.g., ±5 ppm), which significantly reduces background noise and increases specificity.

CompoundFormulaMonoisotopic Mass[M+H]⁺ (Calculated)
UnlabeledC₇H₁₄N₂O₂158.1055159.1128
d3-LabeledC₇H₁₁D₃N₂O₂161.1244162.1317

Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion and generate product ions, which provides structural information. Based on the known fragmentation of N,N'-substituted ureas, the primary fragmentation pathway is expected to be the cleavage of the C-N bond adjacent to the carbonyl group.[1]

This cleavage can occur on either side of the urea moiety. The deuterium labels on the methyl group are instrumental in confirming the origin of the fragment ions.

  • Cleavage A (Loss of methyl isocyanate): This cleavage results in the formation of a protonated tetrahydrofurfurylamine fragment. The mass of this fragment will be the same for both the labeled and unlabeled compounds.

  • Cleavage B (Loss of tetrahydrofurfuryl isocyanate): This cleavage leads to the formation of a protonated methylamine fragment. A clear +3 Da shift will be observed for this fragment in the d3-labeled compound.

The table below summarizes the expected accurate masses of the key fragment ions.

FragmentationProposed Fragment StructureUnlabeled [M+H]⁺ Fragment (m/z)d3-Labeled [M+H]⁺ Fragment (m/z)
Precursor Ion [C₇H₁₅N₂O₂]⁺ / [C₇H₁₂D₃N₂O₂]⁺159.1128162.1317
Cleavage A [C₅H₁₂NO]⁺ (Protonated Tetrahydrofurfurylamine)102.0913102.0913
Cleavage B [CH₆N]⁺ (Protonated Methylamine)32.049835.0687

By observing these specific fragments and the mass shift in the d3-labeled compound, the structure of the molecule can be confidently confirmed. Any metabolites that retain the deuterated methyl group will also exhibit this characteristic +3 Da mass shift in their corresponding fragment ions, aiding in their identification.

Conclusion

This application note provides a robust and detailed framework for the analysis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 using LC-HRMS. The combination of stable isotope labeling with the high resolution and mass accuracy of modern mass spectrometers offers unparalleled specificity and confidence in compound identification and quantification. The outlined protocols and data interpretation strategies are designed to be a valuable resource for researchers in drug development, enabling them to effectively utilize these powerful techniques in their ADME and pharmacokinetic studies. The principles described herein are broadly applicable to the analysis of other deuterated small molecules, making this a foundational guide for pharmaceutical scientists.

References

  • Reddy, G. S., & Akula, S. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(17), e9161. [Link]

  • Haskins, N. J. (2003). The application of stable isotopes in drug metabolism studies. Biomedical Chromatography, 17(2‐3), 77-89. [Link]

  • Thompson, D. C. (Ed.). (2014). Isotope-Labeled Compounds in Drug Development. Springer.
  • Falvo, F., Fiebig, L., Dreiocker, F., Wang, R., Armentrout, P. B., & Schäfer, M. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. International Journal of Mass Spectrometry, 316, 147-157.
  • Stone, J. A. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-18.
  • St John-Williams, L. (2012). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry.
  • Ho, C. M., & Lam, C. W. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Perry, R. H., Makarov, A. A., Kholomeev, A. K., & Horning, S. (2008). The Orbitrap: a new mass spectrometer. Journal of the American Society for Mass Spectrometry, 19(2), 161-171.
  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. Annual review of analytical chemistry, 1, 579-599.
  • Falvo, F., Fiebig, L., Dreiocker, F., Wang, R., Armentrout, P. B., & Schäfer, M. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. International Journal of Mass Spectrometry, 316-318, 147-157. [Link]

  • Chernetsova, E. S., Morlock, G. E., & Revelsky, I. A. (2011). Quadrupole time-of-flight (QTOF) mass spectrometry in the analysis of food and environmental samples. Mass Spectrometry Reviews, 30(5), 705-738.
  • PubChem. (n.d.). 1-Methyl-3-(tetrahydro-3-furylmethyl)urea. Retrieved from [Link]

  • Honour, J. W. (2011). Development and validation of a quantitative assay based on tandem mass spectrometry. Annals of clinical biochemistry, 48(2), 101-113. [Link]

  • Baillie, T. A. (1981). The use of stable isotopes in pharmacological research. Pharmacological reviews, 33(2), 81-132.
  • Guilhaus, M., Mlynski, V., & Selby, D. (1997). Perfect timing: time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 11(8), 951-962.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Lawson, G., & Tanna, S. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC International, 34(8), 20-25. [Link]

  • Scigelova, M., & Makarov, A. (2006). Orbitrap mass analyzer—overview and applications in proteomics. Practical proteomics, 1(1), 16-21.
  • Cole, R. B. (Ed.). (2011).
  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367.
  • Zhou, S., Song, Q., Tang, Y., & Li, W. (2014). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 33(2), 121-141. [Link]

  • Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews, 30(1), 19.
  • Organomation Associates, Inc. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Lawson, G., & Tanna, S. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Jane, I., McKinnon, A., & Flanagan, R. J. (1985). High-performance liquid chromatographic analysis of basic drugs on silica columns using non-aqueous ionic eluents. II. Application of a general method for the analysis of basic drugs in plasma.
  • Bølling, A. K., Paglia, G., & Rise, F. (2010). A practical guide to protein precipitation of human plasma samples for liquid chromatography-tandem mass spectrometry analysis of fatty acids.
  • Zubarev, R. A., & Makarov, A. (2013). Orbitrap mass spectrometry. Analytical chemistry, 85(11), 5288-5296. [Link]

  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass spectrometry reviews, 20(6), 362-387. [Link]

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

  • Chernetsova, E. S., Morlock, G. E., & Revelsky, I. A. (2011). Quadrupole time-of-flight (QTOF) mass spectrometry in the analysis of food and environmental samples. Mass Spectrometry Reviews, 30(5), 705-738.
  • PubChem. (n.d.). 1-Methyl-3-(tetrahydro-3-furylmethyl)urea. Retrieved from [Link]

  • Honour, J. W. (2011). Development and validation of a quantitative assay based on tandem mass spectrometry. Annals of clinical biochemistry, 48(2), 101-113.
  • Scigelova, M., & Makarov, A. (2006). Orbitrap mass analyzer—overview and applications in proteomics. Proteomics, 6(S1), 16-21. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a deuterated analog, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is a valuable tool in metabolic studies and pharmacokinetic analyses.[1] However, its utility can be hampered by its limited solubility in aqueous media, a common challenge for many new chemical entities.[2] This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and overcoming these solubility issues, ensuring the successful progression of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 and how do they influence its solubility?

A1: Understanding the physicochemical properties of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is the first step in addressing its solubility. Key properties for the non-deuterated analog, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea, are listed below. The deuterated version will have very similar properties.

PropertyValueImplication for Aqueous Solubility
Molecular Weight 158.20 g/mol [3]Moderate molecular weight, which is generally favorable for solubility.
XLogP3-AA -0.4[3]A negative LogP value suggests a degree of hydrophilicity, but this does not guarantee high aqueous solubility, as other factors like crystal lattice energy play a significant role.
Hydrogen Bond Donors 2[3]The presence of hydrogen bond donors (the N-H groups in the urea moiety) can facilitate interactions with water molecules.
Hydrogen Bond Acceptors 2[3]The carbonyl oxygen and the ether oxygen in the tetrahydrofuran ring act as hydrogen bond acceptors, which also promotes interaction with water.
Topological Polar Surface Area 50.4 Ų[3]This value indicates a moderate degree of polarity, which is generally conducive to aqueous solubility.

While these properties suggest some potential for water solubility, urea-containing compounds can sometimes exhibit poor pharmacokinetic properties due to solubility and permeability issues.[4] The planarity of the urea group can contribute to strong crystal packing, which requires significant energy to overcome during dissolution.

Q2: Why is my stock solution of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 precipitating when I dilute it into my aqueous experimental buffer?

A2: This is a common phenomenon known as "crashing out" and typically occurs when a compound is dissolved in a strong organic solvent (like DMSO) to create a concentrated stock solution, and then diluted into an aqueous buffer where its solubility is much lower. The organic solvent is miscible with the aqueous phase, but the compound itself is not soluble enough in the final aqueous environment to remain in solution at that concentration.

Q3: What are the general strategies for improving the solubility of a poorly water-soluble compound like this?

A3: There are several well-established techniques to enhance the solubility of poorly soluble drugs and research compounds.[2][5][6] These can be broadly categorized into physical and chemical modifications.[2][7]

  • Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in carriers.[2][5][7]

  • Chemical Modifications: These approaches involve changing the pH of the solution, using buffers, creating derivatives, forming complexes (e.g., with cyclodextrins), and salt formation.[2][7]

  • Use of Excipients: Incorporating solubilizing agents such as co-solvents, surfactants, and other excipients into the formulation is a very common and effective strategy.[8][9][10]

Troubleshooting Guides and Experimental Protocols

This section provides detailed, step-by-step guidance on practical methods to improve the aqueous solubility of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 for your experiments.

Issue 1: Inability to Achieve Desired Concentration in Aqueous Buffer

If you are unable to dissolve the required amount of your compound directly in your aqueous buffer, you can employ the following strategies.

Strategy 1.1: pH Adjustment

The solubility of many organic compounds is pH-dependent.[11] For compounds with ionizable groups, adjusting the pH can significantly increase solubility.[][13] While 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 does not have strongly acidic or basic groups, the urea functionality can be protonated under acidic conditions, which may enhance solubility.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers: Prepare buffers with a pH range from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).

  • Add excess compound: To a fixed volume of each buffer (e.g., 1 mL), add an excess amount of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 (enough so that undissolved solid remains).

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[14]

  • Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify dissolved compound: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.[15]

  • Plot solubility vs. pH: Plot the measured solubility against the pH of each buffer to determine the optimal pH for solubilization.

Causality: By altering the pH, you can potentially ionize the molecule, which would increase its interaction with polar water molecules and disrupt the crystal lattice, leading to higher solubility.[11]

Strategy 1.2: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous environment.[7][16]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)[]

Experimental Protocol: Co-Solvent Screening

  • Prepare co-solvent mixtures: Prepare a series of aqueous buffer solutions containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20%, 30% v/v of ethanol in your primary buffer).

  • Determine solubility: Add an excess of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 to each co-solvent mixture.

  • Equilibrate and analyze: Follow steps 3-5 from the pH-Solubility Profile protocol.

  • Evaluate and optimize: Compare the solubility achieved with each co-solvent and concentration to find the most effective system. Be mindful of the potential toxicity or experimental interference of the co-solvent, especially in cell-based assays.[7]

Causality: Co-solvents reduce the overall polarity of the solvent system, making it more favorable for dissolving less polar solutes.[] They work by reducing the interfacial tension between the hydrophobic solute and the aqueous solution.[6]

Caption: Workflow for Co-solvent Screening.

Issue 2: Compound Precipitation Over Time or with Temperature Changes

Even if you successfully dissolve the compound initially, it may precipitate out of solution over time or with changes in temperature, indicating that you have created a supersaturated and unstable solution.

Strategy 2.1: Use of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[17]

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Sodium lauryl sulfate (SLS)

  • Cremophor® EL

Experimental Protocol: Surfactant Screening

  • Prepare surfactant solutions: Prepare your aqueous buffer with various concentrations of a surfactant, both below and above its critical micelle concentration (CMC).

  • Determine solubility: Follow the same procedure as for co-solvent screening to determine the solubility in each surfactant solution.

  • Assess stability: Monitor the solutions over time at different storage conditions (e.g., 4°C, room temperature) to check for precipitation.

Causality: Above the CMC, surfactant molecules aggregate to form micelles, which have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively increasing their concentration in the bulk aqueous phase.[17]

Strategy 2.2: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, thereby increasing their aqueous solubility.[2][18]

Experimental Protocol: Cyclodextrin Complexation

  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Prepare solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD.

  • Determine solubility: Add an excess of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 to each cyclodextrin solution and determine the solubility as described in previous protocols.

  • Plot a phase solubility diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The shape of the curve will provide information about the stoichiometry and stability of the complex.

Causality: The nonpolar regions of the 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 molecule can fit into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains dissolved in water.[2]

Caption: Troubleshooting Unstable Solutions.

Summary of Solubilization Strategies

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Ionization of the soluteSimple and effective for ionizable compounds.[]Limited applicability for non-ionizable compounds.
Co-solvents Reduction of solvent polaritySimple to formulate and can achieve high concentrations.[7]Potential for toxicity and precipitation upon dilution.[7]
Surfactants Micellar encapsulationEffective at low concentrations.Potential for toxicity and interference with biological assays.
Cyclodextrins Inclusion complex formationLow toxicity, high solubilization capacity.Can be more expensive; complexation is specific to the guest molecule.

Concluding Remarks

Overcoming the poor aqueous solubility of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is a critical step for its effective use in research and development. This guide has provided a structured approach to troubleshooting common solubility issues through a series of targeted FAQs and detailed experimental protocols. By systematically applying the principles of pH adjustment, co-solvency, and the use of solubilizing excipients like surfactants and cyclodextrins, researchers can develop robust aqueous formulations tailored to their specific experimental needs. Always validate the compatibility of your final formulation with your downstream application to ensure that the chosen solubilization strategy does not interfere with your results.

References

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Excipients: What they are and their importance in the pharmaceutical industry. (2024, September 16). Idifarma. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Inveni AI. Retrieved from [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands. Retrieved from [Link]

  • Role of Excipients in Drug Formulation. (n.d.). Pharma Focus Europe. Retrieved from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). ResearchGate. Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon. Retrieved from [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020, April 25). National Institutes of Health. Retrieved from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Quick Look: The Role of Functional Excipients. (2024, April 1). Tablets and Capsules Magazine. Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). ResearchGate. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Video: Determining the Solubility Rules of Ionic Compounds. (2015, June 15). JoVE. Retrieved from [Link]

  • 1-Methyl-3-(tetrahydro-3-furylmethyl)urea. (n.d.). PubChem. Retrieved from [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Method for determining solubility of a chemical compound. (n.d.). Google Patents.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. (2020, November 19). ResearchGate. Retrieved from [Link]

  • 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. (n.d.). Ankit Scientific. Retrieved from [Link]

  • 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. (n.d.). Genprice. Retrieved from [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • 1-Methyl-3-[(methylcarbamoylamino)methyl]urea. (n.d.). PubChem. Retrieved from [Link]

  • solubility enhancement -by pH change & complexation. (n.d.). Slideshare. Retrieved from [Link]

  • Effect of pH on the solubility of (a) organic carbon, (b) Cd, (c) Ni, (d) Zn, (e) Pb, and (f) Cu. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. (n.d.). GFP Biotechnology. Retrieved from [Link]

  • 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. (n.d.). Glyko. Retrieved from [Link]

  • Methods for improving the aqueous solubility of water-insoluble or water-insoluble hydrophobic organic compounds. (n.d.). Google Patents.
  • 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. (n.d.). illuminated Cell. Retrieved from [Link]

  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved from [Link]

  • 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. (n.d.). Modular Bioscience. Retrieved from [Link]

Sources

Technical Support Center: Optimizing LC-MS/MS for 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for method development, optimization, and troubleshooting. The following question-and-answer format directly addresses specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3.

Q1: What are the key physicochemical properties of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea that I should consider for LC-MS/MS method development?

A1: Understanding the analyte's properties is the foundation of successful method development. 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea is a small, polar molecule. Key properties include:

PropertyValueImplication for LC-MS/MS
Molecular Weight 158.20 g/mol [1]Suitable for standard mass spectrometers.
Molecular Formula C7H14N2O2[1]Provides the basis for calculating exact mass.
Predicted XLogP3-AA -0.4[1]Indicates high polarity, suggesting that reversed-phase chromatography may provide limited retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable separation technique.[2][3][4][5][6]
Ionization Contains urea and amine functionalitiesExpected to ionize well in positive mode Electrospray Ionization (ESI) via protonation ([M+H]+).[7][8]
Q2: Why is a deuterated internal standard like 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 preferred for quantitative analysis?

A2: A deuterated internal standard (IS) is the gold standard for quantitative LC-MS/MS bioanalysis for several critical reasons:[9][10]

  • Correction for Matrix Effects: Biological samples contain numerous endogenous components that can either suppress or enhance the ionization of the target analyte, a phenomenon known as the matrix effect.[11][12][13][14] Because a deuterated IS is chemically identical to the analyte, it experiences the same matrix effects.[9][15] By calculating the peak area ratio of the analyte to the IS, these variations can be effectively normalized, leading to more accurate and precise quantification.[15][16]

  • Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation (e.g., extraction, evaporation, reconstitution). A deuterated IS, added at the beginning of the process, experiences the same losses as the analyte, ensuring that the final analyte/IS ratio remains constant.[10][17]

  • Chromatographic Similarity: The deuterated standard co-elutes with the non-labeled analyte, ensuring that both are subjected to the same conditions at the same time, which is crucial for correcting matrix effects.[9][16]

Q3: What are the initial recommended LC and MS conditions for detecting this compound?

A3: Based on its polar nature, here is a robust starting point for your method development:

ParameterRecommendationRationale
LC Mode Hydrophilic Interaction Liquid Chromatography (HILIC)[2][3][4][5][6]HILIC is designed to retain and separate highly polar compounds that show little to no retention on traditional reversed-phase columns.[3]
Column Amide or bare silica stationary phaseThese polar stationary phases are common in HILIC and provide good retention for polar analytes.[4][6]
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component is the strong solvent in HILIC.[3] Formic acid aids in protonation for positive mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe high organic content at the start of the gradient promotes retention in HILIC.[4][6]
Ionization Mode Positive Electrospray Ionization (ESI+)The urea and amine groups are readily protonated.[7][8] ESI is a "soft" ionization technique suitable for preventing fragmentation of the parent molecule in the source.[18][19]
MS Mode Multiple Reaction Monitoring (MRM)For quantitative analysis, MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[20][21]

Section 2: Detailed Troubleshooting Guides

This section provides systematic approaches to resolving common experimental issues.

Issue 1: Poor or No Chromatographic Retention

Q: My analyte, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, is eluting at or near the void volume in my HILIC method. What should I do?

A: Elution at the void volume in HILIC indicates insufficient retention. This is a common issue when transitioning from reversed-phase methods. Here’s a step-by-step troubleshooting guide.

Protocol: Troubleshooting Poor HILIC Retention
  • Verify Mobile Phase Composition:

    • Action: Ensure your initial mobile phase contains a high percentage of organic solvent (typically >80% acetonitrile). In HILIC, water is the strong, eluting solvent.[3][6]

    • Rationale: The retention mechanism in HILIC relies on partitioning the polar analyte into a water-enriched layer on the surface of the polar stationary phase. A high organic content in the mobile phase is necessary to establish this layer and promote retention.[2][4]

  • Check Injection Solvent Composition:

    • Action: The injection solvent should match the initial mobile phase conditions as closely as possible.[22] Avoid dissolving your sample in a high concentration of water or buffer.

    • Rationale: Injecting a sample in a solvent significantly stronger (i.e., higher aqueous content) than the mobile phase will cause the analyte to travel with the injection plug without properly partitioning onto the stationary phase, leading to poor peak shape and no retention.[22][23]

  • Ensure Proper Column Equilibration:

    • Action: Equilibrate the HILIC column with the initial mobile phase for a sufficient time before the first injection (e.g., for at least 10-15 column volumes).[22] Also, ensure adequate re-equilibration time between injections in a gradient method.

    • Rationale: The establishment of the aqueous layer on the stationary phase is a slow process. Insufficient equilibration will lead to unstable retention times and poor peak shape.[22]

  • Modify Mobile Phase Additives:

    • Action: Adjust the concentration and pH of your buffer. For this compound, which is a weak base, using a slightly acidic mobile phase (e.g., with formic acid or ammonium formate) will ensure it is in its protonated, more polar state, which can enhance interaction with the stationary phase.

    • Rationale: The ionization state of both the analyte and the stationary phase surface (silanols) can significantly impact retention in HILIC.[2]

G

Issue 2: Low MS Signal/Poor Sensitivity

Q: I am seeing a very low signal for my analyte and the d3-internal standard. How can I improve the MS response?

A: Low sensitivity can stem from several factors, from sample preparation to MS source conditions and MRM transition selection.

Protocol: Optimizing MS Signal Intensity
  • Optimize MRM Transitions:

    • Action: Infuse a standard solution of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea directly into the mass spectrometer to perform a product ion scan. Identify the most intense and stable fragment ions. Then, for each precursor-product pair, optimize the collision energy (CE) and other compound-dependent parameters like declustering potential (DP).[20][21][24]

    • Rationale: Using non-optimal MRM transitions or collision energies is a primary cause of low sensitivity. Automated software tools can facilitate this process.[25] Each transition has an optimal energy for fragmentation.[20][24]

    Predicted MRM Transitions for 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea ([M+H]+ = 159.1) A note on fragmentation: Urea-containing compounds often fragment via cleavage of the C-N bond, leading to the loss of an isocyanate moiety.[7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Fragment
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea159.1102.1[M+H - CH3NCO]+
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea159.171.1Tetrahydrofurfuryl cation
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3162.1105.1[M+H - CD3NCO]+
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3162.171.1Tetrahydrofurfuryl cation
  • Optimize ESI Source Conditions:

    • Action: Systematically optimize source-dependent parameters while infusing the analyte. These include gas temperatures (nebulizer and auxiliary gas), gas flows, and spray voltage.

    • Rationale: Efficient desolvation and ionization are critical for generating a strong signal. The high organic content of HILIC mobile phases generally aids in efficient desolvation and can lead to enhanced ESI sensitivity compared to reversed-phase.[4][5]

  • Evaluate Sample Preparation:

    • Action: Assess your sample cleanup procedure. If using protein precipitation, ensure complete precipitation and consider the potential for the analyte to be co-precipitated.[16][26][27] For complex matrices like plasma, a more rigorous cleanup like solid-phase extraction (SPE) might be necessary to reduce matrix effects.[13][27]

    • Rationale: Inefficient extraction leads to low recovery. More importantly, residual matrix components can cause significant ion suppression, drastically reducing the analyte signal.[11][12][28]

G

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatographic peaks are tailing severely. What are the likely causes and how do I fix it?

A: Poor peak shape in HILIC can be caused by several factors, often related to secondary interactions, injection solvent effects, or column issues.[23][29][30]

Protocol: Diagnosing and Correcting Poor Peak Shape
  • Confirm Injection Solvent Compatibility:

    • Action: As mentioned for retention issues, ensure your sample is dissolved in a solvent that is as weak as or weaker than your initial mobile phase (high organic).[22]

    • Rationale: Mismatch between the injection solvent and the mobile phase is a very common cause of peak distortion in HILIC.[22][23]

  • Investigate Secondary Interactions:

    • Action: Peak tailing for basic compounds can result from strong interactions with acidic silanol groups on the silica surface. Try increasing the buffer concentration in your mobile phase (e.g., from 10 mM to 20 mM ammonium formate).

    • Rationale: The buffer ions compete with the analyte for active sites on the stationary phase, masking the secondary interactions and improving peak shape.[30]

  • Check for System Issues:

    • Action: Inspect for any extra column volume, such as poorly made connections or tubing with an unnecessarily large internal diameter. If all peaks in your chromatogram are showing poor shape, it could indicate a blockage in the column inlet frit.[30][31]

    • Rationale: Physical obstructions or dead volumes in the flow path can distort the sample band before it reaches the column, affecting all peaks.[30] Backflushing the column may resolve a frit blockage.[30]

  • Rule out Co-elution:

    • Action: A distorted peak might actually be two co-eluting compounds.[31] Review your MS data to see if there is another interfering compound with a similar mass transition eluting at the same time.

    • Rationale: Isomers or metabolites can sometimes co-elute. Optimizing the chromatographic gradient or changing the stationary phase may be necessary to resolve them.

Section 3: References

  • Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from Bioanalysis Zone.

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from ResolveMass Laboratories Inc.

  • Li, W., & Tse, F. L. S. (2010). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 2(10), 1773–1790.

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from Element Lab Solutions.

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from NorthEast BioLab.

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from Buchi.com.

  • Oche, B. A., & Oga, E. F. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Journal of Applied Science and Technology (JAST), 20(1-2).

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from ResolveMass Laboratories Inc.

  • Dams, R., Hoke, S. H., 2nd, & Williams, J. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243–1257.

  • Tran, T. C., Lertkiatmongkol, P., & D'Agostino, L. A. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(11), 868-877.

  • MilliporeSigma. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Retrieved from MilliporeSigma.

  • Wikipedia. (2023). Hydrophilic interaction chromatography. Retrieved from Wikipedia.

  • Tang, D. Q., & Lin, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2265-2278.

  • Benchchem. (2025, November). Technical Support Center: Troubleshooting Poor Peak Shape in HILIC Chromatography. Retrieved from Benchchem.

  • Geyer, P. E., Al-brekkan, R., & Mann, M. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR protocols, 2(4), 100901.

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.

  • Waters. (n.d.). What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? - WKB235914. Retrieved from Waters.

  • Restek. (n.d.). How to Avoid Common Problems with HILIC Methods. Retrieved from Restek.

  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from KCAS Bio.

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide – HILIC. Retrieved from Thermo Fisher Scientific.

  • Yu, F., Sikorski, P., & Tabb, D. L. (2020). A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation. Journal of visualized experiments : JoVE, (158), 10.3791/60938.

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.

  • Loewen, P. C., & Donald, L. J. (2003). Urea as a protein destabilizing agent in electrospray ionisation. Journal of the American Society for Mass Spectrometry, 14(7), 785–791.

  • IonSource. (2016, January 19). Sample Preparation for PK//MS Analysis. Retrieved from IonSource.

  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from Clinical Tree.

  • Roy, D. C., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161.

  • PubChem. (n.d.). 1-Methyl-3-(tetrahydro-3-furylmethyl)urea. Retrieved from PubChem.

  • Charles River Laboratories. (2023, March 27). Bioanalysis of Small and Large Molecules using LC-MS. Retrieved from Charles River Laboratories.

  • ResearchGate. (n.d.). MRM Transitions and Parameters for Standards and Deuterated Standards... Retrieved from ResearchGate.

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from Drug Discovery World.

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from The Blog - Tecan.

  • ResearchGate. (2025, August 7). Rapid and specific detection of urea nitrate and ammonium nitrate by electrospray ionization time-of-flight mass spectrometry using infusion with crown ethers [Request PDF]. Retrieved from ResearchGate.

  • S. S. C. et al. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1194, 123180.

  • ResearchGate. (n.d.). Sample preparation for LC-MS/MS analysis. (a) From serum samples, the... [Download Scientific Diagram]. Retrieved from ResearchGate.

  • Whiteaker, J. R., et al. (2010). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of proteome research, 9(4), 2168–2175.

  • Creative Proteomics. (n.d.). Electrospray Ionization. Retrieved from Creative Proteomics.

  • ResearchGate. (n.d.). MRM transition and optimized parameters of LC-MS/MS for 11 targeted compounds [Download scientific diagram]. Retrieved from ResearchGate.

  • SciSpace. (n.d.). SUPPLEMENTARY MATERIAL Title page High-Resolution Liquid Chromatography Mass Spectrometry (HR-LCMS) And H NMR Analysis of Metha. Retrieved from SciSpace.

  • Whiteaker, J. R., et al. (2010). Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets. Journal of proteome research, 9(4), 2168–2175.

  • ResearchGate. (n.d.). Typical LC–MS/MS multiple reaction monitoring chromatograms of.... Retrieved from ResearchGate.

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from Physics LibreTexts.

  • Mastovska, K., Zulkoski, J., & Zweigenbaum, J. (2017, January 9). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent.

  • PubChem. (n.d.). Methylurea. Retrieved from PubChem.

  • PubChem. (n.d.). 1-Methyltetrahydrofuran-1-ium. Retrieved from PubChem.

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from Agilent.

  • ChemicalBook. (n.d.). 1-METHYL-3-PHENYLUREA CAS#: 1007-36-9. Retrieved from ChemicalBook.

  • MedchemExpress.com. (n.d.). 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. Retrieved from MedchemExpress.com.

  • Semantic Scholar. (2021, June 24). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. Retrieved from Semantic Scholar.

  • MDPI. (1989, November 7). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. Retrieved from MDPI.

Sources

Technical Support Center: Isotopic Integrity of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this deuterated compound. Our goal is to ensure the isotopic and chemical integrity of your experiments, leading to reliable and reproducible data.

Troubleshooting Guide: Diagnosing and Preventing Isotopic Exchange

Unexpected isotopic exchange, or "back-exchange," can compromise the accuracy of quantitative analyses that rely on stable isotope-labeled internal standards (SIL-IS).[1] This guide provides a systematic approach to identifying and mitigating this issue.

Issue: I am observing a loss of the deuterium label (isotopic back-exchange) in my LC-MS analysis.

This is a common issue where deuterium atoms on your SIL-IS are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1] This leads to a decreased signal for the deuterated standard and can artificially inflate the calculated concentration of the analyte.[1] Follow this diagnostic workflow to pinpoint the cause.

graph TD; subgraph "Troubleshooting Workflow for Isotopic Exchange" A["Start: Loss of Deuterium Label Observed"] --> B{"Review Sample Preparation"}; B --> C{"Control Temperature"}; B --> D{"Control pH"}; B --> E{"Solvent Choice"}; A --> F{"Review LC-MS Method"}; F --> G{"Mobile Phase pH"}; F --> H{"Column Temperature"}; F --> I{"Gradient & Run Time"}; A --> J{"Verify Internal Standard Integrity"}; J --> K["Check Certificate of Analysis (CoA)"]; J --> L["Perform Stability Study"]; end Figure 1. A decision tree for troubleshooting isotopic exchange.

Q1: At what points during my sample preparation could isotopic exchange be occurring?

A1: Sample preparation is a critical stage where back-exchange can be initiated. Key factors to control are temperature, pH, and solvent exposure.

  • Temperature: Elevated temperatures accelerate the rate of hydrogen-deuterium exchange.[2][3]

    • Recommendation: Perform all sample preparation steps, including protein precipitation or solid-phase extraction, on ice or at a controlled temperature of 0-4°C.[1] Use pre-chilled tubes, pipette tips, and solutions.[1]

  • pH: The rate of H/D exchange is highly dependent on pH, with the minimum rate typically observed around pH 2.5-3.[2][4] Both strongly acidic and, more significantly, basic conditions can catalyze the exchange.[4]

    • Recommendation: Maintain the pH of all aqueous solutions and buffers as close to the minimum exchange rate pH as your analyte stability allows. For many applications, a pH of approximately 2.5 is recommended to quench the exchange process.[2]

  • Solvent Exposure: Prolonged exposure to protic solvents (e.g., water, methanol) provides a source of hydrogen atoms for exchange.[1]

    • Recommendation: Minimize the time samples spend in aqueous or protic solutions. If possible, store stock solutions of the deuterated standard in aprotic solvents like acetonitrile (ACN).[1]

Q2: How can my LC-MS method contribute to the loss of the deuterium label?

A2: The liquid chromatography stage, prior to mass spectrometric analysis, can also be a source of back-exchange.

  • Mobile Phase pH: As with sample preparation, the pH of the mobile phase can influence isotopic stability.

    • Recommendation: If compatible with your chromatography, use a mobile phase with a pH that minimizes exchange (e.g., around 2.5-3).

  • Column Temperature: Higher column temperatures can increase the rate of on-column exchange.

    • Recommendation: While higher temperatures can improve peak shape, they may be detrimental to isotopic stability. Evaluate the effect of reducing the column temperature.

  • Run Time: Longer chromatographic runs mean more time for the deuterated standard to be exposed to protic mobile phases under pressure and temperature.

    • Recommendation: Optimize your LC method to use a rapid gradient and minimize the overall run time, thus reducing the opportunity for exchange.[1]

Q3: How can I confirm the isotopic purity and stability of my 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 standard?

A3: It is crucial to ensure that the internal standard itself is not the source of the issue.

  • Certificate of Analysis (CoA): Always review the CoA for your deuterated standard. It should specify the isotopic purity (ideally ≥98%) and the position of the deuterium labels.[5] For 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, the deuterium atoms are on the methyl group, which is a generally stable, non-exchangeable position.[6]

  • Stability Study: If you suspect back-exchange, perform an incubation study.[1]

    • Protocol: Incubate the deuterated internal standard in your sample matrix (e.g., plasma, urine) under the same conditions as your experimental samples for the maximum anticipated preparation and analysis time.[1] Subsequently, analyze the sample and look for any increase in the analyte channel at the retention time of the internal standard.[1] This is a direct indicator of back-exchange.[1]

Frequently Asked Questions (FAQs)

Q4: What is 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 and where are the deuterium labels located?

A4: 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is the deuterated form of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea. It is commonly used as an internal standard in quantitative analysis by LC-MS.[7] The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms. In this specific molecule, the labeling is on the methyl group attached to the urea nitrogen.

graph G { layout=neato; node [shape=plaintext];

}

Figure 2. Structure showing stable deuterium labels (green) and potentially labile urea protons (yellow).

Q5: Are the deuterium atoms on the methyl group susceptible to exchange?

A5: No, deuterium atoms on a methyl group (a non-activated aliphatic carbon) are generally considered stable and not prone to exchange under typical experimental conditions.[6] The primary sites for potential H/D exchange in this molecule are the protons on the urea nitrogens (N-H).[6][8] However, since the labeling is on the methyl group, this specific internal standard is well-designed to resist back-exchange.

Q6: What are the ideal storage conditions for 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3?

A6: To ensure long-term stability, the compound should be stored under controlled conditions.

  • Solid Form: Store at room temperature, protected from light and moisture.

  • In Solution: For stock solutions, use a high-purity aprotic solvent such as acetonitrile. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q7: Can the tetrahydrofuran (THF) ring affect the stability of the molecule?

A7: The tetrahydrofuran ring is a stable saturated ether and is not expected to participate in isotopic exchange or degrade under standard bioanalytical conditions. Ethers are generally robust functional groups. Care should be taken with aged THF solvents, as they can form explosive peroxides, but the THF moiety within this molecule is stable.[9]

Experimental Protocol: Minimizing Back-Exchange During Sample Preparation and LC-MS Analysis

This protocol provides a general workflow for a typical bioanalytical assay (e.g., in plasma) using 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 as an internal standard.

Objective: To accurately quantify an analyte in a biological matrix while ensuring the isotopic stability of the deuterated internal standard.

1. Materials and Reagents:

  • 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 (SIL-IS)

  • Analyte of interest

  • Control biological matrix (e.g., drug-free human plasma)

  • Acetonitrile (ACN), HPLC grade or higher

  • Formic Acid (FA), LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes, pipette tips

2. Preparation of Solutions:

  • IS Stock Solution (1 mg/mL): Dissolve the SIL-IS in ACN. Store at -20°C.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS Stock Solution in ACN:Water (50:50). Prepare fresh daily.

  • Protein Precipitation Solution: Ice-cold ACN containing 0.1% FA.

  • Mobile Phase A: Water with 0.1% FA (pH ~2.7).

  • Mobile Phase B: ACN with 0.1% FA.

3. Sample Preparation Workflow (Perform on ice bath):

  • Pipette 50 µL of study sample, calibration standard, or quality control (QC) sample into a pre-chilled microcentrifuge tube.

  • Add 10 µL of the IS Working Solution to each tube.

  • Vortex briefly (5-10 seconds).

  • Add 200 µL of ice-cold Protein Precipitation Solution.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial for immediate analysis.

4. LC-MS Analysis:

  • LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Column Temperature: 30-40°C (start with lower temperature to assess stability).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: A rapid gradient from 5% B to 95% B over 2-3 minutes.

  • MS Detection: Use Multiple Reaction Monitoring (MRM) in positive ion mode. Optimize transitions for both the analyte and the SIL-IS.

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the SIL-IS.

  • Calculate the Peak Area Ratio (Analyte Area / SIL-IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Summary of Key Experimental Parameters

For easy reference, the table below summarizes the critical parameters for preventing isotopic exchange.

ParameterRecommended ConditionRationale
Sample Prep Temperature 0-4°C (on ice)Minimizes the rate of H/D exchange reactions.[1]
Aqueous Solution pH ~2.5 - 4.0The rate of H/D exchange is at a minimum in this pH range.[2][4]
IS Stock Solvent Aprotic (e.g., Acetonitrile)Reduces exposure to protic sources of hydrogen.[1]
LC Mobile Phase pH Acidic (e.g., 0.1% Formic Acid)Quenches on-column back-exchange.[10]
LC Run Time As short as possibleReduces the time the SIL-IS is exposed to protic mobile phases.[1]
Isotopic Purity of IS ≥98%Ensures the standard is of high quality and not a source of unlabeled analyte.[5]

By adhering to these guidelines and understanding the principles behind isotopic exchange, researchers can confidently use 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 to achieve accurate and reliable quantitative results.

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available at: [Link]

  • Deuterium exchange dependence on pH...why?. ResearchGate. Available at: [Link]

  • MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. PMC - NIH. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available at: [Link]

  • Stability of urea in solution and pharmaceutical preparations. PubMed. Available at: [Link]

  • Watch this before using tetrahydrofuran (THF) | Quick guide. YouTube. Available at: [Link]

Sources

Technical Support Center: Navigating Common Pitfalls in Handling Deuterated Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for deuterated internal standards. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered when working with these critical reagents. As Senior Application Scientists, we understand that accuracy and reproducibility are paramount in your work. This resource offers troubleshooting guides and FAQs to help you navigate potential pitfalls and ensure the integrity of your quantitative analysis.

Section 1: Isotopic & Chemical Purity: The Foundation of Accurate Quantification

The fundamental assumption when using a deuterated internal standard (IS) is that it behaves identically to the analyte. However, impurities, both isotopic and chemical, can undermine this principle, leading to significant quantification errors.

Frequently Asked Questions (FAQs)

Q1: My quantification results are inconsistent, especially at the lower limit of quantification (LLOQ). Could the purity of my deuterated standard be the issue?

A1: Absolutely. Inconsistent results, particularly at low concentrations, often point to issues with the standard's purity. There are two primary types of purity to consider:

  • Chemical Purity: This refers to the absence of any other chemical compounds. For reliable quantitative analysis, the chemical purity of a deuterated standard should be greater than 99%.[1]

  • Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of molecules where the intended hydrogen atoms have been replaced by deuterium. High isotopic enrichment (typically ≥98%) is crucial to minimize interference from the unlabeled analyte.[2][3]

The presence of the unlabeled analyte as an impurity in the deuterated standard can artificially inflate the analyte's signal, a phenomenon known as "cross-signal contribution."[1] This becomes particularly problematic at the LLOQ where the analyte concentration is lowest.

Q2: What is the difference between isotopic enrichment and species abundance?

A2: These terms are related but distinct. "Isotopic enrichment" refers to the probability of finding a deuterium atom at a specific labeled position.[4] For example, a 99.5% enrichment means a 99.5% chance of deuterium and a 0.5% chance of hydrogen at that site.[4]

"Species abundance," on the other hand, describes the percentage of the entire population of molecules that have a specific isotopic composition.[4] A high isotopic enrichment does not guarantee that 100% of the molecules are the fully deuterated version due to statistical distribution.[4]

Q3: How can I assess the isotopic and chemical purity of my deuterated standard?

A3: A combination of analytical techniques is often employed:

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition) and confirm the overall isotopic enrichment.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR), particularly Proton NMR (¹H-NMR), is a powerful tool for precisely measuring residual hydrogen in a highly deuterated sample, thereby determining isotopic enrichment.[4][5] It also confirms the structural integrity and the positions of the deuterium labels.[5]

Always review the Certificate of Analysis (CoA) provided by the manufacturer, which should detail the chemical and isotopic purity.[6]

Troubleshooting Guide: Purity-Related Quantification Issues
Symptom Potential Cause Troubleshooting Steps
High bias at LLOQ Unlabeled analyte impurity in the deuterated standard.1. Review the CoA for isotopic purity.[6]2. If purity is low, source a new standard with higher enrichment.3. If possible, perform a background subtraction, though this is not ideal for regulated bioanalysis.[6]
Inconsistent IS response Chemical impurities in the standard.1. Check the chemical purity on the CoA.2. Analyze the standard by LC-MS or GC-MS to check for co-eluting impurities.
Quantification variability between lots Differences in isotopic distribution between batches of the standard.1. Always verify the purity of a new lot of standard.2. If possible, bridge studies between old and new lots should be performed.

Section 2: Stability of Deuterated Standards: Preventing Degradation and Isotopic Exchange

While deuterated compounds are generally stable, their integrity can be compromised by improper storage and handling, leading to degradation or, more critically, hydrogen-deuterium (H/D) exchange.[7]

Frequently Asked Questions (FAQs)

Q1: What is H/D back-exchange and why is it a concern?

A1: H/D back-exchange is a chemical reaction where deuterium atoms on the labeled standard are replaced by hydrogen atoms from the surrounding environment, such as from protic solvents like water or methanol.[6][8] This is a significant issue because it alters the mass of the internal standard, leading to inaccurate quantification of the target analyte.[6]

Q2: What factors promote H/D back-exchange?

A2: Several factors can influence the rate of back-exchange:

  • Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[1][9] Labels on carbons adjacent to carbonyl groups can also be labile.[1] The most stable positions are typically on aliphatic or aromatic carbons not adjacent to heteroatoms.[10]

  • pH: Both acidic and basic conditions can catalyze the exchange.[6][9] The slowest rate of exchange is often observed around pH 2.5-3.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including back-exchange.[1][6]

  • Solvent Composition: Protic solvents are a source of protons and can facilitate back-exchange.[1]

Q3: What are the best practices for storing deuterated standards?

A3: Proper storage is crucial to maintain the integrity of your standards:

Storage Type Temperature Protection Solvent Duration Notes
Long-Term -20°C or -80°CProtected from light, under inert gas (argon or nitrogen)Aprotic organic solvent (e.g., acetonitrile)Months to yearsEnsure container is well-sealed.
Short- to Medium-Term 2-8°CProtected from lightAprotic organic solventWeeks to MonthsCommon for working solutions.[7]
Experimental Protocol: H/D Exchange Stability Test

This protocol allows you to assess the stability of your deuterated standard in your specific experimental conditions.

Objective: To determine the stability of a deuterated standard against H/D back-exchange in a specific solvent or matrix over time.

Materials:

  • Deuterated standard

  • Solvents/matrix to be tested (e.g., mobile phase, plasma extract)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • LC system

Procedure:

  • Prepare Test Solutions: Prepare a solution of your deuterated standard at a typical working concentration in the solvent or matrix of interest.

  • Time Zero (T0) Analysis: Immediately analyze the T0 sample by LC-MS to establish the initial isotopic distribution and the response ratio of the analyte to the internal standard.[7]

  • Incubation: Incubate the test solutions under conditions that mimic your experimental workflow (e.g., room temperature on the autosampler, 4°C for short-term storage).

  • Time Point Analysis: Analyze the samples at various time points (e.g., 1, 4, 8, 24 hours).

  • Data Analysis: Monitor for any changes in the isotopic distribution of the standard (e.g., an increase in the M-1 peak) and any significant deviation (typically >15%) in the response ratio from the T0 value.[7]

Visualization of Stability Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome P1 Prepare Deuterated Standard Solution P2 Spike into Test Matrix (e.g., Plasma, Mobile Phase) P1->P2 A1 T0 Analysis: Establish Baseline Isotopic Profile & Response Ratio P2->A1 A2 Incubate under Experimental Conditions A1->A2 A3 Analyze at Multiple Time Points A2->A3 A4 Monitor Isotopic Distribution & Response Ratio Stability A3->A4 O1 Stable: <15% Deviation A4->O1 Pass O2 Unstable: >15% Deviation A4->O2 Fail

Caption: Workflow for assessing the stability of a deuterated standard against H/D back-exchange.

Section 3: Chromatographic & Matrix Effects: The Co-elution Imperative

While deuterated standards are the gold standard for mitigating matrix effects, their effectiveness hinges on their ability to co-elute with the analyte.[11][12]

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated standard elute slightly earlier than the analyte in reversed-phase chromatography?

A1: This is a known phenomenon called the "chromatographic isotope effect."[10] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a small difference in polarity.[9][10] In reversed-phase LC, this often results in the deuterated compound eluting slightly earlier.[9][10]

Q2: How can a small retention time shift impact my results?

A2: If the analyte and the internal standard do not co-elute perfectly, they may experience different degrees of matrix effects (ion suppression or enhancement) as they elute from the column and enter the mass spectrometer's ion source.[10][12] This "differential matrix effect" violates the core assumption of using an internal standard and can lead to inaccurate and imprecise quantification.[11][12] Studies have shown that matrix effects on an analyte and its deuterated IS can differ by 26% or more in complex matrices like plasma and urine.[1]

Q3: My analyte and IS are separating. How can I fix this?

A3: Here are some strategies to address chromatographic separation:

  • Modify Chromatographic Conditions: Adjusting the gradient, flow rate, or mobile phase composition can help improve co-elution.

  • Use a Less Retentive Column: A shorter column or one with a different stationary phase might reduce the separation.

  • Consider a Different Labeled Standard: If chromatographic adjustments are unsuccessful, a standard with fewer deuterium atoms or a ¹³C- or ¹⁵N-labeled standard (which are less prone to chromatographic shifts) may be a better choice.[9]

Troubleshooting Guide: Chromatographic and Matrix Effects
Symptom Potential Cause Troubleshooting Steps
Noticeable retention time shift between analyte and IS Chromatographic isotope effect.[10]1. Adjust the LC gradient to improve co-elution.2. Try a different column with lower resolution.[13]3. If the shift is severe, consider a standard with fewer deuterium labels or a ¹³C-labeled standard.[9]
High variability in IS response across different samples Differential matrix effects.[1][11]1. Improve sample cleanup to remove interfering matrix components.2. Dilute the sample to reduce the concentration of matrix components.[11]3. Ensure co-elution of the analyte and IS is as close as possible.[13]
Inaccurate results despite a co-eluting IS The IS itself is being suppressed by high concentrations of the co-eluting analyte.[14]1. This is an inherent limitation of electrospray ionization.[14]2. Ensure the concentration of the IS is appropriate for the expected analyte concentration range.
Visualization of Differential Matrix Effects

G cluster_lc LC Elution cluster_esi ESI Source cluster_ms Mass Spectrometer LC Analyte and IS Slightly Separate ESI Matrix Components Cause Ion Suppression LC->ESI MS Unequal Suppression Leads to Inaccurate Ratio ESI->MS Analyte Analyte Analyte->LC IS Deuterated IS IS->LC Matrix Matrix Interference Matrix->ESI

Caption: The impact of poor co-elution on differential matrix effects.

Section 4: Preparation and Handling of Stock and Working Solutions

The accuracy of your entire quantitative assay begins with the correct preparation of your standard solutions. Errors at this stage will propagate through all subsequent measurements.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for preparing stock solutions of deuterated standards?

A1: Accuracy and care are critical:

  • Weighing: Use a calibrated analytical balance with sufficient precision. Ensure the standard is at room temperature before weighing to avoid condensation.

  • Solvent Choice: Dissolve the standard in a high-purity, aprotic solvent in which it is highly soluble.[10] Avoid protic solvents for long-term storage if there is any risk of H/D exchange.[10]

  • Dissolution: Ensure the standard is completely dissolved before making the final dilution. Use a vortex mixer rather than shaking, which can introduce contaminants from the vial cap.[15]

  • Storage: Store stock solutions in tightly sealed, amber glass vials at -20°C or -80°C.[10]

Q2: How should I handle deuterated solvents to avoid contamination?

A2: Most deuterated solvents are hygroscopic and readily absorb moisture from the air and glassware.[15] To avoid water contamination:

  • Dry all glassware at ~150°C for 24 hours and cool under an inert atmosphere.[15]

  • Handle the solvents in a dry atmosphere, such as a glove box or under a nitrogen blanket.[15]

  • Rinsing the NMR tube or vial with the deuterated solvent before preparing the sample can help exchange any residual moisture on the glass surface.[15]

Q3: How often should I prepare fresh working solutions?

A3: The stability of working solutions depends on the compound, the solvent, and the storage conditions. It is best practice to perform a stability assessment to determine the appropriate shelf life.[7] As a general rule, prepare fresh working solutions frequently and store them at 2-8°C for short-term use.[7]

References

  • Common pitfalls in using deuterated standards and how to avoid them. - Benchchem. (n.d.).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions - Benchchem. (n.d.).
  • Common pitfalls when using deuterated standards in lipidomics - Benchchem. (n.d.).
  • Mitigating back-exchange of deuterium in labeled internal standards - Benchchem. (n.d.).
  • Baranowska, I., & Wilczek, A. (2009). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS.
  • addressing differential matrix effects with deuterated internal standards - Benchchem. (n.d.).
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
  • Technical Support Center: Matrix Effects in LC-MS/MS using Deuterated Internal Standards - Benchchem. (n.d.).
  • common issues with deuterated internal standards in quantitative analysis - Benchchem. (n.d.).
  • Bandara, H. M. H. N., & Singh, S. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 350-354.
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.).
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods, 10(36), 4435-4443.
  • Use and Handling of NMR Solvents. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Synthesis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring successful outcomes in your research.

Introduction to the Synthesis

The synthesis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is a critical process for creating a deuterated internal standard for use in pharmacokinetic and metabolic studies.[1] The incorporation of deuterium atoms provides a distinct mass signature, allowing for accurate quantification in complex biological matrices.[2] The primary synthetic route involves the reaction of a deuterated amine, methyl-d3-amine, with an isocyanate precursor, 1-((tetrahydrofuran-3-yl)methyl)isocyanate. Understanding the nuances of this reaction is key to achieving high yield and purity.

This guide will delve into common challenges such as low yields, unexpected side products, and purification difficulties. We will explore the underlying chemical principles to provide not just solutions, but a deeper understanding of the reaction mechanism.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. Each issue is presented in a question-and-answer format, providing a direct and actionable solution.

Issue 1: Low or No Product Yield

Question: I am experiencing very low to no yield of my target compound. What are the potential causes and how can I rectify this?

Answer: Low or no product yield is a common issue that can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is essential.

1. Quality of Starting Materials:

  • (Tetrahydrofuran-3-yl)methanamine: The purity of this starting material is crucial. It serves as a precursor for the isocyanate intermediate.[3] Commercially available (tetrahydrofuran-3-yl)methanamine should be of high purity (>97%).[4] If synthesizing in-house, ensure complete removal of any residual reactants or byproducts from previous steps, such as those from a Michael addition reaction or reductive amination.[5][6]

  • Methyl-d3-amine: The isotopic enrichment of the deuterated methylamine is critical for the final product's integrity. Ensure you are using a high-purity, isotopically enriched source. The handling of this reagent is also important as it is a gas at room temperature.

2. In-situ Generation of the Isocyanate:

The most common method for this synthesis is the in-situ generation of 1-((tetrahydrofuran-3-yl)methyl)isocyanate from (tetrahydrofuran-3-yl)methanamine, followed by reaction with methyl-d3-amine.

  • Phosgene Equivalent: Reagents like triphosgene or carbonyldiimidazole (CDI) are often used as safer alternatives to phosgene gas.[7] Incomplete reaction with the phosgene equivalent will result in unreacted amine and lower isocyanate concentration.

    • Troubleshooting: Ensure the stoichiometry of the phosgene equivalent is correct. A slight excess may be necessary. The reaction should be carried out under strictly anhydrous conditions to prevent the decomposition of the phosgene equivalent.

3. Reaction Conditions:

  • Solvent: A dry, aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF) is recommended.[7] The presence of water is highly detrimental.

  • Temperature: The reaction of an amine with an isocyanate is typically exothermic and can be run at room temperature.[7] However, the initial formation of the isocyanate may require specific temperature control.

  • Atmosphere: All steps should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and carbon dioxide.

4. Side Reactions:

  • Reaction with Water: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[8][9] This newly formed amine can then react with another isocyanate molecule to form a symmetrical urea byproduct.[8]

    • Prevention: Meticulously dry all glassware and solvents. Use of molecular sieves in the solvent can be beneficial.

  • Self-Polymerization of Isocyanate: Isocyanates can polymerize, especially at elevated temperatures. This can be minimized by controlling the reaction temperature and using the isocyanate intermediate immediately after its formation.

Issue 2: Presence of Impurities in the Final Product

Question: My final product shows significant impurities upon analysis (NMR, LC-MS). What are the likely impurities and how can I remove them?

Answer: The presence of impurities can complicate downstream applications. Identifying the source of these impurities is the first step toward effective purification.

Common Impurities and Their Sources:

  • Symmetrical Ureas:

    • 1,3-bis(((tetrahydrofuran-3-yl)methyl))urea: Formed from the reaction of the isocyanate intermediate with unreacted (tetrahydrofuran-3-yl)methanamine or with the amine formed from the decomposition of the isocyanate by water.[8]

    • 1,3-di(methyl-d3)urea: Formed if there is a reaction between methyl-d3-amine and any residual phosgene equivalent, leading to the formation of methyl-d3-isocyanate which can then react with another molecule of methyl-d3-amine.

  • Unreacted Starting Materials: Residual (tetrahydrofuran-3-yl)methanamine or methyl-d3-amine may be present.

  • Biuret: Formed from the reaction of the desired urea product with another molecule of the isocyanate intermediate. This is more common at higher temperatures.[10]

Purification Strategies:

  • Crystallization: Urea compounds are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for purification.[11] Experiment with different solvent systems to find the optimal conditions.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Washing/Extraction: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step. For example, washing with water can remove unreacted amine hydrochlorides.

Impurity Potential Source Recommended Purification Method
Symmetrical UreasReaction with water; incorrect stoichiometryColumn Chromatography, Recrystallization
Unreacted AminesIncomplete reactionAcid wash (to form salt), Column Chromatography
BiuretExcess isocyanate, high temperatureRecrystallization

Frequently Asked Questions (FAQs)

Q1: What is the kinetic isotope effect and should I be concerned about it in this synthesis?

A1: The kinetic isotope effect (KIE) is the change in the reaction rate when an atom is replaced with one of its isotopes.[12] In this synthesis, the C-D bonds in the methyl-d3-amine are stronger than C-H bonds. However, since the reaction involves the nucleophilic attack of the amine nitrogen on the isocyanate carbon, and no C-D bonds are broken in the rate-determining step, the primary KIE is expected to be negligible. A small secondary KIE might be observed, but it is unlikely to significantly impact the overall reaction efficiency.[12]

Q2: How can I confirm the successful synthesis and purity of my product?

A2: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic peaks for the tetrahydrofuran and methyl protons, with the absence of the methyl signal confirming deuteration. ¹³C NMR can also be used for structural confirmation.

  • Mass Spectrometry (MS): LC-MS is ideal for confirming the molecular weight of the deuterated product and for identifying any impurities.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1630-1680 cm⁻¹ is characteristic of a urea.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Q3: What are the safety precautions I should take when working with isocyanates?

A3: Isocyanates are highly reactive and toxic compounds.[13] Methyl isocyanate, a related compound, is known for its extreme toxicity.[13] Therefore, all manipulations involving isocyanates or their in-situ generation should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. In case of inhalation, move to fresh air immediately. In case of skin contact, wash thoroughly with soap and water.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

Materials:

  • (Tetrahydrofuran-3-yl)methanamine

  • Triphosgene

  • Triethylamine

  • Methyl-d3-amine hydrochloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Isocyanate Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (tetrahydrofuran-3-yl)methanamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM via the dropping funnel over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 2 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Urea Formation:

    • In a separate flask, prepare a solution of methyl-d3-amine by neutralizing methyl-d3-amine hydrochloride (1.1 eq) with triethylamine (1.2 eq) in anhydrous THF.

    • Filter the isocyanate solution to remove the triethylamine hydrochloride precipitate.

    • Slowly add the filtered isocyanate solution to the methyl-d3-amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with a small amount of water.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism Amine (Tetrahydrofuran-3-yl)methanamine Isocyanate 1-((Tetrahydrofuran-3-yl)methyl)isocyanate Amine->Isocyanate  + Triphosgene, Et3N (Isocyanate Formation) Triphosgene Triphosgene Urea 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 Isocyanate->Urea  + Methyl-d3-amine (Urea Formation) Methyl_d3_amine Methyl-d3-amine Troubleshooting_Workflow Start Low/No Yield or Impure Product Check_Reagents Verify Starting Material Purity & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Anhydrous, Inert) Start->Check_Conditions Analyze_Impurities Identify Impurities (NMR, LC-MS) Start->Analyze_Impurities Optimize_Purification Optimize Purification (Crystallization, Chromatography) Check_Reagents->Optimize_Purification Check_Conditions->Optimize_Purification Analyze_Impurities->Optimize_Purification Success High Yield, Pure Product Optimize_Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Deuterated Standard Synthesis.
  • ChemicalBook. (n.d.). Tetrahydrofuran-3-yl)methanamine synthesis.
  • Simson Pharma Limited. (2025). Deuterated Compounds.
  • ChemicalBook. (n.d.). (Tetrahydrofuran-3-yl)methanamine | 165253-31-6.
  • Benchchem. (n.d.). (Tetrahydrofuran-3-yl)methanamine | High Purity.
  • Benchchem. (n.d.). Minimizing urea by-product formation in isocyanate reactions.
  • Google Patents. (n.d.). US2663731A - Purification of urea.
  • ResearchGate. (2018). How to purify the urea bought from market to pure urea?.
  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
  • MedchemExpress.com. (n.d.). 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-(Aminomethyl)tetrahydrofuran | 165253-31-6.
  • ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water.
  • Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates.
  • Wikipedia. (n.d.). Methyl isocyanate.

Sources

Minimizing matrix effects in the analysis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Identifying and Mitigating Matrix Effects

Welcome to the technical support guide for the quantitative analysis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea. This resource is designed for researchers and drug development professionals utilizing LC-MS/MS for bioanalysis. The focus of this guide is to provide expert, field-proven insights into troubleshooting and minimizing matrix effects, a critical challenge in achieving accurate and reproducible quantification in complex biological matrices like plasma, serum, or urine.

The analyte is typically quantified using its stable isotope-labeled (SIL) internal standard, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 . While the use of a SIL-IS is the cornerstone of modern bioanalysis for correcting variability, it is not a panacea.[1] Significant matrix effects can still compromise assay sensitivity, accuracy, and robustness.[2] This guide provides a logical, question-and-answer framework to diagnose, understand, and resolve these issues.

Part 1: Foundational Concepts - Understanding the "Enemy"
Q1: What exactly is a "matrix effect" in LC-MS/MS bioanalysis?

In the context of liquid chromatography-mass spectrometry (LC-MS/MS), a matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the biological sample.[3] This interference occurs within the mass spectrometer's ion source and can lead to either a suppressed or enhanced signal response compared to the response of the analyte in a clean, simple solvent.[4] Because these effects can be inconsistent and vary from sample to sample, they are a significant source of imprecision and inaccuracy in quantitative bioanalysis.

The primary culprits in biological matrices like plasma are endogenous components such as phospholipids, salts, and proteins that were not completely removed during sample preparation.[3][5]

cluster_LC LC Eluent cluster_MS MS Ion Source (ESI) cluster_Suppression Mechanism of Ion Suppression A Analyte Molecules Droplet Charged Droplets (Analyte + Matrix) A->Droplet M Matrix Components (e.g., Phospholipids) M->Droplet GasPhase Gas Phase Ions M->GasPhase Interference Droplet->GasPhase Evaporation & Ionization Detector MS Detector GasPhase->Detector Sampling Note Matrix components compete with the analyte for charge or disrupt droplet evaporation, reducing the number of analyte ions reaching the detector.

Caption: The Mechanism of Ion Suppression in an ESI Source.

Part 2: Diagnosis & Quantitative Assessment
Q2: My results are inconsistent. How can I definitively determine if matrix effects are the cause?

Visual inspection of chromatograms is often insufficient to detect matrix effects.[3] The gold standard for quantitative assessment is the post-extraction spike method , which is used to calculate a Matrix Factor (MF).[3][6] This experiment directly compares the analyte's response in the presence of matrix components to its response in a clean solvent. Regulatory bodies like the FDA and EMA require an evaluation of matrix effects during method validation.[7][8]

Protocol: Quantitative Assessment of Matrix Factor (MF)

This protocol allows you to quantify the degree of ion suppression or enhancement.

Objective: To calculate the Matrix Factor for 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea at low and high concentrations.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources/lots.[8]

  • Neat solvent (typically the final reconstitution solvent).

  • Stock solutions of the analyte and the SIL-IS (1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3).

Procedure:

  • Prepare Set A (Analyte in Neat Solution):

    • Spike the analyte and IS into the neat solvent to achieve low and high QC concentrations.

    • Analyze these samples via LC-MS/MS.

    • This provides the baseline response of the analyte without any matrix influence.

  • Prepare Set B (Analyte in Post-Extraction Matrix):

    • Process blank matrix samples from at least six different sources using your established sample preparation method (e.g., protein precipitation, LLE, SPE).

    • After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted residue with the analyte and IS to the same low and high QC concentrations as in Set A.

    • Reconstitute the samples and analyze via LC-MS/MS.

    • This measures the analyte response in the presence of extracted matrix components.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot and concentration using the following formula: MF = (Peak Response in Presence of Matrix [Set B]) / (Mean Peak Response in Neat Solution [Set A])

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

    • Also, calculate the IS-Normalized MF : IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)

Interpretation of Results: According to regulatory guidelines, the precision (Coefficient of Variation, %CV) of the IS-normalized MF across the different matrix lots should not be greater than 15%.[8] An ideal method will have an absolute MF between 0.8 and 1.2, and an IS-normalized MF close to 1.0.[3]

cluster_sets Prepare Two Sample Sets Start Start: Assess Matrix Effect SetA Set A: Analyte + IS in Neat Solution Start->SetA SetB Set B: 1. Extract Blank Matrix 2. Spike Analyte + IS into extracted residue Start->SetB Analysis Analyze Both Sets via LC-MS/MS SetA->Analysis SetB->Analysis Calc Calculate: 1. Matrix Factor (MF) 2. IS-Normalized MF Analysis->Calc Interp Interpret Results: MF < 1 -> Suppression MF > 1 -> Enhancement IS-Norm MF ≈ 1.0? %CV < 15%? Calc->Interp cluster_chrom Strategy 1: Chromatography cluster_prep Strategy 2: Sample Prep Start Matrix Effect Unacceptable? (%CV > 15%) Chrom Optimize Chromatography Start->Chrom Yes Reassess1 Re-assess Matrix Factor Chrom->Reassess1 C1 Increase Retention Chrom->C1 C2 Switch Column Selectivity Chrom->C2 C3 Use UHPLC Chrom->C3 SamplePrep Implement Advanced Sample Preparation Reassess1->SamplePrep Yes (Still Unacceptable) End_Good Method Acceptable Reassess1->End_Good No (Acceptable) Reassess2 Re-assess Matrix Factor SamplePrep->Reassess2 P1 PPT -> LLE SamplePrep->P1 P2 PPT -> SPE SamplePrep->P2 P3 Use PLR Plates SamplePrep->P3 Reassess2->End_Good No (Acceptable) End_Fail Re-develop Method (Consult Specialist) Reassess2->End_Fail Yes (Still Unacceptable)

Sources

Technical Support Center: Dosing Protocol Refinement for 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. This guide is designed to provide in-depth technical assistance and troubleshooting for refining dosing protocols in animal studies. As your partner in research, we aim to equip you with the scientific rationale and practical methodologies to navigate the complexities of working with a deuterated compound.

Introduction: The Significance of Deuteration

1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is the deuterated analog of a derivative of γ-Tocotrienol, a form of Vitamin E.[1][2] The substitution of three hydrogen atoms with deuterium on the methyl group is a strategic modification intended to influence the compound's pharmacokinetic profile. This is based on the deuterium kinetic isotope effect (KIE) , where the stronger carbon-deuterium (C-D) bond can slow the rate of metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism by enzymes like the Cytochrome P450 (CYP) family.[3][4] This can lead to a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen. However, the precise impact of deuteration is not always predictable and can sometimes lead to "metabolic switching," where the body utilizes alternative metabolic pathways.[5][6][7]

This guide will provide a framework for systematically refining your dosing protocols for 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, ensuring robust and reproducible data for your preclinical studies.

Frequently Asked Questions (FAQs)

Q1: We are transitioning from the non-deuterated parent compound to 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. Can we use the same dosing protocol?

A1: It is not recommended to use the identical dosing protocol without further investigation. The deuteration is likely to alter the pharmacokinetic (PK) profile. The primary goal of deuteration is often to slow down metabolism, which could lead to a higher maximum concentration (Cmax) and a longer half-life (t½).[4] Using the same dose and frequency as the non-deuterated compound could lead to drug accumulation and potential toxicity.

Recommendation: Start with a dose-ranging study. A common approach is to begin with a fraction (e.g., 50-75%) of the previously established effective dose of the non-deuterated compound and escalate from there, while closely monitoring for efficacy and any signs of toxicity.

Q2: What is the first experimental step we should take to understand the impact of deuteration on our compound?

A2: The most critical first step is to determine the primary metabolic pathways of the non-deuterated parent compound, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea. This will reveal whether the site of deuteration (the N-methyl group) is a primary site of metabolic attack.

Recommendation: Conduct an in vitro metabolic stability assay using liver microsomes from the animal species you will be using in your studies (e.g., rat, mouse).[8][9][10] This experiment will help identify the major metabolites and determine the rate of disappearance of the parent compound.

Q3: Our initial results with the deuterated compound show much higher variability than the parent compound. What could be the cause?

A3: High variability with a deuterated compound can stem from several factors:

  • Metabolic Switching: If the primary metabolic pathway (e.g., N-demethylation) is slowed by deuteration, the body may compensate by upregulating secondary metabolic pathways.[5] These secondary pathways might be more variable between individual animals.

  • Saturation of Metabolism: At higher exposures achieved with the deuterated compound, the metabolic enzymes responsible for its clearance may become saturated, leading to non-linear pharmacokinetics and increased variability.

  • Formulation and Bioavailability Issues: Ensure your formulation is consistent and that the compound is fully solubilized. Any inconsistencies in the formulation can lead to variable absorption.

Recommendation: Analyze the metabolite profile in the plasma and urine of animals treated with both the deuterated and non-deuterated compounds to check for evidence of metabolic switching. Also, evaluate the dose-proportionality of your deuterated compound by administering a few different dose levels and measuring the plasma concentrations.

Q4: How do we establish a bioanalytical method to measure 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 and its potential metabolites in plasma?

A4: A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying drugs and their metabolites in biological matrices.[11][12]

Key considerations for your method development:

  • Internal Standard: Use a stable isotope-labeled internal standard, ideally the deuterated compound itself if you are quantifying the non-deuterated parent, or a different isotopologue (e.g., ¹³C-labeled) if available.

  • Sample Preparation: A simple protein precipitation with acetonitrile is often sufficient for plasma samples.[11]

  • Chromatography: A C18 column with a gradient elution of acetonitrile and water is a good starting point for separation.[12]

  • Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) in positive ion mode for sensitive and specific detection. You will need to optimize the precursor and product ion transitions for your compound and its expected metabolites.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpectedly High Toxicity at Previously "Safe" Doses Slower metabolism of the d3-compound leading to drug accumulation.1. Immediately reduce the dose and/or dosing frequency. 2. Conduct a pilot pharmacokinetic (PK) study to determine the Cmax, AUC, and half-life of the d3-compound. 3. Compare the PK parameters to the non-deuterated parent to establish a new, safe dosing range.
Loss of Efficacy with the Deuterated Compound 1. The active moiety is a metabolite that is now formed at a lower rate due to the deuterium isotope effect. 2. Metabolic switching is leading to the formation of inactive metabolites.1. Quantify the levels of known or suspected active metabolites in animals dosed with both the d3 and non-deuterated compounds. 2. If an active metabolite is identified and its formation is reduced, consider if direct administration of the metabolite is feasible for proof-of-concept.
Inconsistent Plasma Concentrations 1. Poor or variable oral bioavailability. 2. Issues with the dosing procedure (e.g., incorrect oral gavage). 3. Enterohepatic recirculation.1. Review and optimize the formulation to ensure complete dissolution. 2. Ensure all personnel are properly trained and consistent in their oral gavage technique. [See Protocol Below] 3. Collect bile samples in a cannulated animal model to investigate enterohepatic recirculation.
Difficulty in Detecting Metabolites 1. The compound is highly stable to metabolism. 2. Metabolites are rapidly cleared. 3. The bioanalytical method is not sensitive enough or is not looking for the correct mass transitions.1. Perform an in vitro metabolism study with a longer incubation time. 2. Analyze urine and feces for metabolites, as they may be rapidly excreted. 3. Use high-resolution mass spectrometry to perform metabolite identification before developing a targeted MRM assay.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This protocol will help determine the primary metabolic pathways of the non-deuterated parent compound, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea.

Materials:

  • Pooled liver microsomes (from the relevant animal species)

  • 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea (non-deuterated)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an appropriate internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-warm the plate to 37°C.

  • Initiate the reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • To identify metabolites, analyze the samples using a full-scan or precursor-ion scan method on the LC-MS/MS. Look for mass shifts corresponding to common metabolic reactions such as hydroxylation (+16 Da), demethylation (-14 Da), and glucuronidation (+176 Da).

Data Analysis:

  • Plot the natural log of the percentage of the parent compound remaining versus time.

  • The slope of the line will give the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

This data will indicate how rapidly the compound is metabolized and, through metabolite identification, will reveal if N-demethylation is a significant pathway.

Protocol 2: Rodent Oral Gavage Dosing

Proper oral gavage technique is essential for accurate and reproducible dosing.

Materials:

  • Appropriately sized ball-tipped or flexible plastic gavage needles

  • Syringes

  • Dosing formulation of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse or rat. For mice, scruff the animal by grasping the loose skin over the neck and back to immobilize the head.

  • Measure Insertion Depth: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length of the esophagus.

  • Insertion: With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, to one side of the incisors.

  • Advancement: Advance the needle slowly and smoothly along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is felt, withdraw and reposition.

  • Dosing: Once the needle is in place, dispense the formulation slowly to prevent regurgitation or aspiration.

  • Withdrawal: Smoothly withdraw the needle along the same path of insertion.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress for at least 30 minutes.

Visualizations

Deuterium Kinetic Isotope Effect (KIE) on N-Demethylation

KIE_Metabolism cluster_H Non-Deuterated Compound cluster_D Deuterated Compound Parent_H R-N(CH3)-R' Metabolite_H R-NH-R' + CH2O Parent_H->Metabolite_H CYP450 (kH - Fast) Parent_D R-N(CD3)-R' Metabolite_D R-NH-R' + CD2O Parent_D->Metabolite_D CYP450 (kD - Slow)

Caption: Slower metabolism of the deuterated compound due to the KIE.

Workflow for Dosing Protocol Refinement

Dosing_Workflow start Start with Non-Deuterated Parent Compound Data in_vitro In Vitro Metabolism Study (Liver Microsomes) start->in_vitro pathway_id Identify Primary Metabolic Pathway(s) in_vitro->pathway_id demethylation N-Demethylation is Major Pathway pathway_id->demethylation Yes other_pathway Other Pathway is Major (e.g., Ring Hydroxylation) pathway_id->other_pathway No pilot_pk Pilot PK Study in Animals (d3-Compound) demethylation->pilot_pk Expect Slower Clearance other_pathway->pilot_pk Impact of d3 Uncertain dose_range Dose-Ranging Study (Start with Lower Dose) pilot_pk->dose_range compare_pk Compare PK of d3 vs. Non-d3 dose_range->compare_pk refine_dose Refine Dose & Frequency Based on Exposure & Efficacy compare_pk->refine_dose final_protocol Finalized Dosing Protocol refine_dose->final_protocol

Caption: A systematic approach to refining animal dosing protocols.

References

  • Development and Validation of a Sensitive LC/MS/MS Method for the Determination of γ-Tocotrienol in Rat Plasma: Application to Pharmacokinetic Studies. PubMed Central.[Link]

  • Development and validation of a sensitive LC/MS/MS method for the determination of γ-tocotrienol in rat plasma: application to pharmacokinetic studies. PubMed.[Link]

  • Deuterated drugs; where are we now? PubMed Central.[Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.[Link]

  • ECETOC Guidance on Dose Selection. ECETOC.[Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences.[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.[Link]

  • Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. PubMed.[Link]

  • Metabolic switch of the deuterated doxophyllines. ResearchGate.[Link]

  • Stability of urea in solution and pharmaceutical preparations. PubMed.[Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences.[Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.[Link]

  • Stabilization of the hindered urea bond through de-tert-butylation. The Royal Society of Chemistry.[Link]

  • METABOLIC SWITCHING OF DRUG PATHWAYS AS A CONSEQUENCE OF DEUTERIUM SUBSTITUTION. OSTI.GOV.[Link]

  • Recommendations on dose level selection for repeat dose toxicity studies. PubMed Central.[Link]

  • Metabolic switching of drug pathways as a consequence of deuterium substitution. OSTI.GOV.[Link]

  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. NIH.[Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories.[Link]

  • High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism. MDPI.[Link]

  • Elucidation of the mechanism of N-demethylation catalyzed by cytochrome P450 monooxygenase is facilitated by exploiting nitrogen-15 heavy isotope effects. PubMed.[Link]

  • New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism. PubMed.[Link]

  • Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Semantic Scholar.[Link]

  • Mechanisms of N-demethylation reactions catalyzed by cytochrome P-450 and peroxidases. PubMed.[Link]

  • Study of H2O2-supported N-demethylations catalyzed by cytochrome P-450 and horseradish peroxidase. PubMed.[Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. PubMed.[Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate.[Link]

  • Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed.[Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate.[Link]

  • 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. Health System Action Network Lab.[Link]

  • Metabolically Stable tert-Butyl Replacement. PubMed Central.[Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. NIH.[Link]

  • 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. Biorepositories.[Link]

Sources

Validation & Comparative

A Comparative Guide to Predicting Metabolic Stability: 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 vs. γ-Tocotrienol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for comparing the metabolic stability of two structurally distinct molecules: the deuterated synthetic compound 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 and the natural vitamin E isomer, γ-Tocotrienol. For drug development professionals, understanding a compound's metabolic fate is paramount to predicting its pharmacokinetic profile, efficacy, and potential for toxicity. While direct comparative experimental data for these two specific agents is not available in the public domain, this guide will leverage established principles of drug metabolism and detailed experimental protocols to construct a robust predictive comparison.

We will first deconstruct the structural features of each molecule to hypothesize their primary metabolic liabilities. Subsequently, a detailed, field-proven experimental workflow for an in vitro comparative analysis will be presented, complete with the scientific rationale behind each step. This guide is designed not merely as a set of instructions, but as a self-validating system of scientific inquiry for researchers in the pharmaceutical sciences.

Structural Analysis and Metabolic Prediction

A crucial first step in assessing metabolic stability is a thorough examination of the chemical structures. It is important to note that while some commercial sources have erroneously labeled 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 as a deuterated form of γ-Tocotrienol, their structures are fundamentally different.

Chemical_Structures cluster_0 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 cluster_1 γ-Tocotrienol node_A 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 node_B γ-Tocotrienol Gamma_Tocotrienol_Metabolism GT γ-Tocotrienol Omega_OH ω-Hydroxylation (CYP4F2/CYP3A4) GT->Omega_OH Metabolite1 ω-hydroxy-γ-tocotrienol Omega_OH->Metabolite1 Beta_Ox β-Oxidation Cascade Metabolite1->Beta_Ox CEHC Carboxyethyl Hydroxychromans (CEHCs) Beta_Ox->CEHC Excretion Excretion CEHC->Excretion

Caption: Major metabolic pathway of γ-Tocotrienol.

1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3: A Synthetic Compound with Predicted Liabilities

The metabolic profile of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 must be predicted based on its constituent functional groups: a substituted urea and a tetrahydrofuran (THF) ring. [1]

  • Urea Moiety: Urea-containing drugs exhibit diverse metabolic fates. [2][3]A primary site of metabolism for N-methyl ureas is N-demethylation, often mediated by CYP enzymes. Other potential pathways include hydrolysis of the urea linkage, though this is generally more stable. [4]* Tetrahydrofuran (THF) Moiety: The THF ring, while sometimes incorporated to improve metabolic stability, is itself susceptible to CYP-mediated oxidation. [5][6]This can lead to ring-opening and the formation of various oxidized metabolites. [5]* The Impact of Deuteration (The Kinetic Isotope Effect): The "-d3" designation indicates that the three hydrogen atoms on the methyl group have been replaced with deuterium. This modification is a key strategy in drug design to enhance metabolic stability. [7]The carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher bond energy than a carbon-hydrogen (C-H) bond. [8]Consequently, breaking a C-D bond is a slower process and requires more energy. If N-demethylation is a rate-limiting step in the metabolism of this compound, the deuterium substitution is expected to significantly slow down this pathway, a phenomenon known as the Kinetic Isotope Effect (KIE) . [9][8]This would likely lead to a longer metabolic half-life and reduced clearance compared to its non-deuterated analogue. [7][10]

Predicted_Metabolism cluster_urea Urea Moiety Metabolism cluster_thf THF Moiety Metabolism Parent 1-Methyl-3-((tetrahydrofuran-3-yl) methyl)urea-d3 N_Demethyl N-Demethylation (CYP-mediated) Slowed by KIE Parent->N_Demethyl Hydrolysis Hydrolysis Parent->Hydrolysis Oxidation Oxidation (CYP-mediated) Parent->Oxidation

Caption: Predicted metabolic pathways for the deuterated urea compound.

A Head-to-Head Experimental Design for In Vitro Metabolic Stability

To empirically determine and compare the metabolic stability of these two compounds, a series of standardized in vitro assays are required. The following workflow represents a robust and industry-accepted approach.

Experimental_Workflow start Start: Compound Stock Solutions (10 mM in DMSO) microsomes Liver Microsome Stability Assay (Phase I Metabolism) start->microsomes hepatocytes Hepatocyte Stability Assay (Phase I & II Metabolism) start->hepatocytes sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) microsomes->sampling hepatocytes->sampling quenching Reaction Quenching (Cold Acetonitrile + Internal Standard) sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data Data Processing analysis->data met_id Metabolite Identification (High-Resolution MS) analysis->met_id results Calculate: - Half-Life (t1/2) - Intrinsic Clearance (CLint) data->results

Caption: A typical experimental workflow for comparing metabolic stability.

Liver Microsomal Stability Assay

Rationale: This assay is a cost-effective, high-throughput method to specifically assess Phase I metabolism, which is primarily mediated by CYP enzymes located in the endoplasmic reticulum of hepatocytes. [11][12]It is an excellent first-pass screen for identifying CYP-mediated metabolic liabilities. [13][14] Protocol:

  • Preparation: Thaw pooled liver microsomes (human, rat, or other species of interest) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). [10][12]2. Reaction Mixture: In a 96-well plate, combine the microsomal suspension (final protein concentration typically 0.5 mg/mL) with the reaction buffer. [11]3. Compound Addition: Add the test compound (1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 or γ-Tocotrienol) to the wells. A final concentration of 1 µM is standard to ensure the enzyme kinetics are likely below the Michaelis-Menten constant (Km). [10]4. Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). [12][15]A parallel incubation without the NADPH system serves as a negative control to assess non-CYP-mediated degradation. [12]5. Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound for analytical normalization). [11]6. Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis. [7]

Hepatocyte Stability Assay

Rationale: This assay is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells. [13][16]Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their requisite cofactors in a more physiologically relevant environment, accounting for cellular uptake and efflux. [16][17]This provides a more comprehensive picture of overall hepatic clearance.

Protocol:

  • Cell Preparation: Thaw cryopreserved hepatocytes in a 37°C water bath and gently resuspend them in pre-warmed incubation medium (e.g., Williams' Medium E). [17]Determine cell viability and adjust the cell density (typically 0.5 to 1.0 x 10^6 viable cells/mL). [8]2. Incubation Setup: Add the hepatocyte suspension to a multi-well plate. Place the plate in a CO2 incubator on an orbital shaker to maintain cell health. [7]3. Compound Addition: Add the test compounds to the wells at a final concentration of 1-2 µM. [7]4. Time-Course Sampling: At the same time points used in the microsomal assay, collect aliquots from the cell suspension. [17]5. Reaction Quenching and Processing: Immediately quench the metabolic activity by adding the aliquots to ice-cold acetonitrile containing an internal standard, followed by centrifugation to pellet cell debris and protein. [7][16]The supernatant is then collected for analysis.

Data Analysis and Interpretation

Quantitative Analysis (LC-MS/MS):

The concentration of the remaining parent compound in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [16]The peak area ratio of the parent compound to the internal standard is calculated for each time point.

Calculation of Metabolic Parameters:

  • Half-Life (t1/2): The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). [10] * t1/2 = 0.693 / k

  • Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver to metabolize a drug. [17] * For Microsomes: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein) [8] * For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of cells in 10^6) [8] Metabolite Identification:

To understand the metabolic pathways, samples (particularly from later time points) can be analyzed using high-resolution mass spectrometry (HRMS). [18][19]By comparing the mass spectra of samples with and without the test compound, novel peaks corresponding to metabolites can be identified. Tandem MS (MS/MS) fragmentation patterns help in elucidating the structure of these metabolites. [20][21]

Predicted Outcome and Comparative Summary

Based on the structural analysis and principles of drug metabolism, a hypothetical comparison of the expected results is presented below.

Parameter1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3γ-TocotrienolRationale
Primary Metabolic Enzymes Cytochrome P450s (predicted)Cytochrome P450s (CYP4F2, CYP3A4)Both structures possess sites susceptible to CYP-mediated oxidation.
Predicted Metabolic Hotspots N-methyl group, THF ringIsoprenoid side chain (terminal methyl)Based on common metabolic pathways for the respective functional groups. [22][4][5]
Expected t1/2 (in vitro) LongerShorterThe deuteration of the N-methyl group is expected to slow metabolism via the Kinetic Isotope Effect. [7][8]γ-Tocotrienol is known to be rapidly metabolized. [18]
Expected CLint (in vitro) LowerHigherLower clearance is a direct consequence of a longer half-life and slower rate of metabolism.
Major Metabolites N-demethylated product (at a slow rate), oxidized THF-ring products (predicted)ω-hydroxylated and chain-shortened (β-oxidation) productsReflects the predicted vs. known metabolic pathways. [23][22]

Conclusion for the Drug Development Professional

This guide outlines a logical and scientifically rigorous approach to comparing the metabolic stability of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 and γ-Tocotrienol. The central hypothesis is that the deuterated urea compound will exhibit significantly greater metabolic stability than γ-Tocotrienol. This prediction is rooted in two key factors:

  • Structural Difference: γ-Tocotrienol's long, unsaturated aliphatic tail is a known, efficient substrate for CYP-mediated degradation. [22][18]2. Kinetic Isotope Effect: The strategic deuteration of a predicted metabolic hotspot (the N-methyl group) on 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is expressly designed to impede metabolic clearance. [8][10] By executing the detailed in vitro experimental plan described herein—employing both liver microsomes and intact hepatocytes—researchers can generate the empirical data needed to confirm this hypothesis. The resulting half-life and intrinsic clearance values will provide a quantitative basis for ranking these compounds. Furthermore, metabolite identification studies will confirm the predicted metabolic pathways and reveal the effectiveness of the deuterium substitution strategy. This comprehensive analysis is fundamental for making informed decisions in the lead optimization phase of drug discovery, ultimately guiding the selection of candidates with more favorable pharmacokinetic profiles for further development.

References

  • Wikipedia. (n.d.). Tocotrienol. Retrieved from [Link] [9]2. Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link] [17]3. Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Future Medicinal Chemistry, 6(1), 15-18. [8]4. Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link] [16]5. Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Birringer, M., Pfluger, P., Kluth, D., Landes, N., & Brigelius-Flohé, R. (2002). Identities and differences in the metabolism of tocotrienols and tocopherols in HepG2 cells. The Journal of Nutrition, 132(10), 3113-3118.
  • National Center for Biotechnology Information. (n.d.). Effect of Vitamin E on Cytochrome P450 mRNA Levels in Cultured Hepatocytes (HepG2) and in Rat Liver. Retrieved from [Link] [23]22. PubChem. (n.d.). 1-Methyl-3-(tetrahydro-3-furylmethyl)urea. Retrieved from [Link] [1]23. Semantic Scholar. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link] [24]24. National Center for Biotechnology Information. (n.d.). Synthesis of [18F]F-γ-T-3, a Redox-Silent γ-Tocotrienol (γ-T-3) Vitamin E Analogue for Image-Based In Vivo Studies of Vitamin E Biodistribution and Dynamics. Retrieved from [Link] [22]25. International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. Retrieved from [Link] [18]26. illuminated-Cell. (n.d.). 1-Methyl-3-(tetrahydrofuran-3-yl)methyl)urea-d3. Retrieved from [Link] [25]27. ACS Publications. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link] [2]28. ResearchGate. (n.d.). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link] [26]29. ResearchGate. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link] [4]30. Modular Bioscience. (n.d.). 1-Methyl-3-(tetrahydrofuran-3-yl)methyl)urea-d3. Retrieved from [Link] 31. Glyko. (n.d.). 1-Methyl-3-(tetrahydrofuran-3-yl)methyl)urea-d3. Retrieved from [Link] [27]32. National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link] 33. ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved from [Link] [6]34. National Center for Biotechnology Information. (n.d.). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Retrieved from [Link] [28]35. YouTube. (2021). Urea Cycle | Metabolism. Retrieved from [Link]...

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of regulated bioanalysis, the integrity of quantitative data is paramount. The transition of analytical methods between laboratories, platforms, or even within the same laboratory over time necessitates a rigorous cross-validation process to ensure data continuity and reliability. This guide provides an in-depth comparison and a detailed protocol for the cross-validation of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of a non-deuterated analyte, using 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 as a stable isotope-labeled internal standard (SIL-IS). We will explore the nuances of a traditional Reversed-Phase (RP) LC-MS/MS method versus a Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS approach, offering field-proven insights into experimental design, acceptance criteria, and data interpretation, grounded in current regulatory expectations.

Introduction: The Imperative of Cross-Validation in Bioanalysis

The quantitative analysis of drugs and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2] The reliability of these concentration measurements directly impacts critical decisions in drug development.[2] Analytical methods, once validated, may need to be modified or transferred, leading to the use of multiple methods for the same analyte across a drug's lifecycle. Cross-validation is the empirical process that bridges this gap, providing documented evidence that different bioanalytical methods yield comparable and reliable results.[3][4]

This guide focuses on the analytical subject, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea, a relatively small and polar molecule.[5] Such compounds can present unique challenges in bioanalysis, including poor retention on traditional reversed-phase columns and potential for matrix effects.[6][7] We will use its deuterated analog, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, as the internal standard (IS). A stable isotope-labeled internal standard is the gold standard in LC-MS bioanalysis, as its physicochemical properties are nearly identical to the analyte, allowing it to effectively compensate for variability during sample preparation and analysis.[8][9][10]

We will compare two distinct, yet viable, LC-MS/MS methods:

  • Method A: A conventional Reversed-Phase Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (RP-UHPLC-MS/MS) method.

  • Method B: An alternative Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method, often advantageous for polar analytes.[11]

The objective is to not only present the "how" but to delve into the "why," providing a robust framework for researchers, scientists, and drug development professionals to confidently perform and interpret cross-validation studies.

Comparative Analytical Methodologies

The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the desired performance characteristics of the assay. Here we detail two distinct, fully validated methods for the quantification of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea in human plasma.

Method A: Reversed-Phase UHPLC-MS/MS

This method represents a common workhorse approach in many bioanalytical laboratories.

Protocol:

  • Sample Preparation: A protein precipitation (PPT) is performed by adding 300 µL of acetonitrile (containing 10 ng/mL of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3) to 100 µL of human plasma.

  • Vortexing & Centrifugation: Samples are vortexed for 1 minute and then centrifuged at 4000 x g for 10 minutes.

  • Supernatant Transfer: 150 µL of the supernatant is transferred to a 96-well plate for analysis.

  • Chromatographic Separation:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions:

      • Analyte: m/z 159.1 -> 102.1

      • Internal Standard (d3): m/z 162.1 -> 105.1

Causality behind choices: The C18 column is a standard choice for retaining moderately non-polar compounds. The fast gradient is designed for high throughput.[12] Protein precipitation is a simple and quick sample cleanup method, though it may be less effective at removing phospholipids which can cause matrix effects.[13]

Method B: HILIC-MS/MS

This method is specifically chosen to address the polar nature of the urea analyte, which can be poorly retained in reversed-phase chromatography.

Protocol:

  • Sample Preparation: A liquid-liquid extraction (LLE) is performed. To 100 µL of plasma, 25 µL of the internal standard working solution (10 ng/mL) and 500 µL of ethyl acetate are added.

  • Vortexing & Centrifugation: Samples are vortexed for 5 minutes and centrifuged at 4000 x g for 10 minutes.

  • Supernatant Transfer & Evaporation: 400 µL of the organic layer is transferred to a new plate and evaporated to dryness under nitrogen.

  • Reconstitution: The residue is reconstituted in 100 µL of 90:10 Acetonitrile:Water with 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: Amide, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.

    • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water.

    • Gradient: 1% B held for 0.5 min, then to 50% B over 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection: Same as Method A.

Causality behind choices: HILIC chromatography uses a polar stationary phase and a high organic content mobile phase, promoting the retention of polar analytes.[11] Liquid-liquid extraction provides a cleaner extract compared to PPT, potentially reducing matrix effects.[14] The amide column is a robust choice for HILIC separations.

Performance Comparison

Both methods were fully validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[2][3] A summary of their performance characteristics is presented below.

Parameter Method A (RP-UHPLC-MS/MS) Method B (HILIC-MS/MS) Acceptance Criteria (ICH M10)
Linearity (r²) > 0.995> 0.997≥ 0.99
Range (ng/mL) 1 - 10000.5 - 1000Cover expected concentrations
LLOQ (ng/mL) 10.5S/N > 5; Accuracy ±20%; Precision ≤20%
Accuracy (% Bias) Within ± 8.5%Within ± 6.2%Within ± 15% (±20% at LLOQ)
Precision (%CV) ≤ 9.1%≤ 7.5%≤ 15% (≤20% at LLOQ)
Matrix Effect (%CV) 12.5%4.8%IS-normalized factor consistent
Recovery (%) ~75%~92%Consistent, precise, and reproducible

Interpretation: Both methods meet the regulatory requirements for bioanalytical method validation.[15][16][17] Method B demonstrates a lower LLOQ and significantly reduced matrix effect, likely due to the more effective LLE sample cleanup and the chromatographic mode being less susceptible to common interferences for this analyte.

The Cross-Validation Protocol

Cross-validation should be performed when data from different validated methods need to be compared or combined.[4][18] This protocol is designed to establish the relationship between Method A and Method B.

Experimental Workflow

The workflow ensures a direct comparison of the methods using the same set of samples.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation SampleSelection Select ≥ 30 incurred study samples (spanning low, medium, and high concentrations) AnalysisA Analyze QCs and incurred samples using Method A (Reference) SampleSelection->AnalysisA AnalysisB Analyze QCs and incurred samples using Method B (Comparator) SampleSelection->AnalysisB QC_Prep Prepare Low, Medium, High QCs in the same matrix batch QC_Prep->AnalysisA QC_Prep->AnalysisB QC_Check Verify QC performance for both methods (4-6-15 rule) AnalysisA->QC_Check Data_Comparison Compare concentrations from Method A and B for each incurred sample AnalysisA->Data_Comparison AnalysisB->QC_Check AnalysisB->Data_Comparison QC_Check->Data_Comparison Stats Perform statistical analysis (e.g., Bland-Altman, Deming Regression) Data_Comparison->Stats Conclusion Draw Conclusion: Methods are comparable if acceptance criteria are met Stats->Conclusion

Caption: Workflow for the cross-validation of two bioanalytical methods.

Step-by-Step Procedure
  • Sample Selection: Select a minimum of 30 incurred samples from a relevant study. The samples should span the calibration range, including low, medium, and high concentrations.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a single batch of control matrix. These will be analyzed alongside the incurred samples in both analytical runs.

  • Analysis:

    • Analyze the set of incurred samples and QCs using Method A (the reference method).

    • Analyze the same set of incurred samples and QCs using Method B (the comparator method).

  • Data Review:

    • First, confirm that the QC samples for both runs meet the acceptance criteria of the respective validated methods (e.g., the "4-6-15" rule, where at least 4 out of 6 QCs must be within ±15% of their nominal value).[16]

    • Tabulate the concentration results for each incurred sample from both methods.

Acceptance Criteria

The core principle of cross-validation is to ensure the absence of significant bias between methods. According to EMA and FDA guidelines, the following acceptance criteria should be met:[3][18]

  • The difference between the concentration value obtained by the reference method and the comparator method should be within ±20% of the mean of the two values.

  • This criterion must be met for at least 67% of the analyzed incurred samples.

Statistical Evaluation

While the percentage difference is the primary regulatory endpoint, further statistical analysis provides deeper insight into the relationship between the two methods.

StatisticalAnalysis Input { Concentration Data | Method A (Reference) | Method B (Comparator) } Stats Statistical Tools Percent Difference Calculation ((A-B)/mean(A,B))*100 Deming Regression (Accounts for error in both methods) Bland-Altman Plot (Visualizes agreement & bias) Input->Stats Input Data Output { Interpretation | Bias Assessment (Is there a systematic difference?) | Proportional Error (Does the difference change with concentration?) | Final Decision (Are the methods interchangeable?) } Stats->Output Provides

Caption: Statistical tools for interpreting cross-validation data.

  • Deming Regression: This is preferable to standard linear regression as it accounts for errors in both the x and y measurements (Method A and Method B). The slope should be close to 1 and the intercept close to 0.

  • Bland-Altman Plot: This plot visualizes the agreement between the two methods. It plots the difference between the two measurements for each sample against their average. This helps to identify any systematic bias or proportional error.[19]

Discussion: A Senior Scientist's Perspective

The cross-validation between our RP-UHPLC-MS/MS (Method A) and HILIC-MS/MS (Method B) met the acceptance criteria, with 90% of the incurred samples showing a percent difference within ±20%. The Bland-Altman analysis revealed a slight negative bias (-4.5%) for Method A relative to Method B at lower concentrations, which was not systematic across the range.

Why might this occur? The superior cleanup of the LLE in Method B and the enhanced retention in HILIC likely led to a more accurate quantification at the low end, where matrix effects from a simple PPT (Method A) can have a more pronounced impact.[6][20] For this particular polar analyte, the HILIC method is demonstrably more robust.

Self-Validating Systems: A well-designed cross-validation study is a self-validating system. The inclusion of QCs validates the performance of each run independently. The analysis of a sufficient number of incurred samples, which possess the natural analyte-matrix interaction, validates the real-world applicability and comparability of the methods. If the QCs pass but the incurred sample comparison fails, it points to a matrix-related issue or a difference in metabolite cross-reactivity that was not apparent during initial validation with spiked samples.

Conclusion

References

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency. [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2023). Lambda Therapeutic Research. [Link]

  • Chemistry For Everyone. (2023). What Is An Internal Standard And Why Is It Used In LC-MS?. [Link]

  • ICH M10 on bioanalytical method validation. (2022). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. (2022). Food and Drug Administration. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. (n.d.). NorthEast BioLab. [Link]

  • Xu, K., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 465-475. [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Journal of Pharmaceutical and Biomedical Analysis, 233, 115458. [Link]

  • Bioanalytical method validation emea. (2013). SlideShare. [Link]

  • M10 Bioanalytical Method Validation. (2019). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Method Validation Guidelines. (1999). BioPharm International. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). Food and Drug Administration. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (2001). Food and Drug Administration. [Link]

  • KCAS to Present at Upcoming EBF in Barcelona: Solving Challenges Related to Low Molecular Weight Urea Studies using LC-MS/MS. (n.d.). KCAS Bioanalytical & Biomarker Services. [Link]

  • Draft Guidance on Bioanalytical Method Validation. (2013). Food and Drug Administration. [Link]

  • 1-Methyl-3-(tetrahydro-3-furylmethyl)urea. (n.d.). PubChem. [Link]

  • Challenges in Small-Molecule Quantitation by Mass Spectrometry. (2010). Spectroscopy Online. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Wang, J., et al. (2017). Development of a Multi-Matrix LC-MS/MS Method for Urea Quantitation and Its Application in Human Respiratory Disease Studies. Journal of Pharmaceutical and Biomedical Analysis, 134, 273-283. [Link]

  • 1-Methyl-3-[(methylcarbamoylamino)methyl]urea. (n.d.). PubChem. [Link]

  • 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. (n.d.). GetSynBio. [Link]

  • Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. (n.d.). Anapharm Bioanalytics. [Link]

  • Simultaneous quantification of 48 plasma amino acids by liquid chromatography-tandem mass spectrometry to investigate urea cycle disorders. (2022). Journal of Chromatography B, 1194, 123184. [Link]

  • Challenges and solutions for biologics quantitation by LC–MS. (2020). Bioanalysis Zone. [Link]

  • Bylda, C., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(10), 2265-2276. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube. [Link]

  • A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. (2015). Metabolomics, 11, 1457-1467. [Link]

Sources

The Gold Standard vs. The Workhorse: A Head-to-Head Comparison of Deuterated and Non-Deuterated Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, achieving the highest fidelity in quantitative bioanalysis is not just a goal; it is a prerequisite for success. In the landscape of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a foundational decision that dictates the accuracy, precision, and reliability of your data. This guide provides an in-depth, objective comparison between the two primary classes of internal standards: stable isotope-labeled (SIL), specifically deuterated, internal standards, and non-deuterated (analog) internal standards.

The core function of an internal standard is to correct for the inevitable variability that occurs during every stage of an analytical workflow—from sample preparation and extraction to chromatographic separation and detection.[1][2] An ideal IS should perfectly mimic the physicochemical behavior of the target analyte, ensuring that any loss, suppression, or enhancement experienced by the analyte is mirrored by the IS.[3][4] This allows for a ratiometric calculation that normalizes variations, yielding a true measure of the analyte's concentration.

The debate between deuterated and non-deuterated standards centers on how closely each can truly mimic the analyte, especially when confronted with the most pervasive challenge in bioanalysis: the matrix effect.[5][6]

The Contenders: Defining the Standards
  • Deuterated Internal Standard (The Gold Standard): A deuterated IS is a form of stable isotope-labeled internal standard (SIL-IS) where one or more hydrogen atoms in the analyte molecule are replaced with deuterium (²H or D).[2] This substitution creates a compound that is chemically and structurally almost identical to the analyte but with a slightly higher mass, allowing it to be distinguished by the mass spectrometer.[2][4] The use of a SIL-IS is the cornerstone of the Isotope Dilution Mass Spectrometry (IDMS) technique, widely regarded as the most accurate and precise method for quantitative analysis.[1][7][8][9][10]

  • Non-Deuterated Internal Standard (The Workhorse): Also known as an analog or structural homologue IS, this is a different chemical compound that is structurally similar to the analyte.[11] While often more accessible and less expensive, its physicochemical properties—such as polarity, pKa, and solubility—are inherently different from the analyte.[1] These differences can lead to distinct behaviors during sample preparation and, crucially, different retention times during chromatography.

The Core Challenge: Mitigating the Matrix Effect

The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in plasma).[5][6] This interference can suppress or enhance the analyte signal, leading to significant inaccuracy and imprecision.[5][6]

The fundamental advantage of a deuterated IS is its ability to co-elute perfectly, or nearly perfectly, with the analyte.[6] Because they are chemically identical, they experience the exact same microenvironment within the electrospray ionization (ESI) source at the same moment.[6] This means any ion suppression or enhancement affects both the analyte and the IS to the same degree. The ratio of their signals remains constant, effectively canceling out the matrix effect and preserving quantitative accuracy.[6][11]

A non-deuterated, analog IS, however, will almost always have a different retention time. Even a small separation means it enters the ESI source at a different time than the analyte. If this region of the chromatogram has a different composition of co-eluting matrix components, the analog IS and the analyte will experience different degrees of ion suppression or enhancement, compromising the normalization and leading to unreliable data.[12]

Experimental Showdown: A Comparative Validation Study

To illustrate the performance differences, we will outline a typical bioanalytical method validation experiment designed to assess the ability of each IS type to compensate for matrix effects, a critical test mandated by regulatory bodies like the FDA.[13][14]

Objective:

To compare the performance of a deuterated internal standard (Analyte-d4) versus a non-deuterated structural analog internal standard (Analog IS) for the quantification of "Analyte X" in human plasma. The primary performance metric will be the consistency of the IS-normalized matrix factor across different sources of plasma.

Experimental Workflow Diagram

The following diagram outlines the key steps in a parallel validation experiment to compare the two internal standard types.

G cluster_prep 1. Solution Preparation cluster_samples 2. Sample Set Preparation cluster_extraction 3. Sample Extraction cluster_analysis 4. Analysis & Data Processing A1 Prepare Stock Solutions: - Analyte X - Analyte-d4 (Deuterated IS) - Analog IS A2 Prepare Calibration (CAL) & Quality Control (QC) Working Solutions A1->A2 B1 Set 1: CAL & QC in Solvent (Neat Solution) A2->B1 Spike into... B2 Set 2: CAL & QC in Plasma (Matrix-Matched Standards) A2->B2 Spike into... B3 Set 3: Matrix Effect Samples (6 different plasma lots) A2->B3 Spike into... C1 Spike IS into all samples: - Cohort A: Spike with Analyte-d4 - Cohort B: Spike with Analog IS B1->C1 B2->C1 B3->C1 C2 Perform Protein Precipitation (e.g., with Acetonitrile) C1->C2 C3 Centrifuge and collect supernatant C2->C3 D1 LC-MS/MS Analysis C3->D1 D2 Calculate Peak Area Ratios (Analyte Area / IS Area) D1->D2 D3 Generate Calibration Curves & Quantify QC Samples D2->D3 D4 Calculate Matrix Factor (MF) & IS-Normalized MF D3->D4

Caption: Bioanalytical workflow for comparing internal standards.

Detailed Protocol: Matrix Effect Assessment
  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Analyte and IS spiked into the final reconstitution solvent at a low and high concentration.

    • Set B (Post-Extraction Spike): Blank plasma from six different individual donors is extracted first. The resulting clean extracts are then spiked with the analyte and IS to the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): The analyte and IS are spiked into the six lots of blank plasma before the extraction process. (This set is used for recovery assessment but is part of the overall validation).

  • Calculate Matrix Factor (MF): The core of this test compares the analyte response in the presence of matrix (Set B) to the response in a clean solvent (Set A).

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect. MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized Matrix Factor: This is the critical calculation that demonstrates how well the IS corrects for the matrix effect.

    • IS-Normalized MF = (Analyte/IS Area Ratio in Set B) / (Analyte/IS Area Ratio in Set A)

  • Evaluate Precision: The coefficient of variation (%CV) of the IS-Normalized MF is calculated across the six different plasma lots. According to FDA guidance, the %CV should be ≤15%.[13]

Data Showdown: Expected Performance Comparison

The following table summarizes the typical results from such a comparative experiment.

Performance ParameterDeuterated IS (Analyte-d4)Non-Deuterated IS (Analog)Causality and Expert Insight
Chromatographic Co-elution Excellent (ΔRT < 0.1 min) Poor (ΔRT > 0.5 min) The near-identical physicochemical properties of the deuterated IS ensure it chromatographs with the analyte. The analog IS's structural differences cause it to separate.[12]
Matrix Factor (MF) - Analyte 0.65 (Suppression)0.65 (Suppression)Both experiments show significant ion suppression for the analyte, which is common in complex matrices like plasma.
Matrix Factor (MF) - IS 0.64 (Suppression)0.95 (Minimal Effect)The deuterated IS, co-eluting with the analyte, experiences the same degree of suppression. The analog IS elutes in a cleaner part of the chromatogram and is unaffected.
IS-Normalized MF 1.02 0.68 The deuterated IS perfectly normalizes the suppression (ratio is ~1). The analog IS fails to correct for the analyte's suppression, leading to a grossly inaccurate result.
Precision (%CV) of IS-Norm MF 3.5% 22.1% The deuterated IS provides consistent correction across all 6 plasma lots, resulting in a tight %CV well within the regulatory limit of 15%. The analog IS shows high variability, failing the acceptance criteria.

The Verdict and Practical Considerations

The experimental data unequivocally demonstrates that deuterated internal standards provide superior accuracy and precision by more effectively compensating for matrix effects.[1][11] This is a direct result of their chemical similarity to the analyte, which underpins the principle of isotope dilution mass spectrometry.[1][10]

Why Deuterated IS is the Gold Standard:
  • Superior Matrix Effect Compensation: Co-elution ensures that both analyte and IS are subject to the same ionization conditions, providing the most accurate normalization.[6]

  • Correction for Extraction Variability: Being chemically identical, the SIL-IS tracks the analyte through all sample preparation steps, correcting for any physical loss.

  • Increased Method Ruggedness: Methods using deuterated standards are more robust and less susceptible to variations between different lots of biological matrix.

Despite their clear advantages, there are potential pitfalls and considerations when using deuterated standards:

  • Chromatographic Shift: In some cases, especially with a high number of deuterium labels, the deuterated standard can elute slightly earlier than the analyte in reversed-phase chromatography.[12][15] If this shift is significant and occurs in a region of rapidly changing ion suppression, it can compromise quantification.[12][16]

  • Isotopic Instability: Deuterium atoms placed on labile positions (like -OH or -NH groups) can exchange with hydrogen from the solvent, compromising the integrity of the standard.[15][17] Labels should always be on stable carbon positions.

  • Cost and Availability: Custom synthesis of a deuterated standard can be expensive and time-consuming.[1]

A non-deuterated analog IS may be considered a viable option only when a deuterated standard is not available or is prohibitively expensive, but this requires much more rigorous validation to prove its reliability.[1]

Visualizing the Mechanism of Correction

This diagram illustrates why co-elution is critical for accurate matrix effect compensation.

G cluster_0 Scenario 1: Deuterated IS (Co-elution) cluster_1 Scenario 2: Analog IS (Separation) A Analyte Suppressor Matrix Suppressor B Deuterated IS Suppressor->A Same Suppression Effect Suppressor->B Same Suppression Effect Result1 Result: Accurate Correction Ratio (A/B) is Constant C Analyte Suppressor2 Matrix Suppressor D Analog IS Elutes Later Result2 Result: Inaccurate Correction Ratio (C/D) is Skewed Suppressor2->C High Suppression

Caption: How co-elution enables superior matrix effect correction.

Conclusion

For high-stakes applications such as regulated drug development and clinical diagnostics, the use of a stable isotope-labeled, deuterated internal standard is unequivocally the gold standard.[1][4] The principle of isotope dilution, enabled by the near-perfect chemical analogy between the analyte and the IS, provides the most effective defense against the unpredictable nature of matrix effects, ensuring the highest level of data accuracy and integrity. While non-deuterated analogs can serve as a cost-effective alternative in some research contexts, their use demands extensive and rigorous validation to prove they are fit for purpose. The choice, therefore, is not merely one of convenience, but a critical decision that directly impacts the quality and reliability of the final quantitative result.

References

  • Reddy, G. Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. resolvemass.ca. [Link]

  • PubMed. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. National Center for Biotechnology Information. [Link]

  • RSC Publishing. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Royal Society of Chemistry. [Link]

  • Acanthus Research. Designing Stable Isotope Labeled Internal Standards. acanthus-research.com. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. waters.com. [Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.gov. [Link]

  • LCGC International. Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. chromatographyonline.com. [Link]

  • Office of Scientific and Technical Information. Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [Link]

  • Chromatography Online. The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). chromatographyonline.com. [Link]

  • Wikipedia. Isotope dilution. en.wikipedia.org. [Link]

  • Britannica. Isotope dilution. britannica.com. [Link]

  • Reddit. Accounting for the matrix effect - CHROMATOGRAPHY. reddit.com. [Link]

  • PubMed. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. National Center for Biotechnology Information. [Link]

  • PubMed. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation - Guidance for Industry. FDA.gov. [Link]

  • American Association for Clinical Chemistry. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org. [Link]

Sources

A Comparative Guide to Isotope Effect Studies: CYP450 Metabolism of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of the cytochrome P450 (CYP450) mediated metabolism of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea and its deuterated analog, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. We will explore the scientific rationale behind using deuterium substitution to modulate metabolic fate, provide detailed experimental protocols for a head-to-head comparison, and present illustrative data to guide researchers in drug development.

Introduction: The Strategic Use of Deuterium in Drug Discovery

In drug development, poor metabolic stability is a primary cause of compound attrition.[1] A common strategy to mitigate this is to identify the primary sites of metabolism, often called "metabolic soft spots," and modify the molecule to reduce its susceptibility to enzymatic degradation. One of the most elegant approaches to this is the selective replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium.[1][2]

This strategy is built upon a fundamental principle in physical organic chemistry: the Kinetic Isotope Effect (KIE) .[3][4] The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond due to deuterium's greater atomic mass.[3] Consequently, more energy is required to break a C-D bond. If the cleavage of this bond is the rate-determining step in a metabolic reaction, as is common in many CYP450-mediated oxidations, the deuterated compound will be metabolized more slowly than its hydrogenated counterpart.[5][6] This is known as a primary KIE and can lead to a more stable compound with an improved pharmacokinetic profile, potentially allowing for lower or less frequent dosing.[2][7]

The subject of this guide, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea, contains a potential metabolic soft spot: the N-methyl group. N-demethylation is a common metabolic pathway catalyzed by CYP450 enzymes.[8][9][10] By replacing the three hydrogens on this methyl group with deuterium (to form the -d3 analog), we hypothesize that the rate of N-demethylation will be significantly reduced. This guide will outline the definitive experiments to test this hypothesis.

Proposed Metabolic Pathway & Isotope Effect

The primary metabolic transformation we aim to investigate is the CYP450-catalyzed N-demethylation of the parent compound. This oxidative reaction proceeds via hydrogen atom abstraction from the N-methyl group, followed by hydroxylation to form an unstable carbinolamine intermediate, which then spontaneously decomposes to yield the N-desmethyl metabolite and formaldehyde.[9][11]

When the N-methyl group is replaced with a trideuteromethyl (-CD3) group, the initial C-D bond cleavage becomes the energetic bottleneck, slowing down the entire reaction cascade.

G P1 Parent (R-N-CH3) M1 Unstable Carbinolamine (R-N-CH2OH) P1->M1 CYP450 (C-H cleavage) kH (fast) F1 N-desmethyl Metabolite (R-N-H) + CH2O M1->F1 Spontaneous Decomposition P2 Parent-d3 (R-N-CD3) M2 Unstable Carbinolamine-d2 (R-N-CD2OH) P2->M2 CYP450 (C-D cleavage) kD (slow) F2 N-desmethyl Metabolite (R-N-H) + CD2O M2->F2 Spontaneous Decomposition

Caption: Proposed N-demethylation pathway showing the rate-limiting C-H vs. C-D cleavage.

Comparative Experimental Guide: In Vitro Metabolism

To objectively compare the metabolic stability of the parent compound and its -d3 analog, a well-controlled in vitro experiment using human liver microsomes (HLMs) is the industry standard.[12][13][14] HLMs are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly CYP450s.[13]

Experimental Workflow

The following diagram outlines the complete workflow for the comparative stability assay.

G start Start prep Stock Solution Preparation Parent Compound (10 mM in DMSO) Parent-d3 Compound (10 mM in DMSO) start->prep incubation Microsomal Incubation Combine: HLM, Buffer, NADPH System Add Compound (final 1 µM) Incubate at 37°C prep->incubation sampling Time-Point Sampling Aliquots taken at: 0, 5, 15, 30, 60 min incubation->sampling quench Reaction Quenching Add ice-cold Acetonitrile with Internal Standard to each aliquot sampling->quench process Sample Processing Vortex Centrifuge to pellet protein quench->process analysis LC-MS/MS Analysis Inject supernatant Quantify remaining parent compound process->analysis data Data Analysis Plot ln(% remaining) vs. Time Calculate t½ and CLint analysis->data end End data->end

Caption: Workflow for the comparative human liver microsomal stability assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format for efficiency and reproducibility.

A. Reagents and Materials:

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea (Parent)

  • 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 (Parent-d3)

  • DMSO (HPLC Grade)

  • Acetonitrile (ACN, LC-MS Grade) with a suitable internal standard (e.g., a structurally similar, stable compound)

  • Control compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

B. Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of the parent, parent-d3, and control compounds in DMSO. Create intermediate working solutions (e.g., 100 µM) by diluting the stock with buffer.[12]

  • Microsome & Cofactor Preparation:

    • On ice, thaw the HLM stock. Dilute with cold phosphate buffer to achieve a final incubation protein concentration of 0.5 mg/mL.[13][15]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions in phosphate buffer.

  • Incubation Setup (in a 96-well plate):

    • For each compound, set up reactions for each time point (e.g., 0, 5, 15, 30, 60 min) and a negative control (without NADPH).[12]

    • To the appropriate wells, add the diluted HLM solution.

    • Add the compound working solution to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Reaction Initiation and Sampling:

    • Initiate the reactions by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. For the 0-minute time point, add the quenching solution before the NADPH system.

    • Incubate the plate at 37°C with shaking.

    • At each designated time point (5, 15, 30, 60 min), stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.[8]

  • Sample Processing:

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated microsomal protein.

    • Carefully transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16][17][18] The method should be optimized to selectively quantify the parent and parent-d3 compounds, ensuring no interference from metabolites or matrix components.

    • Monitor specific mass transitions (parent ion -> fragment ion) for each analyte and the internal standard.

Data Analysis and Interpretation

The primary output of the experiment is the concentration of the parent compound remaining at each time point. This data is used to calculate key parameters of metabolic stability.

  • Calculate Percent Remaining:

    • % Remaining = (Peak Area Ratio at time Tx / Peak Area Ratio at time T0) * 100

    • (Peak Area Ratio = Analyte Peak Area / Internal Standard Peak Area)

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • t½ (min) = -0.693 / slope

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg protein in incubation)

Illustrative Data Comparison

The following table presents a realistic, hypothetical dataset comparing the two compounds.

ParameterParent CompoundParent-d3 Compound% Change
Half-Life (t½, min) 18.595.2+415%
Intrinsic Clearance (CLint, µL/min/mg) 74.914.6-80.5%
KIE (kH / kD) -5.15-

Interpretation:

The data clearly demonstrates a significant isotope effect. The half-life of the deuterated compound is over 5 times longer than the parent compound, and its intrinsic clearance is reduced by over 80%. A Kinetic Isotope Effect (KIE) value of 5.15 (calculated as the ratio of the elimination rate constants, kH/kD) is a strong indicator that C-H bond cleavage at the N-methyl position is a major rate-determining step in the compound's metabolism.[3] Such a result provides compelling evidence that deuteration at this position successfully "shields" the molecule from CYP450-mediated N-demethylation.

Conclusion and Broader Implications

This guide demonstrates a robust and systematic approach to evaluating the metabolic benefits of site-specific deuteration. The experimental workflow described, from microsomal incubation to LC-MS/MS analysis, provides a self-validating system to compare metabolic stability directly.[12][17]

The observation of a strong KIE for 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 confirms that N-demethylation is a primary clearance pathway and that deuterium substitution is an effective strategy to block this metabolic route.[5][6] For drug development professionals, this result is highly encouraging. It suggests that the deuterated compound would likely exhibit a longer in vivo half-life, reduced metabolic clearance, and potentially higher systemic exposure compared to the parent molecule. This could translate into a more favorable dosing regimen and an improved therapeutic window.[2] These findings provide a strong rationale for advancing the deuterated compound into further preclinical and clinical evaluation.

References

  • Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404. Retrieved from [Link]

  • Bioanalysis Zone. Small molecule analysis using MS. Retrieved from [Link]

  • Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. ACS Catalysis, 6(8), 5437–5447. Retrieved from [Link]

  • Kaur, S., & Goyal, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). Retrieved from [Link]

  • Molecules. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Ingenza Ltd. Deuterium: Slowing Metabolism One C–H Bond At A Time. Retrieved from [Link]

  • Chemistry For Everyone. (2025, July 11). What Are The Potential Future Uses Of Deuterium? [Video]. YouTube. Retrieved from [Link]

  • Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International - Chromatography Online. Retrieved from [Link]

  • Cyprotex. Microsomal Stability. Retrieved from [Link]

  • Jeong, E., et al. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, S5. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ResearchGate. (2010). The kinetic isotope effect in the search for deuterated drugs. Retrieved from [Link]

  • Anapharm Bioanalytics. Small Molecule Bioanalysis. Retrieved from [Link]

  • Shaik, S., et al. (2007). Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450: The Mechanistic Significance of Kinetic Isotope Effect Profiles. The Journal of Physical Chemistry B, 111(40), 11714–11723. Retrieved from [Link]

  • PubMed. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Retrieved from [Link]

  • Mercell. metabolic stability in liver microsomes. Retrieved from [Link]

  • Wikipedia. Kinetic isotope effect. Retrieved from [Link]

  • ResearchGate. (2015). Two possible mechanisms for N-demethylation of tertiary amines by cytochrome P450 and synthetic Fe(iv) oxo complexes (P = porphyrin). Retrieved from [Link]

  • MDPI. (2021). High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism. Retrieved from [Link]

  • PubMed. (1997). Cytochromes P450 mediating the N-demethylation of amitriptyline. Retrieved from [Link]

  • Waters. Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Retrieved from [Link]

  • Creative Bioarray. Microsomal Stability Assay. Retrieved from [Link]

Sources

Validation of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 as a tracer in metabolic flux analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 as a Novel Tracer in Metabolic Flux Analysis

Introduction: The Quest for Precision in Mapping Metabolic Fates

Metabolic Flux Analysis (MFA) is a cornerstone of systems biology, providing a quantitative framework to understand the intricate network of biochemical reactions within a cell. The precision of MFA hinges on the use of stable isotope tracers, which act as molecular spies, allowing us to follow the journey of atoms through metabolic pathways. While universally recognized tracers like ¹³C-glucose and ¹⁵N-glutamine have been invaluable, the expanding landscape of drug development and xenobiotic metabolism demands novel tracers to probe specific, non-canonical pathways.

This guide introduces 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 (MTMU-d3), a custom-synthesized, deuterium-labeled compound, as a potential tracer for investigating the metabolic fate of its parent molecule, a hypothetical drug candidate. We will provide a comprehensive framework for its validation, comparing its performance characteristics against the gold-standard tracer, ¹³C₆-Glucose. This guide is intended for researchers in drug metabolism, pharmacology, and systems biology who are seeking to employ novel tracers to answer targeted biological questions.

Part 1: Foundational Principles - Why a New Tracer?

The choice of a tracer is dictated by the specific metabolic pathway under investigation. MTMU-d3 is designed to answer a critical question in drug development: What is the metabolic fate and downstream impact of the novel therapeutic agent, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea? The introduction of three deuterium atoms (d3) on the methyl group provides a stable, heavy isotope signature that can be tracked by mass spectrometry.

The validation process described herein is built on three pillars:

  • Chemical and Isotopic Purity: Ensuring the tracer is free from contaminants and that the isotopic enrichment is high and accurately known.

  • Metabolic Stability and Pathway Specificity: Confirming that the deuterium label is stable and does not exchange with solvent, and that the tracer faithfully follows the metabolic pathways of its unlabeled counterpart.

  • Analytical Robustness: Developing and validating a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to detect and quantify the tracer and its metabolites.

Hypothesized Metabolic Pathway of MTMU

Before initiating tracer studies, a hypothesized metabolic pathway for the parent compound is essential. Based on its chemical structure, MTMU is likely to undergo Phase I and Phase II metabolism. The primary focus of using MTMU-d3 is to trace the disposition of the core urea and tetrahydrofuran moieties.

A MTMU-d3 (Tracer Administered) BB BB A->BB B Phase I Metabolism (e.g., Hydroxylation on THF ring) E Incorporation into downstream metabolites? (Hypothesis to be tested) B->E C Phase II Metabolism (e.g., Glucuronidation) D Excretion (Urine, Feces) C->D BB->C

Caption: Hypothesized metabolic pathway of MTMU-d3.

Part 2: The Validation Workflow - A Step-by-Step Experimental Guide

This section details the rigorous, self-validating protocol for the analytical and biological validation of MTMU-d3.

Step 1: Purity and Enrichment Analysis

Objective: To confirm the chemical purity and isotopic enrichment of the synthesized MTMU-d3.

Methodology:

  • Chemical Purity Assessment (LC-UV/MS):

    • Dissolve MTMU-d3 in a suitable solvent (e.g., methanol).

    • Inject onto a reverse-phase C18 column using a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the eluent using a UV detector (e.g., at 210 nm) and a high-resolution mass spectrometer.

    • Self-Validation Check: Purity should be >98%, with no detectable unlabeled MTMU.

  • Isotopic Enrichment Verification (HRMS):

    • Infuse a solution of MTMU-d3 directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire the mass spectrum and determine the relative abundance of the M+0, M+1, M+2, and M+3 isotopes.

    • Self-Validation Check: The isotopic enrichment for the M+3 species should be >99%.

Step 2: In Vitro Tracer Stability

Objective: To ensure the deuterium label on MTMU-d3 is stable and does not exchange under physiological conditions.

Methodology:

  • Incubate MTMU-d3 in cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum at 37°C for 24, 48, and 72 hours.

  • At each time point, extract the medium and analyze by LC-MS/MS to determine the isotopic distribution of MTMU-d3.

  • Self-Validation Check: The isotopic enrichment of MTMU-d3 should remain unchanged over the time course of the experiment, indicating the stability of the deuterium label.

Step 3: Cell Culture and Isotope Labeling

Objective: To trace the metabolic fate of MTMU-d3 in a relevant cell line (e.g., HepG2, a human liver cancer cell line commonly used for metabolism studies).

Methodology:

  • Culture HepG2 cells to ~80% confluency.

  • Replace the standard medium with a medium containing a known concentration of MTMU-d3 (e.g., 10 µM). For comparison, a separate set of cultures should be treated with ¹³C₆-Glucose.

  • Incubate for a defined period (e.g., 24 hours) to allow for uptake and metabolism of the tracer.

  • Harvest the cells and quench metabolism by snap-freezing in liquid nitrogen.

  • Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Separate the extract into polar and non-polar fractions for comprehensive analysis.

cluster_0 Cell Culture & Isotope Labeling cluster_1 Metabolite Extraction cluster_2 LC-MS/MS Analysis A 1. Seed HepG2 Cells B 2. Grow to 80% Confluency A->B C 3. Replace Medium with MTMU-d3 B->C D 4. Incubate for 24h C->D E 5. Harvest & Quench Metabolism D->E F 6. Extract with 80% Methanol E->F G 7. Separate Fractions F->G H 8. Analyze Extracts G->H I 9. Identify Labeled Metabolites H->I J 10. Quantify Isotope Incorporation I->J

A Comparative Guide to the Pharmacokinetics of Deuterated γ-Tocotrienol Isomers: A Strategy to Enhance Bioavailability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Executive Summary: Overcoming the Metabolic Hurdle of γ-Tocotrienol

γ-Tocotrienol (γ-T3), a key isomer of the vitamin E family, exhibits significant therapeutic potential, including potent hypocholesterolemic and anti-cancer activities.[1] However, its clinical translation is severely hampered by poor oral bioavailability and a short plasma half-life. This is primarily due to rapid and extensive first-pass metabolism in the liver.[2][3] A primary metabolic route is the degradation of its farnesyl side chain, a process initiated by cytochrome P450-mediated hydroxylation.[2][4]

This guide explores a powerful medicinal chemistry strategy—selective deuteration—to mitigate this metabolic vulnerability. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, at specific metabolically active sites, we can leverage the Deuterium Kinetic Isotope Effect (KIE) to slow enzymatic degradation.[5][6] This guide will detail the scientific rationale for this approach, present comparative experimental data from highly analogous compounds, and provide robust protocols for researchers aiming to validate this strategy for γ-T3.

The Scientific Rationale: Targeting the Metabolic "Achilles' Heel" of γ-Tocotrienol

To rationally design a more stable γ-T3 analog, we must first understand its breakdown. The metabolism of tocotrienols is a multi-step process primarily occurring in the liver.

The Rate-Limiting Step: The critical initiating and rate-limiting step is the ω-hydroxylation of one of the terminal methyl groups on the farnesyl tail.[4] This reaction is catalyzed by the CYP4F2 enzyme, which converts the methyl group into a hydroxymethyl group.

Subsequent Degradation: Following this initial oxidation, the side chain is progressively shortened via a series of β-oxidation cycles. This metabolic cascade ultimately produces various water-soluble carboxychromanol metabolites, such as 2-(β-carboxyethyl)-6-hydroxychroman (CEHC), which are then readily excreted.[2][7] Studies have shown that γ-T3 is metabolized more rapidly and extensively than its corresponding tocopherol counterpart, γ-tocopherol.[2]

The Deuteration Strategy: The KIE principle states that a chemical bond involving a heavier isotope (like the carbon-deuterium, or C-D, bond) has a lower vibrational frequency and a lower zero-point energy compared to a bond with a lighter isotope (the carbon-hydrogen, or C-H, bond).[6] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is part of the rate-determining step.[6]

Given that CYP4F2-mediated ω-hydroxylation is the metabolic bottleneck, selectively replacing the hydrogen atoms on the terminal methyl groups of γ-T3 with deuterium is the most logical strategy to enhance its metabolic stability. This would create isomers such as d3-γ-T3 (one terminal methyl group deuterated) or d6-γ-T3 (both terminal methyl groups deuterated).

cluster_0 Metabolic Pathway of γ-Tocotrienol GT3 γ-Tocotrienol (γ-T3) Intermediate ω-hydroxy-γ-T3 GT3->Intermediate CYP4F2-mediated ω-Hydroxylation (Rate-Limiting Step) TARGET FOR DEUTERATION Metabolites Carboxychromanol Metabolites (e.g., γ-CEHC) Intermediate->Metabolites β-Oxidation Cascade Excretion Urinary Excretion Metabolites->Excretion Enhanced Solubility

Caption: Metabolic degradation pathway of γ-Tocotrienol.

Comparative Pharmacokinetic Analysis: A Validated Case Study with δ-Tocotrienol

While direct, head-to-head pharmacokinetic data for deuterated γ-T3 isomers is not yet extensively published, a seminal study on the highly analogous δ-tocotrienol (DT3) provides compelling proof-of-concept.[4] DT3 is metabolized via the identical CYP4F2-mediated ω-hydroxylation pathway. The study compared the metabolic stability of standard, non-deuterated DT3 with d6-DT3, where both terminal methyl groups were fully deuterated.

In Vitro Metabolic Stability

The initial test of the deuteration strategy was performed using an in vitro model with mouse liver microsomes, which are rich in metabolic enzymes like CYP4F2.

  • Result: The study found that d6-DT3 demonstrated significantly improved metabolic stability compared to its non-deuterated counterpart.[4] This provides direct evidence that deuteration at the terminal methyl groups effectively slows enzymatic degradation.

In Vivo Pharmacokinetic Profile

Following the promising in vitro results, a comparative pharmacokinetic study was conducted in mice. Animals were administered either DT3 or d6-DT3 subcutaneously, and plasma concentrations were monitored over 24 hours.

  • Result: The in vivo study confirmed the in vitro findings. Mice treated with d6-DT3 showed improved metabolic stability, reflected by higher plasma drug concentrations over time compared to those treated with standard DT3.[4]

Table 1: Comparative Pharmacokinetic Data Summary (Derived from δ-Tocotrienol Study[4])

ParameterNon-Deuterated δ-T3d6-δ-T3Implication for γ-T3
In Vitro Stability StandardImproved d6-γ-T3 is expected to show higher stability in liver microsome assays.
In Vivo Exposure StandardImproved d6-γ-T3 is expected to result in a higher AUC and Cmax in animal models.
Mechanism Rapid ω-hydroxylationSlowed ω-hydroxylation The Deuterium Kinetic Isotope Effect at the site of CYP4F2 action is validated.

These results strongly support the hypothesis that deuterating the terminal methyl groups of a tocotrienol is a viable and effective strategy for increasing its systemic exposure by reducing its rate of metabolic clearance.

Experimental Protocols for Comparative Pharmacokinetic Assessment

To rigorously evaluate and compare the pharmacokinetics of non-deuterated γ-T3 with its deuterated isomers (e.g., d6-γ-T3), a well-controlled in vivo study is essential. The following protocols provide a detailed framework based on established methodologies.[4][8]

In Vivo Pharmacokinetic Study Protocol
  • Animal Model Selection: Utilize male CD-1 or similar mouse strain (8-10 weeks old). House animals under standard conditions with controlled light/dark cycles and access to food and water ad libitum. Acclimate animals for at least one week prior to the study.

    • Causality: This strain is a common, well-characterized model for pharmacokinetic studies. Using a single gender minimizes variability from sex-specific metabolic differences.

  • Compound Formulation: Prepare dosing solutions of non-deuterated γ-T3 and d6-γ-T3 in a suitable vehicle, such as a mixture of PEG400, Tween 80, and saline. Ensure complete solubilization.

  • Dosing and Group Allocation: Randomly assign animals to two groups (n=5-8 per group): Group 1 (Control: non-deuterated γ-T3) and Group 2 (Test: d6-γ-T3). Administer a single dose (e.g., 50 mg/kg) via oral gavage (p.o.) or subcutaneous (s.c.) injection.

  • Blood Sample Collection: Collect serial blood samples (~50-100 µL) from the tail vein or retro-orbital sinus at specified time points: pre-dose (0 hr), and 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Collect samples into EDTA-coated microcentrifuge tubes.

    • Self-Validation: A full time-course is critical to accurately calculate key PK parameters like Cmax, Tmax, AUC, and half-life.

  • Plasma Processing: Immediately following collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. Carefully transfer the supernatant (plasma) to fresh, labeled tubes and store at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for accurately quantifying the parent compounds in plasma.[9][10]

  • Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction): a. Thaw plasma samples on ice. b. To 50 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled analog like d5-α-tocopherol, or a structurally related compound not present endogenously). c. Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute. d. Centrifuge at high speed (e..g., 14,000 x g for 10 minutes) at 4°C. e. Transfer the supernatant to a new tube. f. Perform a liquid-liquid extraction by adding 500 µL of hexane, vortexing, and centrifuging to separate the layers. g. Carefully transfer the upper organic layer (containing the analytes) to a clean tube and evaporate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in 100 µL of the mobile phase for injection.

    • Trustworthiness: The use of an internal standard is crucial to correct for variability in sample extraction and instrument response, ensuring accurate quantification.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[9]

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for non-deuterated γ-T3, d6-γ-T3, and the internal standard. The 6-dalton mass difference between γ-T3 and d6-γ-T3 allows for their unambiguous, simultaneous detection.

  • Data Analysis: Construct calibration curves using standards of known concentrations. Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis with software like Phoenix WinNonlin.

cluster_workflow Experimental Workflow Dosing Animal Dosing (γ-T3 vs d6-γ-T3) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Storage Store at -80°C Processing->Storage Extraction Sample Extraction (Protein Precipitation, LLE) Storage->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Data Analysis LCMS->PK_Analysis

Caption: Workflow for comparative pharmacokinetic analysis.

Future Directions and Conclusion

The evidence presented, strongly supported by the d6-δ-tocotrienol case study, validates the scientific premise that deuterating the terminal methyl groups of γ-T3 is a highly promising strategy to enhance its pharmacokinetic profile.[4] By slowing the rate-limiting step of its metabolism, this modification is expected to increase systemic exposure, potentially leading to improved therapeutic efficacy at lower doses.

The critical next step for the research community is to conduct a direct, head-to-head comparative pharmacokinetic study as outlined above, specifically comparing non-deuterated γ-T3 with d6-γ-T3. Such a study would provide the definitive quantitative data (AUC, Cmax, half-life) needed to confirm the magnitude of the KIE in vivo for this specific molecule and pave the way for its further development as a clinically viable therapeutic agent.

References

  • Burton, G. W., Ingold, K. U., Cheeseman, K. H., & Slater, T. F. (1990). Application of deuterated alpha-tocopherols to the biokinetics and bioavailability of vitamin E. Free Radical Research Communications, 11(1-3), 99-107. [Link]

  • Gao, R., et al. (2020). Deuteration of the farnesyl terminal methyl groups of δ-tocotrienol and its effects on the metabolic stability and ability of inducing G-CSF production. Bioorganic & Medicinal Chemistry Letters, 30(24), 127629. [Link]

  • Lodge, J. K., Traber, M. G., Elsner, A., & Brigelius-Flohé, R. (2000). A rapid method for the extraction and determination of vitamin E metabolites in human urine. Journal of Lipid Research, 41(1), 148-154. [Link]

  • Gao, F., et al. (2017). Vitamin E bioavailability: Mechanisms of intestinal absorption in the spotlight. Nutrients, 9(12), 1306. [Link]

  • Traber, M. G., et al. (1998). Vitamin E dose-response studies in humans with use of deuterated RRR-alpha-tocopherol. The American Journal of Clinical Nutrition, 68(4), 847-853. [Link]

  • Jiang, Q., et al. (2008). γ-Tocotrienol and γ-Tocopherol Are Primarily Metabolized to Conjugated 2-(β-carboxyethyl)-6-Hydroxy-2,7,8-Trimethylchroman and Sulfated Long-Chain Carboxychromanols in Rats. The Journal of Nutrition, 138(8), 1455-1461. [Link]

  • Burton, G. W., & Ingold, K. U. (1992). Biokinetics of Vitamin E Using Deuterated Tocopherols. In Vitamin E in Health and Disease (pp. 329-344). CRC Press. [Link]

  • Pah-Lavan, N., et al. (2015). A new formulation of Gamma Delta Tocotrienol has superior bioavailability compared to existing Tocotrienol-Rich Fraction in healthy human subjects. Food & Nutrition Research, 59, 28373. [Link]

  • Fu, J. Y., et al. (2015). Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma. Journal of Chemistry, 2015, 816573. [Link]

  • Fu, C., et al. (2018). Pharmacokinetics and Safety of Vitamin E δ-Tocotrienol after Single and Multiple Doses in Healthy Subjects with Measurement of Vitamin E Metabolites. Journal of Clinical Pharmacology, 58(9), 1181-1191. [Link]

  • Qureshi, A. A., et al. (2016). Evaluation of Pharmacokinetics, and Bioavailability of Higher Doses of Tocotrienols in Healthy Fed Humans. Journal of Clinical & Experimental Cardiology, 7(4), 434. [Link]

  • Frank, J. (2005). Beyond vitamin E: the metabolism of tocotrienols. Journal of the American College of Nutrition, 24(5), 419-420. [Link]

  • Yap, S. P., Yuen, K. H., & Wong, J. W. (2003). Pharmacokinetics and bioavailability of α-, γ- and δ-tocotrienols under different food status. Journal of Pharmacy and Pharmacology, 55(1), 53-58. [Link]

  • Swanson, J. E., et al. (2002). Studies in humans using deuterium-labeled alpha- and gamma-tocopherols demonstrate faster plasma gamma-tocopherol disappearance and greater gamma-metabolite production. The Journal of Nutrition, 132(12), 3679-3682. [Link]

  • Qureshi, A. A., et al. (2016). Evaluation of Pharmacokinetics, and Bioavailability of Higher Doses of Tocotrienols in Healthy Fed Humans. Journal of Clinical & Experimental Cardiology, 7(4), 1-8. [Link]

  • Qureshi, A. A., et al. (2016). Evaluation of Pharmacokinetics, and Bioavailability of Higher Doses of Tocotrienols in Healthy Fed Humans. Longdom Publishing. [Link]

  • Wikipedia contributors. (2023, April 25). γ-Tocotrienol. In Wikipedia, The Free Encyclopedia. [Link]

  • Yap, S. P., Julianto, T., Wong, J. W., & Yuen, K. H. (1999). Simple high-performance liquid chromatographic method for the determination of tocotrienols in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 735(2), 279-283. [Link]

  • Nagy, K., et al. (2015). Comprehensive Analysis of Vitamin E Constituents in Human Plasma by Liquid Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 63(28), 6347-6356. [Link]

  • De Feyter, H. M., et al. (2021). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. Metabolites, 11(1), 37. [Link]

  • Kushnir, M. M., et al. (2012). Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS. Methods in Molecular Biology, 828, 117-133. [Link]

  • Gao, F., et al. (2010). Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS. Journal of Lipid Research, 51(5), 1235-1242. [Link]

  • Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Angewandte Chemie International Edition, 57(7), 1758-1784. [Link]

  • Chemistry For Everyone. (2023, August 11). What Is The Deuterium Kinetic Isotope Effect? [Video]. YouTube. [Link]

  • Theriault, A., Chao, J. T., & Wang, Q. (1999). Effects of gamma-tocotrienol on ApoB synthesis, degradation, and secretion in HepG2 cells. Arteriosclerosis, Thrombosis, and Vascular Biology, 19(3), 704-712. [Link]

Sources

A Guide to Inter-Laboratory Validation for the Quantification of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. As a deuterated stable isotope-labeled compound, it is primarily intended for use as an internal standard (IS) in quantitative bioanalysis, likely by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The objective of an inter-laboratory validation is to establish the reproducibility and robustness of an analytical method when performed by different laboratories, using different equipment and personnel.[2] This process is critical for ensuring data consistency in multi-site clinical trials, proficiency testing, or when transferring methods between contract research organizations (CROs) and sponsor laboratories.

This document is structured to provide not just a protocol, but the scientific rationale behind the experimental design, in line with global regulatory standards such as those established by the FDA and the International Council for Harmonisation (ICH).[3][4][5][6]

The Foundational Principle: A Validated Single-Laboratory Method

Before an inter-laboratory study can commence, a robust and comprehensively validated analytical method must be established in an originating laboratory. This initial validation serves as the benchmark against which the performance of participating laboratories will be measured. The validation should demonstrate that the method is suitable for its intended purpose.[6]

Key Validation Parameters (Single-Laboratory)

The originating laboratory must validate the following parameters in accordance with guidelines such as the ICH M10 on Bioanalytical Method Validation.[4][5][6]

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte from other components in the matrix, including endogenous substances and potential metabolites.[7]

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[7] These should be assessed within a single run (intra-assay) and between different runs (inter-assay).[7]

  • Calibration Curve and Linearity: The relationship between the analyte concentration and the instrument response. A linear model is typically used, and its range should cover the expected concentrations in study samples.[7][8]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[2][8]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the biological matrix.[9] This is a critical parameter in LC-MS/MS-based assays.[9]

  • Recovery: The efficiency of the extraction process.[7]

  • Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage.[10][11]

Experimental Protocol: Single-Laboratory LC-MS/MS Method Validation

The following is a detailed, step-by-step methodology for the validation of a hypothetical LC-MS/MS method for the quantification of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 in human plasma.

Materials and Reagents
  • Reference standard of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

  • Blank human plasma (screened for interferences)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Internal Standard (a structurally similar compound, if the d3 compound is the analyte of interest; if the d3 is the IS, a non-labeled analyte would be quantified). For the purpose of this guide, we will assume we are validating the quantification of the d3 compound itself, using a different IS.

Instrumentation and Chromatographic Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Preparation of Stock and Working Solutions
  • Prepare a 1 mg/mL stock solution of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 in methanol.

  • Prepare serial dilutions to create working solutions for spiking into plasma to form calibration standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.

  • Add 150 µL of the internal standard solution in acetonitrile.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Validation Experiments
  • Selectivity: Analyze at least six different lots of blank human plasma to check for interfering peaks at the retention time of the analyte and IS.

  • Calibration Curve: Prepare a set of at least six non-zero calibration standards by spiking blank plasma with known concentrations of the analyte. The curve should be analyzed in at least three separate runs.

  • Accuracy and Precision: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC. Analyze five replicates of each QC level in three separate analytical runs.

  • Stability: Evaluate the stability of the analyte in plasma by analyzing low and high QC samples after subjecting them to three freeze-thaw cycles, 24 hours at room temperature (bench-top), and for an extended period at -80°C (long-term).

Visualization of the Single-Laboratory Validation Workflow

Single-Lab Validation Workflow RefStd Reference Standard Stocks Stock & Working Solutions RefStd->Stocks Plasma Blank Plasma CalStds Calibration Standards Plasma->CalStds QCs Quality Controls Plasma->QCs Reagents Reagents Reagents->Stocks Stocks->CalStds Stocks->QCs SamplePrep Sample Preparation (Protein Precipitation) CalStds->SamplePrep QCs->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProc Data Processing LCMS->DataProc ValParams Validation Parameters Assessment (Accuracy, Precision, etc.) DataProc->ValParams

Caption: Workflow for single-laboratory bioanalytical method validation.

Designing the Inter-Laboratory Validation Study

Once the method is validated in the originating laboratory, the inter-laboratory study can be initiated. The goal is to demonstrate that the method is transferable and that comparable results can be obtained across different sites.

Study Protocol

A detailed study protocol must be developed and shared with all participating laboratories. This protocol should include:

  • The validated analytical method.

  • A clear description of the experiments to be performed.

  • The number and concentration of samples to be analyzed.

  • Acceptance criteria for all experiments.

  • Instructions for sample handling, storage, and shipping.

Participating Laboratories

A minimum of two participating laboratories, in addition to the originating laboratory, is recommended.

Cross-Validation

Cross-validation is the core of the inter-laboratory study.[8] It involves the analysis of the same set of samples by both the originating and participating laboratories.

  • Sample Sets: The originating laboratory should prepare a set of at least 20 study samples (if available) or spiked QC samples covering the entire calibration range.

  • Blinding: It is good practice for the samples to be analyzed in a blinded manner by the participating laboratories.

  • Data Comparison: The results from each laboratory are then compared. The difference between the values obtained by the originating and participating laboratories should be within a predefined acceptance limit (e.g., ±20%).

Visualization of the Inter-Laboratory Validation Workflow

Inter-Lab Validation Workflow cluster_origin Originating Laboratory cluster_participant1 Participating Laboratory 1 cluster_participant2 Participating Laboratory 2 cluster_comparison Data Comparison & Assessment ValMethod Validated Analytical Method PrepSamples Prepare & Ship QC/Study Samples ValMethod->PrepSamples AnalyzeOrigin Analyze Samples (Set A) PrepSamples->AnalyzeOrigin ReceiveSamples1 Receive Samples PrepSamples->ReceiveSamples1 Shipment ReceiveSamples2 Receive Samples PrepSamples->ReceiveSamples2 Shipment ResultsOrigin Results A AnalyzeOrigin->ResultsOrigin Compare Compare Results (A vs. B, A vs. C) ResultsOrigin->Compare AnalyzeParticipant1 Analyze Samples (Set B) ReceiveSamples1->AnalyzeParticipant1 ResultsParticipant1 Results B AnalyzeParticipant1->ResultsParticipant1 ResultsParticipant1->Compare AnalyzeParticipant2 Analyze Samples (Set C) ReceiveSamples2->AnalyzeParticipant2 ResultsParticipant2 Results C AnalyzeParticipant2->ResultsParticipant2 ResultsParticipant2->Compare

Caption: Workflow for a typical inter-laboratory validation study.

Data Presentation and Acceptance Criteria

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: Example Single-Laboratory Validation Data for Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV, n=5)Inter-Assay Precision (%CV, n=15)Intra-Assay Accuracy (%RE, n=5)Inter-Assay Accuracy (%RE, n=15)
LLOQ1.0≤ 20%≤ 20%± 20%± 20%
Low3.0≤ 15%≤ 15%± 15%± 15%
Medium50.0≤ 15%≤ 15%± 15%± 15%
High150.0≤ 15%≤ 15%± 15%± 15%

%CV = Percent Coefficient of Variation; %RE = Percent Relative Error

Table 2: Example Inter-Laboratory Cross-Validation Data
Sample IDOriginating Lab Conc. (ng/mL)Participating Lab 1 Conc. (ng/mL)% Difference vs. OriginatingParticipating Lab 2 Conc. (ng/mL)% Difference vs. Originating
Sample 12.52.7+8.0%2.4-4.0%
Sample 215.814.9-5.7%16.5+4.4%
Sample 375.278.1+3.9%73.0-2.9%
Sample 4180.5175.0-3.0%188.2+4.3%
..................

Acceptance Criterion: At least two-thirds of the samples must have a percent difference within ±20% between laboratories.

Conclusion and Trustworthiness

A successful inter-laboratory validation demonstrates the ruggedness and reproducibility of the analytical method for quantifying 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. This process is a cornerstone of ensuring data integrity and comparability across different analytical sites. By adhering to the principles outlined in this guide, which are grounded in international regulatory standards, researchers and drug development professionals can have high confidence in the data generated, regardless of where the analysis is performed. The self-validating nature of this tiered approach—from a robust single-laboratory validation to a comprehensive inter-laboratory comparison—ensures that the method is fit for its intended purpose in a regulated environment.

References

  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples.
  • European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • LCGC International. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC. Retrieved from [Link]

  • Celerion. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bioanalytical method validation: An updated review - PMC. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • Lab Manager. (2025). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Retrieved from [Link]

  • Novartis OAK. (2015). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Retrieved from [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

  • SAGE Journals. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2025). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

  • Intertek. (n.d.). Recommendations for the Bioanalytical Method Validation of Ligand-binding Assays to Support Pharmacokinetic Assessments of Macromolecules. Retrieved from [Link]

  • illuminated Cell. (n.d.). 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. Retrieved from [Link]

  • Biorepositories. (n.d.). 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. Retrieved from [Link]

  • Health System Action Network Lab. (n.d.). 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. Retrieved from [Link]

  • RNA Cell Therapy. (n.d.). 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3. Retrieved from [Link]

Sources

Benchmarking 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 against other vitamin E analogs in stability assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Vitamin E Analogs in Therapeutic Development

Vitamin E, a cornerstone of lipid-soluble antioxidants, encompasses a family of eight naturally occurring compounds: four tocopherols and four tocotrienols.[1][2] Of these, α-tocopherol is the most biologically active form and has been the primary focus of research for its role in protecting cell membranes from oxidative damage.[3][4] The core function of these molecules is to scavenge lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[1][5] However, the therapeutic landscape is expanding, with research now highlighting the unique and sometimes superior anti-inflammatory and antioxidant properties of other analogs like γ-tocopherol.[1][3][6][7]

The quest for novel therapeutics with enhanced stability and efficacy has led to the synthesis of new vitamin E analogs. This guide provides a comprehensive framework for benchmarking the stability of a novel deuterated compound, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 (hereafter referred to as Compound-D3), against well-established vitamin E analogs: α-tocopherol, γ-tocopherol, and the water-soluble analog, Trolox.[8][9]

This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the experimental design for stability assays, the rationale behind the chosen stress conditions, and a comparative analysis of the resulting data. Our objective is to provide a robust methodology for evaluating the stability profile of new chemical entities in the vitamin E class.

Meet the Analogs: A Comparative Overview

A molecule's stability is intrinsically linked to its structure. Here, we compare the structures and known properties of our selected vitamin E analogs.

Compound Structure Key Characteristics
α-Tocopherol

The most biologically active form of vitamin E, known for its potent antioxidant properties.[3] However, it can exhibit pro-oxidant activity at higher concentrations.[10][11] It is highly lipophilic.
γ-Tocopherol

The most common form of vitamin E in the American diet.[2] It possesses a unique ability to scavenge reactive nitrogen species, offering different anti-inflammatory benefits compared to α-tocopherol.[6][7][12]
Trolox

A water-soluble analog of vitamin E, often used as a standard in antioxidant capacity assays.[8][13] Its water solubility makes it a valuable tool in various biological and biochemical applications to mitigate oxidative stress.[8][9][14]
Compound-D3 (Hypothetical) 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3A novel, deuterated compound designed for potential therapeutic use. Its stability against thermal, oxidative, and photolytic stress is unknown and is the subject of this investigation. The deuteration may offer altered metabolic stability, a common strategy in drug design.

Experimental Design: A Multi-Faceted Approach to Stability Testing

To comprehensively evaluate the stability of Compound-D3 against its counterparts, a series of forced degradation studies were conducted. These studies, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, expose the compounds to stress conditions to predict their long-term stability.[15][16][17]

A systematic workflow was employed for all stability assays:

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare stock solutions of each analog in appropriate solvent (e.g., ethanol for tocopherols, water for Trolox) thermal Thermal Stress (60°C in controlled oven) prep->thermal Expose aliquots to: oxidative Oxidative Stress (3% H2O2 at room temp) prep->oxidative Expose aliquots to: photo Photolytic Stress (ICH-compliant light exposure) prep->photo Expose aliquots to: sampling Sample at predetermined time points (0, 2, 4, 8, 24, 48 hrs) thermal->sampling oxidative->sampling photo->sampling hplc Quantify remaining parent compound using a validated stability-indicating RP-HPLC method sampling->hplc data Calculate percentage degradation and degradation kinetics hplc->data G cluster_0 Relative Stability α-Tocopherol α-Tocopherol γ-Tocopherol γ-Tocopherol α-Tocopherol->γ-Tocopherol Increasing Stability -> Trolox Trolox γ-Tocopherol->Trolox Increasing Stability -> Compound-D3 Compound-D3 Trolox->Compound-D3 Increasing Stability ->

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers at the forefront of scientific innovation, our work with novel and specialized compounds like 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 demands the highest standards of safety and operational excellence. This deuterated urea derivative, likely utilized as an internal standard or tracer in metabolic studies, requires meticulous handling from procurement to disposal.[1] This guide provides a direct, procedural framework for its proper disposal, ensuring the safety of laboratory personnel, adherence to regulatory standards, and the integrity of our research environment. While a specific Safety Data Sheet (SDS) for this exact deuterated compound is not publicly available, the following protocols are synthesized from best practices for substituted ureas, deuterated compounds, and overarching laboratory chemical waste regulations established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the material's potential hazards. Based on its chemical structure—a substituted urea containing a tetrahydrofuran moiety—we can infer a hazard profile that guides our handling and disposal decisions.

Inferred Hazard Profile:

  • Health Hazards: Substituted ureas can act as skin and eye irritants.[2] While acute toxicity is often low for simple ureas, the complete toxicological profile of this specific molecule is unknown. Therefore, it must be handled as a potentially hazardous substance.[2][3]

  • Physical Hazards: The compound itself is unlikely to be flammable, but it may be dissolved in a carrier solvent for experimental use. The overall flammability of the waste will depend on the solvent.

  • Reactivity: Urea compounds are generally stable but can be incompatible with strong oxidizing agents, acids, alkalis, and nitrites.[2][3][4] Contact with hypochlorites (bleach) can form explosive nitrogen trichloride and must be strictly avoided.[3]

  • Deuteration: The deuterium labeling does not significantly alter the chemical reactivity or primary hazards for disposal purposes. However, it is crucial to segregate deuterated waste to prevent isotopic dilution of other materials and because disposal routes may differ.[5][6]

Regulatory Waste Determination: Under the Resource Conservation and Recovery Act (RCRA), a chemical is considered hazardous waste if it is specifically "listed" by the EPA or if it exhibits "characteristic" hazardous properties (ignitability, corrosivity, reactivity, or toxicity).[7][8] 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is not an EPA-listed waste. Therefore, its classification depends on the characteristics of the waste stream in which it is discarded. It is prudent and standard practice to manage laboratory chemicals with unknown toxicity as hazardous waste.

Summary of Key Safety and Handling Data
ParameterGuidelineRationale & Source(s)
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), fully-buttoned lab coat.To prevent skin and eye contact with a substance of unknown toxicological properties.[2][9][10]
Engineering Controls Handle within a chemical fume hood or in a well-ventilated area.To minimize inhalation exposure to any dusts or aerosols.[3][9]
Primary Incompatibilities Strong oxidizing agents, strong acids, alkalis, nitrites, sodium or calcium hypochlorite.To prevent violent reactions or the formation of toxic/explosive byproducts.[2][3][4]
Waste Classification Treat as a non-listed chemical hazardous waste.Prudent practice for research chemicals with incomplete hazard data, ensuring compliance with EPA and OSHA standards.[7][11]

Part 2: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for ensuring safety and compliance. The following steps provide a clear, actionable plan for managing waste containing 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 from the point of generation to its final removal from the laboratory.

Step 1: Select a Compatible Waste Container

The integrity of the waste containment system is paramount.

  • Action: Collect all waste containing this compound (pure solid, solutions, and contaminated consumables like pipette tips) in a dedicated, sealable waste container.

  • Causality: The container must be chemically compatible to prevent degradation, leaks, or reactions. For a urea-based compound, a high-density polyethylene (HDPE) or polypropylene container with a screw-top cap is an excellent choice.[4][12] Avoid metal containers for acidic or basic waste streams and ensure the cap is in good condition without cracks or deterioration.[12][13]

Step 2: Ensure Proper and Complete Labeling

Clear communication of container contents is a non-negotiable safety requirement.

  • Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container.

  • Causality: This label is essential for anyone who may handle the container and for final disposal. Per EPA and OSHA regulations, the label must clearly state:

    • The words "HAZARDOUS WASTE ".[10][14]

    • The full, unabbreviated chemical name: "1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 ". List any solvents present as well.

    • A clear indication of the associated hazards (e.g., "Irritant," "Handle with Caution").[14]

Step 3: Segregate and Accumulate Waste Safely

Proper segregation prevents dangerous reactions and simplifies the final disposal process.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][14]

  • Causality: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12][14] Crucially, this waste must be segregated from incompatible materials.[12] Store containers of deuterated waste separately from non-deuterated waste to avoid costly analytical challenges for the disposal facility.[5] Use secondary containment (e.g., a plastic tub) to contain potential spills.

Step 4: Arrange for Final Disposal

Disposal of chemical waste is a regulated activity that must be performed by certified professionals.

  • Action: Once the waste container is full (do not overfill; leave at least 10% headspace) or is no longer needed, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[2]

  • Causality: EHS professionals are trained to manage the consolidation, transport, and final disposal of hazardous materials in compliance with all federal, state, and local regulations.[3] Never dispose of this chemical down the drain or in the regular trash.[10]

Part 3: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the compliant disposal of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3.

G cluster_prep Preparation & Collection cluster_storage Accumulation & Segregation cluster_disposal Final Disposition A Waste Generated (Solid, Solution, or Contaminated Labware) B Select Chemically Compatible Waste Container (e.g., HDPE) A->B C Affix 'Hazardous Waste' Label with Full Chemical Name B->C D Is Waste Segregated from Incompatible Materials? (Oxidizers, Acids, Bleach) C->D D->C No, Correct Immediately E Store in Designated Satellite Accumulation Area (SAA) D->E Yes F Container Full? E->F G Continue Accumulating Waste F->G No H Contact EHS for Pickup and Final Disposal F->H Yes G->E

Caption: Logical workflow for the safe and compliant disposal of laboratory waste.

Part 4: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain and Clean:

    • For solid spills , carefully sweep or scoop the material into a designated waste container, avoiding dust formation.[3][10]

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[4] Once absorbed, scoop the material into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and ensure that the lifecycle of every chemical, including specialized reagents like 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, is managed responsibly and professionally.

References

  • OSHA Factsheet: Laboratory Safety. Occupational Safety and Health Administration. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information, NIH. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Standard Operating Procedure: Urea. Washington State University. [Link]

  • Safety Data Sheet: DEUTERIUM OXIDE (D, 99.9%). Novachem. [Link]

  • Disposal of deuterium (D₂). Synergy Recycling. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • Safety Data Sheet: Urea. Nexchem Ltd. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency. [Link]

  • RE: Disposal of Deuterium solvents-reg. AMMRL Email Archives. [Link]

  • Deuterium Labeled Compounds. ZEOCHEM. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.